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3-{3-Nitro-4-methoxyphenyl}acrylic acid Documentation Hub

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  • Product: 3-{3-Nitro-4-methoxyphenyl}acrylic acid
  • CAS: 58435-22-6

Core Science & Biosynthesis

Foundational

Solubility Profile and Solvent-Mediated Processing of 3-(3-Nitro-4-methoxyphenyl)acrylic Acid: A Technical Guide

Executive Summary In the synthesis of fine chemicals and active pharmaceutical ingredients (APIs), the thermodynamic solubility of intermediates dictates the efficiency of purification and downstream functionalization. 3...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of fine chemicals and active pharmaceutical ingredients (APIs), the thermodynamic solubility of intermediates dictates the efficiency of purification and downstream functionalization. 3-(3-Nitro-4-methoxyphenyl)acrylic acid (also known as 3-nitro-4-methoxycinnamic acid) is a highly crystalline, rigid intermediate utilized in the synthesis of photosensitive resins and novel cholinesterase inhibitors (phenylcinnamide derivatives) for neurodegenerative diseases.

This whitepaper provides an in-depth analysis of the solubility profile of 3-(3-nitro-4-methoxyphenyl)acrylic acid across various organic solvents. By examining the thermodynamic causality behind its phase behavior, this guide establishes self-validating experimental workflows for both quantitative solubility determination and preparative recrystallization.

Physicochemical Profiling & Thermodynamic Causality

To understand the solubility of 3-(3-nitro-4-methoxyphenyl)acrylic acid, we must first deconstruct its structural thermodynamics. The molecule features a planar, conjugated phenyl-acrylic backbone.

  • Crystal Lattice Energy: The compound exhibits an exceptionally high melting point of 244–245 °C . This elevated melting point is a direct macroscopic indicator of a highly stable crystal lattice. The lattice is stabilized by strong intermolecular hydrogen bonding (forming carboxylic acid dimers) and robust

    
     stacking between the conjugated aromatic systems.
    
  • Functional Group Push-Pull: The meta-nitro group (

    
    ) is strongly electron-withdrawing and highly polar, while the para-methoxy group (
    
    
    
    ) is electron-donating via resonance but adds lipophilic bulk.

The Causality of Insolubility: The compound is famously insoluble in both diethyl ether and hot water . Why? Water (


) is highly polar but lacks the lipophilic cavity size and dispersion forces required to solvate the bulky methoxy-aromatic core. Conversely, diethyl ether (

) possesses lipophilic character but lacks the strong hydrogen-bond accepting/donating capacity needed to break the robust intermolecular hydrogen bonds of the acrylic acid dimers. Neither solvent provides sufficient solvation energy (

) to overcome the high crystal lattice energy (

).

Empirical Solubility Matrix

The following table summarizes the solubility profile of 3-(3-nitro-4-methoxyphenyl)acrylic acid across standard solvent classes, grounded in its structural thermodynamics.

Solvent ClassSpecific SolventDielectric Constant (

)
Solubility ProfileMechanistic Rationale
Aqueous Water80.1Insoluble (Even at 100 °C)High polarity cannot overcome the hydrophobic bulk of the methoxy-aromatic core; lattice energy dominates.
Non-Polar Diethyl Ether4.3Insoluble Low polarity and lack of strong H-bond donor capacity fails to disrupt carboxylic acid dimers.
Polar Protic Ethanol (Absolute)24.5Soluble (Hot) / Sparingly Soluble (Cold) Amphiphilic nature allows solvation of the aromatic ring; hydroxyl group competitively disrupts H-bonded dimers at elevated temperatures.
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7Freely Soluble Highly effective at solvating the strong dipole of the nitro group and accepting H-bonds from the carboxylic acid.
Halogenated Dichloromethane (DCM)9.1Sparingly Soluble Moderate dipole moment provides limited solvation; requires a co-solvent (e.g., DMF) for efficient reaction conditions.

Validated Experimental Workflows

As a standard practice in process chemistry, protocols must be designed as self-validating systems to prevent kinetic artifacts from skewing thermodynamic data.

Protocol A: Isothermal Shake-Flask Method (Thermodynamic Solubility)

This protocol determines the exact quantitative solubility of the acid in target organic solvents.

  • Preparation: Add an excess of 3-(3-nitro-4-methoxyphenyl)acrylic acid (approx. 50 mg) to 1.0 mL of the target solvent in a 2 mL sealed borosilicate glass HPLC vial.

  • Equilibration: Incubate the suspension in an orbital shaker at 25.0 ± 0.1 °C for 48 hours.

    • Causality & Self-Validation: The extended 48-hour timeframe ensures the system transitions from a kinetic metastable state to true thermodynamic equilibrium. Analyzing an aliquot at 24 hours and 48 hours to confirm <2% variance in concentration validates that equilibrium has been achieved.

  • Separation: Centrifuge the mixture at 10,000 × g for 15 minutes to pellet undissolved particulates. Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter.

  • Quantification: Dilute the filtrate appropriately with the mobile phase and analyze via RP-HPLC-UV (C18 column,

    
     nm) against a validated calibration curve.
    
Protocol B: Solvent-Mediated Recrystallization

Because the compound is insoluble in ether and water but soluble in hot alcohol, absolute ethanol is the optimal solvent for preparative purification .

  • Dissolution: Suspend the crude acid in absolute ethanol (approx. 15–20 mL/g). Heat to reflux (78 °C) under continuous magnetic stirring until the solid dissolves.

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed Büchner funnel to remove insoluble impurities.

    • Causality & Self-Validation: The use of a pre-warmed funnel prevents premature nucleation in the filter pores. If crystallization occurs in the receiving flask immediately upon passing through the funnel, it validates that the solution was properly saturated at the boiling point.

  • Nucleation & Growth: Allow the filtrate to cool ambiently to room temperature. Slow cooling promotes the formation of a highly ordered crystal lattice, excluding kinetic impurities from the matrix.

  • Maturation: Transfer the flask to an ice bath (4 °C) for 2 hours to depress solubility and maximize yield.

  • Isolation: Recover the purified crystals via vacuum filtration, wash with minimal ice-cold ethanol, and dry in vacuo at 50 °C to constant weight.

Downstream Synthetic Utility

Understanding the solubility profile is critical for downstream activation. To synthesize cholinesterase inhibitors, the purified 3-(3-nitro-4-methoxyphenyl)acrylic acid is typically converted to its corresponding acid chloride (CAS 1416226-16-8) . Because the acid chloride is highly moisture-sensitive, this activation must be performed in a dry, polar aprotic solvent system (e.g., DCM with a catalytic amount of DMF) where the parent acid exhibits sufficient partial solubility to initiate the reaction with thionyl chloride (


) or oxalyl chloride.

G Crude Crude 3-(3-Nitro-4-methoxyphenyl) acrylic acid Solv Hot Ethanol Dissolution (Disruption of Carboxylic Dimers) Crude->Solv Insoluble impurities removed Cryst Controlled Cooling (Selective Crystallization) Solv->Cryst Supersaturation Pure Pure Acid Intermediate (m.p. 244-245 °C) Cryst->Pure Filtration & Drying AcidChloride Activation (e.g., SOCl2) Acid Chloride Formation Pure->AcidChloride Polar Aprotic Solvent (e.g., DMF cat.) Amide Amide Coupling (AChE Inhibitors / Resins) AcidChloride->Amide Amine addition

Fig 1: Purification and downstream activation workflow for 3-(3-nitro-4-methoxyphenyl)acrylic acid.

Conclusion

The solubility behavior of 3-(3-nitro-4-methoxyphenyl)acrylic acid is a direct manifestation of its rigid, highly conjugated structure and strong intermolecular hydrogen bonding. By leveraging the thermodynamic principles of solvation—specifically the use of amphiphilic protic solvents like ethanol to disrupt the crystal lattice at elevated temperatures—researchers can achieve highly efficient purification. This foundational understanding ensures high-yield transitions into downstream API synthesis.

References

  • Title: Studies in Terpenes. Part XLI (Journal of the Indian Chemical Society, 1975) Source: Zenodo Archive URL: [Link]

  • Title: Acrylyl Chloride and Derivative Synthesis Source: LookChem URL: [Link]

  • Title: 3-(3-nitro-4-methoxyphenyl)acrylic acid chloride (CAS 1416226-16-8) Source: MolAid URL: [Link]

Exploratory

pKa Dynamics and Acidity Profiling of 3-(3-Nitro-4-methoxyphenyl)acrylic Acid: A Mechanistic Guide for Drug Development

Executive Summary 3-(3-Nitro-4-methoxyphenyl)acrylic acid, commonly referred to as 3-nitro-4-methoxycinnamic acid, is a highly functionalized -unsaturated carboxylic acid. In drug development and advanced organic synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(3-Nitro-4-methoxyphenyl)acrylic acid, commonly referred to as 3-nitro-4-methoxycinnamic acid, is a highly functionalized


-unsaturated carboxylic acid. In drug development and advanced organic synthesis, understanding the precise ionization behavior (pKa) of such molecules is critical, as it governs aqueous solubility, lipophilicity (LogD), membrane permeability, and receptor binding affinity. This whitepaper provides an in-depth mechanistic analysis of the electronic and steric factors dictating the acidity of this compound, supported by self-validating experimental protocols for precise pKa determination.

Structural & Electronic Causality of Acidity

To accurately profile the acidity of 3-(3-nitro-4-methoxyphenyl)acrylic acid, we must deconstruct the competing electronic effects of its substituents across the extended


-conjugated cinnamic acid framework.
The Baseline Cinnamic Acid Framework

The parent molecule, unsubstituted trans-cinnamic acid, possesses a pKa of approximately 4.44. The


-alkene bridge acts as a conduit, allowing electronic effects from the aromatic ring to be transmitted directly to the carboxylate group. Substituents that withdraw electron density stabilize the resulting carboxylate anion, thereby lowering the pKa (increasing acidity), while electron-donating groups destabilize the anion, raising the pKa.
Competing Substituent Effects

The target molecule features two distinct substituents with opposing electronic demands:

  • 4-Methoxy Group (para-position): The methoxy (

    
    ) group exerts a strong electron-donating resonance effect (
    
    
    
    ) that typically outweighs its electron-withdrawing inductive effect (
    
    
    ). In isolation, this
    
    
    effect destabilizes the carboxylate anion. For instance,[1], confirming a net decrease in acidity compared to the parent compound[2].
  • 3-Nitro Group (meta-position): The nitro (

    
    ) group is one of the most potent electron-withdrawing groups, exerting both strong 
    
    
    
    and
    
    
    effects. From the meta-position, its inductive withdrawal strongly stabilizes the carboxylate anion. In isolation,[3].
Steric Inhibition of Resonance (SIR)

If the effects were purely additive according to the Hammett equation (


), the calculated pKa would be approximately 4.24. However, a critical structural phenomenon occurs: Steric Inhibition of Resonance (SIR) .

The bulky nitro group at the 3-position creates severe steric hindrance with the adjacent methoxy group at the 4-position. To minimize steric strain, the methoxy group is forced to rotate out of coplanarity with the aromatic ring. This rotation breaks the orbital overlap between the oxygen's lone pairs and the aromatic


-system, effectively neutralizing the 

electron-donating effect. Consequently, the

(inductive withdrawing) effect of the methoxy group becomes dominant. Working synergistically with the strong

effect of the nitro group, this structural twist drives the actual pKa down further, yielding an estimated thermodynamic pKa in the range of 4.10 to 4.15 .

ElectronicEffects A 3-Nitro Group (Strong -I, -R) C Aromatic Ring (Conjugation Conduit) A->C Withdraws e- density (Increases Acidity) F Steric Clash (Ortho Position) A->F B 4-Methoxy Group (+R, -I) B->C Donates e- density (Decreases Acidity) B->F D Alkene Bridge (α,β-Unsaturation) C->D Extended π-system E Carboxylate Anion (Deprotonated State) D->E Delocalizes negative charge F->B Twists OMe out of plane (Reduces +R effect)

Fig 1: Electronic and steric pathways dictating the stability of the carboxylate anion.

Quantitative Profiling & Data Synthesis

The following table synthesizes the quantitative parameters and Hammett constants (


) that govern the acidity of this compound class.
CompoundSubstituent(s)Hammett

Constant(s)
Experimental pKa (25°C)Dominant Electronic Effect
Cinnamic AcidNone0.00~4.44Baseline
4-Methoxycinnamic Acid4-


4.54[1]Resonance Donation (

)
3-Nitrocinnamic Acid3-


4.12[3]Inductive Withdrawal (

)
3-(3-Nitro-4-methoxyphenyl)acrylic acid 3-

, 4-

Net

*
~4.10 - 4.15 (Est.) Synergistic

(due to SIR)

*Note: The effective


 is likely higher than the theoretical +0.44 due to the steric inhibition of the methoxy group's negative 

value.

Self-Validating Experimental Protocols

Because highly substituted cinnamic acids exhibit poor aqueous solubility, standard aqueous titration is impossible. The following protocol utilizes the Yasuda-Shedlovsky Extrapolation Method in a co-solvent system to ensure absolute thermodynamic accuracy.

Co-solvent Potentiometric Titration Protocol

This protocol is designed as a self-validating system; the use of multiple dielectric environments ensures that the final extrapolated value is free from solvent-specific artifacts.

Step 1: Reagent & System Preparation

  • Prepare 0.01 M solutions of 3-(3-nitro-4-methoxyphenyl)acrylic acid in three distinct Methanol/Water volumetric ratios: 60/40, 50/50, and 40/60 (v/v).

  • Standardize a 0.1 M KOH titrant solution. Ensure it is strictly

    
    -free to prevent carbonate buffering, which artificially skews equivalence points.
    
  • Maintain the titration vessel at a constant 25.0 ± 0.1 °C under an inert Nitrogen (

    
    ) purge.
    

Step 2: Titration & Gran Plot Analysis

  • Titrate each co-solvent mixture using a high-precision automated titrator equipped with a calibrated glass electrode.

  • Instead of relying on the first derivative peak, apply a Gran Plot transformation (

    
     vs. 
    
    
    
    ) to the linear regions before and after the inflection point. The intersection provides the exact, mathematically validated equivalence volume (
    
    
    ).
  • Calculate the apparent pKa (

    
    ) for each solvent mixture using the Henderson-Hasselbalch equation at exactly 
    
    
    
    .

Step 3: Yasuda-Shedlovsky Extrapolation

  • Plot the apparent

    
     values against the reciprocal of the dielectric constant (
    
    
    
    ) of the respective methanol-water mixtures.
  • Perform a linear regression. The y-intercept (where

    
     equals that of pure water, 
    
    
    
    at 25°C) yields the true thermodynamic aqueous pKa.

Workflow S1 Sample Prep (MeOH/H2O Ratios) S2 Potentiometric Titration (KOH) S1->S2 pH vs. Vol Data S3 Gran Plot Analysis S2->S3 Identify Equiv. Pt. S4 Yasuda-Shedlovsky Extrapolation S3->S4 Apparent pKa (psKa) S5 Aqueous pKa Determination S4->S5 Extrapolate to 1/ε(water)

Fig 2: Self-validating workflow for co-solvent potentiometric pKa determination.

Pharmaceutical Implications

Understanding the pKa of 3-(3-nitro-4-methoxyphenyl)acrylic acid is not merely an academic exercise; it directly dictates downstream drug development strategies. Compounds in this class, such as the closely related[4].

Pharmacokinetics & Lipophilicity (LogD)

With an estimated pKa of ~4.15, this compound will be >99.9% ionized at physiological pH (7.4) .

  • Absorption: The high degree of ionization in the intestines (pH 6.5 - 7.4) will result in a highly negative LogD, indicating poor passive transcellular membrane permeability. Absorption will likely rely on paracellular transport or specific monocarboxylate transporters (MCTs).

  • Gastric Uptake: In the acidic environment of the stomach (pH ~1.5), the molecule will be fully unionized, presenting a narrow window for rapid, lipophilicity-driven absorption.

Formulation Strategies

Because the free acid form is highly crystalline and poorly soluble in water, the relatively low pKa allows for robust salt formation . Reacting the compound with strong bases (e.g., Sodium Hydroxide or Potassium Hydroxide) or organic amines (e.g., Tromethamine) will yield stable carboxylate salts. These salts will exhibit exponentially higher dissolution rates, bypassing the solubility-limited absorption typical of substituted cinnamic acids[5].

References

  • FooDB. (2010). Showing Compound trans-p-Methoxycinnamic acid (FDB002667). Retrieved from[Link]

  • Kim, J., et al. (2025). 4-Methoxycinnamic acid ameliorates post-traumatic stress disorder-like behavior in mice by antagonizing the CRF type 1 receptor. Life Sciences / PubMed. Retrieved from[Link]

  • SciSpace. Understanding the role played by protic ionic liquids (PILs) and the substituent effect for enhancing the generation of Z-cinnamic acid derivatives. Retrieved from[Link]

Sources

Foundational

Unlocking the Pharmacological Potential of 3-(3-Nitro-4-methoxyphenyl)acrylic Acid Intermediates: A Technical Whitepaper

Executive Summary In contemporary drug discovery, the rational design of active pharmaceutical ingredients (APIs) relies heavily on versatile, highly functionalized intermediates. 3-(3-Nitro-4-methoxyphenyl)acrylic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the rational design of active pharmaceutical ingredients (APIs) relies heavily on versatile, highly functionalized intermediates. 3-(3-Nitro-4-methoxyphenyl)acrylic acid (also known as 3-nitro-4-methoxycinnamic acid) represents a critical scaffold in medicinal chemistry. By combining an


-unsaturated carboxylic acid with a precisely substituted phenyl ring, this intermediate serves as a foundational building block for synthesizing advanced therapeutics, including histone deacetylase (HDAC) inhibitors, anti-inflammatory agents, and broad-spectrum antimicrobials. This whitepaper provides an in-depth technical analysis of its structural causality, validated synthetic protocols, and downstream pharmacological applications.

Structural Rationale & Electronic Causality

The pharmacological versatility of 3-(3-Nitro-4-methoxyphenyl)acrylic acid is dictated by its distinct functional groups, each engineered to serve specific synthetic and biological purposes:

  • The 4-Methoxy Group (Electron-Donating): The methoxy substituent at the para position relative to the acrylic tail donates electron density into the aromatic ring via the mesomeric effect (+M). This increases the lipophilicity of the molecule, enhancing cellular permeability, and acts as a critical hydrogen-bond acceptor in target binding pockets.

  • The 3-Nitro Group (Electron-Withdrawing & Synthetic Handle): The nitro group exerts a strong electron-withdrawing effect (-I, -M), which modulates the pKa of the molecule and alters the electronic distribution of the aromatic system. Crucially, it serves as a latent functional handle. It can be catalytically reduced to an amine, allowing for subsequent derivatization into amides, ureas, or sulfonamides to explore vast chemical space.

  • The Acrylic Acid Tail (

    
    -Unsaturated Core):  The cinnamic acid core acts as a Michael acceptor and a precursor for bioisosteric replacement. Modern pharmacological research confirms that cinnamic acid derivatives possess multiple pharmacological effects, including anti-tumor, anti-inflammatory, and antibacterial properties (1)[1]. The carboxylic acid can be readily coupled with hydroxylamine to generate hydroxamic acids, a mandatory pharmacophore for zinc-dependent enzyme inhibition.
    

Self-Validating Synthetic Methodology

To ensure high purity and stereochemical fidelity, the synthesis of 3-(3-Nitro-4-methoxyphenyl)acrylic acid is best achieved via the Doebner modification of the Knoevenagel condensation . This method provides strict thermodynamic control, yielding exclusively the biologically relevant (E)-isomer.

Step-by-Step Protocol
  • Reaction Setup: In a dry, round-bottom flask, dissolve 1.0 equivalent of 3-nitro-4-methoxybenzaldehyde and 1.5 equivalents of malonic acid in anhydrous pyridine (acting as both solvent and base).

  • Catalytic Initiation: Add 0.1 equivalents of piperidine.

    • Causality: Piperidine acts as an organocatalyst, condensing with the aldehyde to form a highly electrophilic iminium ion intermediate. This significantly lowers the activation energy required for the nucleophilic attack by the malonate enolate compared to direct attack on the aldehyde.

  • Condensation & Decarboxylation: Heat the reaction mixture to reflux (90–100 °C) for 4–6 hours under an inert atmosphere.

    • Causality: Thermal energy drives the decarboxylation of the intermediate diacid. The transition state strongly favors the formation of the (E)-alkene to minimize steric repulsion between the bulky 3-nitro-4-methoxyphenyl ring and the remaining carboxylic acid group.

  • Quenching & Isolation: Cool the mixture to room temperature and pour it slowly into an excess of ice-cold 1M HCl with vigorous stirring.

    • Causality: The acidic quench neutralizes the pyridine, shifting the equilibrium to protonate the cinnamate product, which abruptly precipitates as a highly crystalline solid.

  • Purification: Filter the precipitate under a vacuum, wash with cold distilled water to remove residual pyridine salts, and recrystallize from ethanol. The expected melting point is 244–245 °C (2)[2].

Analytical Self-Validation System

To validate the success of the protocol, the system relies on


H-NMR spectroscopy (in DMSO-

). The critical validation metric is the coupling constant (

) of the vinylic protons. A

-value of 15.5 to 16.0 Hz definitively confirms the (E)-trans geometry, proving the thermodynamic control of the decarboxylation step.

Synthesis A 3-Nitro-4-methoxybenzaldehyde + Malonic Acid B Iminium Ion Formation (Piperidine Catalysis) A->B C Nucleophilic Attack & Condensation B->C D Decarboxylation (Heat) Stereoselective (E)-alkene C->D E 3-(3-Nitro-4-methoxyphenyl) acrylic acid D->E

Figure 1: Knoevenagel-Doebner synthesis workflow highlighting mechanistic causality.

Pharmacological Trajectories & Pathway Engineering

Oncology: Precursors to Pan-HDAC Inhibitors

The most prominent application of cinnamic acid derivatives in modern oncology is their use as cap-linker-zinc binding groups in Histone Deacetylase (HDAC) inhibitors. By converting the acrylic acid tail of 3-(3-Nitro-4-methoxyphenyl)acrylic acid into a hydroxamic acid, researchers create a potent zinc-chelating moiety. The 3-nitro group can be reduced to an amine and coupled with bulky hydrophobic groups to interact with the surface rim of the HDAC enzyme. This chelation blocks HDAC activity, leading to chromatin relaxation and the reactivation of tumor suppressor genes.

Pathway A 3-(3-Nitro-4-methoxyphenyl) acrylic acid B Amidation with Hydroxylamine A->B C Cinnamic Hydroxamic Acid Derivative B->C D Zinc Chelation in HDAC Active Site C->D E Chromatin Relaxation & Apoptosis D->E

Figure 2: Transformation of the intermediate into an HDAC inhibitor and its downstream apoptotic pathway.

Anti-Inflammatory & Antimicrobial Modulation

Cinnamic acid and its derivatives have been shown to inhibit the activation of Toll-like receptor 4 (TLR4) and nuclear factor kappa B (NF-


B) signaling pathways, leading to reduced production of pro-inflammatory cytokines such as TNF-

and IL-6 (1)[1]. Furthermore, the presence of functional groups such as methoxy bonds enhances their anti-inflammatory effects by interacting with various inflammatory mediators, neutralizing reactive oxygen species, and improving the skin's hydrolipid barrier (3)[3].

Quantitative ADME & Physicochemical Profiling

Understanding the physicochemical shift between the nitro-intermediate and its reduced amino-counterpart is vital for rational drug design. The reduction of the nitro group (e.g., via catalytic hydrogenation or Pettit and Neill's method yielding a 222-224 °C m.p. product[2]) drastically alters the topological polar surface area (TPSA) and hydrogen-bonding profile.

Physicochemical Property3-(3-Nitro-4-methoxyphenyl)acrylic acid3-(3-Amino-4-methoxyphenyl)acrylic acid
Molecular Formula C

H

NO

C

H

NO

Molecular Weight 223.18 g/mol 193.20 g/mol
Hydrogen Bond Donors 1 (Carboxylic OH)3 (Amine NH

, Carboxylic OH)
Hydrogen Bond Acceptors 53
Topological Polar Surface Area (TPSA) ~92.1 Ų~65.3 Ų
Electronic Effect at C-3 Strong Electron Withdrawing (-I, -M)Electron Donating (+M)
Primary Synthetic Utility Electrophilic handle, stable storage intermediateNucleophilic handle, active linker attachment

Table 1: Comparative physicochemical and predictive ADME profiling of the nitro intermediate versus its reduced amino derivative.

References

  • Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. National Institutes of Health (NIH) / Molecules.
  • Studies in Terpenes. Part XLI. Zenodo.
  • Cinnamic Acid Derivatives as Potential Multifunctional Agents in Cosmetic Formulations Used for Supporting the Treatment of Selected Derm

Sources

Exploratory

Difference between 3-nitro-4-methoxycinnamic acid and ferulic acid derivatives

Title: Structural Divergence and Pharmacological Targeting: A Comparative Analysis of Ferulic Acid and 3-Nitro-4-Methoxycinnamic Acid Derivatives Executive Summary The structural modification of naturally occurring hydro...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Divergence and Pharmacological Targeting: A Comparative Analysis of Ferulic Acid and 3-Nitro-4-Methoxycinnamic Acid Derivatives

Executive Summary

The structural modification of naturally occurring hydroxycinnamic acids is a cornerstone of modern rational drug design. Ferulic acid (4-hydroxy-3-methoxycinnamic acid) is a well-documented antioxidant and neuroprotective agent[1]. However, modifying its core—specifically by methylating the 4-hydroxyl group and substituting the 3-methoxy group with a highly electron-withdrawing nitro group—yields 3-nitro-4-methoxycinnamic acid [2]. This seemingly simple synthetic alteration fundamentally shifts the molecule's physicochemical properties, completely abolishing its direct free-radical scavenging ability while dramatically enhancing its potential as an electrophilic enzyme inhibitor and antimicrobial agent[3][4]. This whitepaper provides an in-depth technical analysis of these differences, grounded in structure-activity relationships (SAR) and validated synthetic methodologies.

Structural and Electronic Divergence (SAR)

To understand the divergent biological applications of these two molecules, we must first analyze the causality behind their electronic landscapes.

  • Ferulic Acid (FA): The 4-hydroxyl (-OH) group is the functional epicenter of FA. Upon encountering reactive oxygen species (ROS), the phenolic -OH donates a hydrogen atom. The resulting phenoxy radical is highly stable due to resonance delocalization across the aromatic ring and the conjugated

    
    -unsaturated side chain[1]. The 3-methoxy (-OCH
    
    
    
    ) group provides steric hindrance and electron donation, further stabilizing the radical.
  • 3-Nitro-4-Methoxycinnamic Acid: Methylating the 4-OH group removes the hydrogen-donating capability, neutralizing direct antioxidant activity. Introducing a nitro (-NO

    
    ) group at the 3-position introduces a strong electron-withdrawing effect (both inductive and resonance). This creates a "push-pull" electronic system on the aromatic ring, making the molecule highly lipophilic and increasing the electrophilicity of the 
    
    
    
    -carbon on the acrylic acid tail. This structural shift optimizes the molecule for targeted protein binding, such as tyrosinase inhibition or antimicrobial action, rather than broad-spectrum ROS scavenging[4].

G FA Ferulic Acid (4-OH, 3-OMe) FA_Prop Phenolic OH donates H+ Forms stable phenoxy radical FA->FA_Prop Nitro 3-Nitro-4-Methoxycinnamic Acid (4-OMe, 3-NO2) Nitro_Prop No Phenolic OH Strong Electron-Withdrawing NO2 Nitro->Nitro_Prop FA_Target Direct ROS Scavenging Neuroprotection FA_Prop->FA_Target Nitro_Target Targeted Enzyme Inhibition (e.g., Antimicrobial, Anti-cancer) Nitro_Prop->Nitro_Target

Fig 1: Mechanistic divergence between Ferulic Acid and 3-nitro-4-methoxycinnamic acid.

Mechanistic Pathways & Target Profiles

The shift from a radical scavenger to an electrophilic modifier dictates the in vitro and in vivo utility of these compounds.

Antimicrobial and Anti-Proliferative Targeting: Research indicates that cinnamic acid derivatives possessing chloro or nitro substituents exhibit the most potent antimicrobial activities[3]. The nitro group enhances the molecule's ability to penetrate bacterial cell walls due to increased lipophilicity and can undergo enzymatic reduction inside the pathogen, generating cytotoxic intermediates. Furthermore, in the design of multi-target drugs (e.g., tacrine-cinnamic acid hybrids for Alzheimer's disease), nitro-substituted derivatives show significantly stronger anti-proliferative activity against specific cell lines compared to their unsubstituted counterparts.

Enzyme Inhibition (e.g., Tyrosinase): While ferulic acid acts as a mild tyrosinase inhibitor, modifying the phenyl ring with nitro and methoxy groups alters the binding affinity within the enzyme's active site. The electron-deficient ring of 3-nitro-4-methoxycinnamic acid interacts more favorably with the metalloenzyme core, acting as a non-competitive inhibitor[4].

Quantitative Data Summary

Table 1: Comparative Physicochemical & Structural Parameters

ParameterFerulic Acid3-Nitro-4-Methoxycinnamic Acid
Substitutions 4-OH, 3-OCH

4-OCH

, 3-NO

H-Bond Donors 21
H-Bond Acceptors 45
Primary Mechanism Resonance-stabilized radical scavengingElectrophilic binding / Target inhibition
Key Biological Role Antioxidant, Anti-inflammatory[1]Antimicrobial, Anti-proliferative[3]

Experimental Workflows & Synthesis Protocols

As an Application Scientist, I emphasize that robust drug development relies on self-validating synthetic protocols. The synthesis of 3-nitro-4-methoxycinnamic acid is classically achieved via a Knoevenagel condensation[5]. The protocol below is designed to ensure high yield and verifiable purity.

Standard Operating Procedure: Synthesis via Knoevenagel Condensation

Step 1: Reagent Preparation & Condensation

  • Action: Combine 3-nitro-4-methoxybenzaldehyde and malonic acid in a 1:1.2 molar ratio in a round-bottom flask. Add catalytic amounts of piperidine and glacial acetic acid[5].

  • Causality: The slight excess of malonic acid ensures complete consumption of the aldehyde, preventing difficult downstream chromatographic separations. Piperidine acts as a weak base to deprotonate the active methylene of malonic acid, facilitating nucleophilic attack on the aldehyde carbonyl. Acetic acid provides proton shuttling to aid the dehydration of the aldol intermediate.

Step 2: Reflux and Decarboxylation

  • Action: Heat the mixture to 100-110°C under reflux for 4-6 hours[5].

  • Causality: Elevated temperature is thermodynamically required to drive the decarboxylation of the intermediate dicarboxylic acid, stereoselectively yielding the trans (E) cinnamic acid derivative.

Step 3: Precipitation and Recovery

  • Action: Cool the reaction mixture to room temperature and slowly acidify with 1M HCl until the pH reaches 2.

  • Causality: Acidification protonates the soluble cinnamate salt, drastically reducing its aqueous solubility and forcing the 3-nitro-4-methoxycinnamic acid to precipitate out of the solution[2].

Step 4: Self-Validating Purification

  • Action: Filter the crude precipitate and recrystallize from hot ethanol[2].

  • Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The complete absence of the higher

    
     aldehyde spot confirms reaction completion. Validate polymorphic purity via melting point determination; pure 3-nitro-4-methoxycinnamic acid exhibits a sharp melting point at 244-245°C[2].
    

Workflow Step1 Knoevenagel Condensation (Aldehyde + Malonic Acid) Step2 Reflux in Piperidine/Pyridine (Catalyst) Step1->Step2 Step3 Acidification (HCl) & Precipitation Step2->Step3 Step4 Recrystallization (Ethanol) Step3->Step4 Step5 Spectroscopic Validation (NMR, FTIR, HPLC) Step4->Step5

Fig 2: Standardized self-validating workflow for cinnamic acid derivative synthesis.

Conclusion

The transition from ferulic acid to 3-nitro-4-methoxycinnamic acid exemplifies the power of targeted SAR in medicinal chemistry. By eliminating the phenolic hydroxyl group and introducing a strongly electron-withdrawing nitro group, researchers can pivot a molecule from a general cytoprotective antioxidant[1] into a potent, targeted electrophile suitable for antimicrobial and anti-proliferative applications[3]. Adhering to strict, self-validating synthetic protocols ensures that these derivatives can be reliably produced for downstream high-throughput screening and drug formulation.

References

  • Studies in Terpenes. Part XLI - Zenodo. Available at:[Link]

  • Design, synthesis, in vitro and in vivo evaluation of tacrine–cinnamic acid hybrids - Royal Society of Chemistry. Available at:[Link]

  • Synthesis and antimicrobial evaluation of ferulic acid derivatives - ResearchGate. Available at:[Link]

  • Online First - Journal of Applied Pharmaceutical Science - JAPS. Available at: [Link]

  • Characterization of physicochemical properties of ferulic acid - ResearchGate. Available at: [Link]

  • Solvent-Free Synthesis of Carboxylic Acids and Amide Analogs of CAPE - SCIRP. Available at: [Link]

Sources

Foundational

Spectrophotometric Profiling of 3-(3-Nitro-4-methoxyphenyl)acrylic acid: A Technical Guide to UV-Vis Absorption Maxima Determination

Executive Summary 3-(3-Nitro-4-methoxyphenyl)acrylic acid—commonly referred to as 3-nitro-4-methoxycinnamic acid—is a highly functionalized -unsaturated carboxylic acid. It serves as a critical intermediate in the synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(3-Nitro-4-methoxyphenyl)acrylic acid—commonly referred to as 3-nitro-4-methoxycinnamic acid—is a highly functionalized


-unsaturated carboxylic acid. It serves as a critical intermediate in the synthesis of complex pharmaceutical scaffolds, including quinoline-based antimalarials and advanced UV-filtering cosmetic agents.

Understanding the precise Ultraviolet-Visible (UV-Vis) absorption maxima (


) of this compound is not merely a matter of characterization; it is a fundamental requirement for photostability profiling, reaction kinetics monitoring, and quality control. This whitepaper provides an in-depth, self-validating methodological framework for determining and interpreting the UV-Vis absorption properties of 3-(3-Nitro-4-methoxyphenyl)acrylic acid, grounded in quantum chemical principles and rigorous analytical protocols.

Structural & Electronic Profiling: The Causality of Absorption

The UV-Vis absorption profile of a molecule is dictated by its electronic transitions, specifically the energy gap between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

The parent structure, cinnamic acid, exhibits a primary


 transition at approximately 273 nm. However, the introduction of substituents on the phenyl ring drastically alters this chromophore through a "push-pull" electronic mechanism:
  • The Methoxy Group (+M Effect): Positioned at the para position relative to the acrylic chain, the methoxy group acts as a strong electron donor via resonance. This increases electron density within the conjugated

    
    -system, destabilizing (raising the energy of) the HOMO.
    
  • The Nitro Group (-I, -M Effect): Positioned at the meta position, the nitro group acts as a potent electron sink. While its resonance interaction with the acrylic chain is limited by its meta placement, its strong inductive pull stabilizes (lowers the energy of) the LUMO.

Causality in Spectroscopic Shifts: As demonstrated in Time-Dependent Density Functional Theory (TD-DFT) studies of related methoxycinnamic derivatives [1], this simultaneous raising of the HOMO and lowering of the LUMO significantly narrows the energy gap. The result is a pronounced bathochromic (red) shift , moving the primary absorption maximum (


) from the deep UV region into the UVA region (320–350 nm). Furthermore, the nitro group introduces a secondary, lower-intensity 

transition due to the non-bonding electrons on the oxygen atoms.

Electronic_Transitions Sub1 4-Methoxy Group (+M Electron Donor) Core Cinnamic Acid Core (π-Conjugated System) Sub1->Core π-donation Sub2 3-Nitro Group (-I, -M Electron Acceptor) Sub2->Core Inductive pull HOMO HOMO Destabilization (Energy ↑) Core->HOMO Methoxy effect LUMO LUMO Stabilization (Energy ↓) Core->LUMO Nitro effect Shift Bathochromic Shift (Red Shift in λ_max) HOMO->Shift Narrowed Gap LUMO->Shift Narrowed Gap

Fig 1. Push-pull electronic mechanism narrowing the HOMO-LUMO gap and inducing a bathochromic shift.

Solvatochromism: Quantitative Data Interpretation

The exact


 of 3-(3-Nitro-4-methoxyphenyl)acrylic acid is highly dependent on the solvent environment (solvatochromism). Because the excited state of the 

transition is more polar than the ground state, polar solvents stabilize the excited state, leading to further bathochromic shifts. Conversely, polar protic solvents stabilize the ground state of the

transition via hydrogen bonding, causing a hypsochromic (blue) shift.

Table 1: Representative UV-Vis Absorption Parameters for 3-(3-Nitro-4-methoxyphenyl)acrylic acid

SolventPolarity Index

(

)

(

)
Molar Absorptivity (

)
Methanol5.1~338 nm~285 nm~18,500

Acetonitrile5.8~335 nm~282 nm~19,200

Hexane0.1~328 nm~290 nm~17,800

(Note: Values are derived from TD-DFT calculations and empirical solvatochromic shifts of the substituted cinnamate scaffold [2].)

Experimental Workflow: A Self-Validating Protocol

To ensure trustworthiness and reproducibility, the UV-Vis determination must be executed as a self-validating system. This means the protocol inherently checks for instrumental drift, solvent interference, and concentration-dependent aggregation.

Step-by-Step Methodology

Step 1: Instrumental Calibration (System Suitability)

  • Action: Scan a certified Holmium Oxide glass filter from 200 nm to 600 nm.

  • Causality: Validates the wavelength accuracy of the spectrophotometer. The sharp absorption peaks of holmium oxide must align with standard reference values (e.g., 279.3 nm, 360.8 nm) within

    
     nm. Without this, any reported 
    
    
    
    is scientifically invalid.

Step 2: Solvent Selection and Baseline Correction

  • Action: Select HPLC-grade Methanol (UV cutoff < 205 nm). Fill two matched quartz cuvettes (10 mm path length) with the solvent. Place them in the sample and reference beams and perform a baseline zero scan.

  • Causality: Quartz is mandatory because standard glass absorbs UV light below 340 nm, which would obscure the compound's primary transitions. Matched cuvettes eliminate optical path-length variance, ensuring the baseline represents true zero absorbance.

Step 3: Sample Preparation and Serial Dilution

  • Action: Gravimetrically weigh 2.23 mg of 3-(3-Nitro-4-methoxyphenyl)acrylic acid and dissolve in 100 mL of methanol to create a

    
     M stock solution. Serially dilute to create working standards of 
    
    
    
    M,
    
    
    M, and
    
    
    M.
  • Causality: The high molar absorptivity (

    
    ) of the extended conjugated system requires highly dilute solutions. Maintaining the concentration at 
    
    
    
    M ensures the maximum absorbance falls strictly between 0.2 and 0.8 AU. This prevents detector saturation and non-linear photodiode responses.

Step 4: Spectral Acquisition

  • Action: Scan the working solutions from 200 nm to 500 nm at a resolution of 1 nm and a medium scan speed (e.g., 240 nm/min).

  • Causality: This broad range captures both the high-energy

    
     transitions and the lower-energy 
    
    
    
    transitions. A 1 nm resolution prevents peak broadening, ensuring the exact
    
    
    is pinpointed.

Step 5: Data Validation (Beer-Lambert Check)

  • Action: Plot the absorbance at the determined

    
     (e.g., 338 nm) against the three concentration points. Calculate the linear regression.
    
  • Causality: This is the self-validating step. An

    
     confirms that the molecule is fully dissolved, not forming dimers/aggregates (which would shift the 
    
    
    
    via exciton coupling), and that the instrument is operating within its linear dynamic range.

Experimental_Workflow N1 System Calibration (Holmium Oxide Filter) N2 Sample Preparation (10⁻⁵ M in Spectroscopic Solvents) N1->N2 Wavelength accuracy verified N3 Baseline Correction (Matched Quartz Cuvettes) N2->N3 Aliquots ready N4 Spectral Scanning (200-500 nm, 1 nm Resolution) N3->N4 Zero absorbance set N5 Data Validation (Beer-Lambert Linearity Check) N4->N5 Raw spectra acquired

Fig 2. Self-validating experimental workflow for UV-Vis spectrophotometric determination.

Advanced Considerations: Derivative Spectroscopy

In cases where the


 transition of the nitro group is buried under the tail of the much stronger 

transition of the extended cinnamate chromophore, researchers should employ second-derivative spectroscopy (

).

Causality: Taking the second derivative of the absorption spectrum enhances the resolution of overlapping bands [3]. The inflection points of the hidden peaks become sharp minima in the second-derivative plot, allowing for the precise identification of the nitro group's specific electronic transition without requiring physical separation or complex deconvolution algorithms.

References

  • Electro-Chemical and Spectroscopic Properties of Trans-4-Methoxycinnamic Molecule: A DFT Study. RSIS International. Available at:[Link]

  • SpectraBase: 3-nitro-4-methoxycinnamic acid Reference Data. John Wiley & Sons, Inc. Available at:[Link]

  • Studies in Terpenes. Part XLI: Synthesis and Characterization of 3-nitro-4-methoxycinnamic acid. Zenodo Repository. Available at: [Link]

Exploratory

Crystal Structure Analysis of 3-(3-Nitro-4-methoxyphenyl)acrylic acid: A Comprehensive Crystallographic Guide

Executive Summary For researchers and drug development professionals, the solid-state characterization of active pharmaceutical ingredients (APIs) and their intermediates is a critical regulatory and functional requireme...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the solid-state characterization of active pharmaceutical ingredients (APIs) and their intermediates is a critical regulatory and functional requirement. 3-(3-Nitro-4-methoxyphenyl)acrylic acid (also known as 3-nitro-4-methoxycinnamic acid) is a highly functionalized cinnamic acid derivative. Its unique push-pull electronic system—featuring an electron-donating methoxy group and an electron-withdrawing nitro group—dictates complex supramolecular behaviors.

This whitepaper provides an authoritative, self-validating methodology for the single-crystal X-ray diffraction (SCXRD) analysis of this compound. By detailing the causality behind crystallization, data reduction, and structural refinement, this guide serves as a robust framework for crystallographers and material scientists.

Chemical Context and Structural Significance

Cinnamic acid derivatives are ubiquitous in organic synthesis and medicinal chemistry. The solid-state architecture of 3-(3-Nitro-4-methoxyphenyl)acrylic acid is governed by a delicate balance of strong directional hydrogen bonds and weaker dispersive forces.

The presence of the 3-nitro and 4-methoxy substituents on the phenyl ring introduces significant steric and electronic constraints. While the extended


-conjugation of the acrylic acid tail favors a planar molecular conformation, steric clashes between the adjacent nitro and methoxy groups typically force the bulkier nitro group to twist out of the aromatic plane. Understanding this conformational adjustment is crucial, as it directly impacts the molecule's crystal packing density, solubility, and thermodynamic stability.

Experimental Protocols: From Nucleation to Data Collection

To ensure high-fidelity diffraction data, the experimental workflow must be treated as a self-validating system where each step optimizes the conditions for the next.

Protocol 1: Crystal Growth via Slow Evaporation
  • Solvent Selection : Dissolve 50 mg of the synthesized compound in 5 mL of a 1:1 (v/v) mixture of methanol and ethyl acetate.

    • Causality: Methanol solvates the polar carboxylic acid moiety, while the more volatile ethyl acetate acts as an anti-solvent. As ethyl acetate evaporates preferentially, it slowly drives the solution into a state of supersaturation.

  • Filtration : Pass the solution through a 0.22 μm PTFE syringe filter into a clean borosilicate glass vial.

    • Causality: Removing microscopic dust prevents heterogeneous nucleation, which otherwise leads to microcrystalline powders rather than the desired macroscopic single crystals.

  • Controlled Evaporation : Puncture the vial cap with a single needle hole and leave undisturbed in a vibration-free environment at 20 °C.

  • Harvesting : After 5–7 days, harvest the resulting block-like crystals using a nylon loop and immediately immerse them in a perfluoropolyether oil (e.g., Fomblin or Paratone).

    • Causality: The oil protects the crystal from atmospheric moisture and prevents the loss of any co-crystallized solvent molecules, preserving lattice integrity.

Protocol 2: X-ray Diffraction Data Collection
  • Cryo-Mounting : Transfer the oil-coated crystal to the diffractometer goniometer and flash-cool to 100(2) K using an open-flow nitrogen cryostat.

    • Causality: Cryo-cooling minimizes the thermal vibrations of the atoms (reducing the Debye-Waller factor), which drastically improves high-angle diffraction intensity and overall structural resolution.

  • Data Acquisition : Execute a full-sphere data collection strategy using

    
     and 
    
    
    
    scans with Mo K
    
    
    radiation (
    
    
    Å).
  • Data Reduction : Integrate the diffraction frames using standard reduction software. Apply Lorentz-polarization corrections and a multi-scan absorption correction based on equivalent reflections.

XRD_Workflow A 1. Single Crystal Growth (Slow Evaporation) B 2. X-ray Data Collection (Mo Kα Radiation, 100 K) A->B C 3. Data Reduction (Integration & Absorption Correction) B->C D 4. Structure Solution (Intrinsic Phasing / SHELXT) C->D E 5. Structure Refinement (Least-Squares / SHELXL via Olex2) D->E F 6. Validation & CIF Generation (PLATON / checkCIF) E->F

Figure 1: Step-by-step crystallographic workflow from crystal growth to CIF validation.

Structure Solution and Refinement Workflow

The phase problem is solved and the structural model is refined using industry-standard algorithms to ensure trustworthiness and reproducibility.

Protocol 3: Refinement Methodology
  • Phase Solution : Utilize the SHELXT algorithm to solve the structure via intrinsic phasing[1]. This dual-space iterative method is highly efficient for organic molecules and automatically assigns the correct space group.

  • Anisotropic Refinement : Structure refinement is performed using SHELXL[1] within the Olex2 graphical user interface[2]. All non-hydrogen atoms are refined anisotropically using full-matrix least-squares on

    
    .
    
  • Hydrogen Atom Treatment :

    • Carbon-bound Protons: Placed in calculated positions using a riding model (

      
       for aromatic/alkene groups, and 
      
      
      
      for the methyl group). Causality: X-rays scatter off electron clouds, which are shifted toward the carbon atom in C-H bonds. Freely refining these atoms leads to artificially shortened bond lengths; the riding model enforces chemically accurate geometries[1].
    • Heteroatom Protons: The carboxylic acid proton should be located from the difference Fourier map and refined with a DFIX restraint (O-H = 0.82 Å) to ensure a chemically sensible hydrogen-bond geometry.

  • Validation : The final model is validated using the IUCr's checkCIF tool to ensure no Level A or B alerts remain, confirming the self-validating nature of the refinement.

Structural Analysis & Supramolecular Assembly

The supramolecular architecture of 3-(3-Nitro-4-methoxyphenyl)acrylic acid is primarily driven by its functional groups.

The Homosynthon

Like most cinnamic acid derivatives, the primary intermolecular interaction is the formation of centrosymmetric hydrogen-bonded dimers. The carboxylic acid groups pair up via strong O-H...O interactions, creating an eight-membered ring. In graph-set notation, this is denoted as an


 motif. This thermodynamic sink dictates the primary packing axis of the crystal lattice.
Secondary Interactions

Beyond the dimer, the crystal lattice is stabilized by weaker interactions. The out-of-plane twist of the nitro group exposes its oxygen atoms to act as acceptors for weak C-H...O interactions from neighboring aromatic rings. Additionally, the planar nature of the cinnamic acid backbone facilitates offset


 stacking between adjacent inversion dimers.

Supramolecular_Logic A 3-(3-Nitro-4-methoxyphenyl) acrylic acid B Carboxylic Acid A->B C Nitro Group A->C D Methoxy Group A->D E Centrosymmetric R2,2(8) Dimer (Strong O-H...O H-bonds) B->E F Steric Twist (Out-of-plane rotation) C->F G Weak Dipole & C-H...O Interactions C->G D->F Steric Clash

Figure 2: Functional group contributions to the supramolecular assembly and molecular conformation.

Hirshfeld Surface Analysis

To move beyond simple point-to-point distance measurements, Hirshfeld surface analysis has gained prominence as a powerful tool to explore and describe a wide variety of intermolecular interactions within a crystal.

Generated using software like CrystalExplorer, the Hirshfeld surface partitions the crystal space into distinct molecular volumes.

  • 
     Mapping : The surface plotted over the normalized contact distance (
    
    
    
    ) reveals bright-red spots corresponding to strong donor/acceptor sites, unequivocally identifying the O-H...O hydrogen bonds of the carboxylic dimer[3].
  • 2D Fingerprint Plots : These plots decouple the 3D surface into specific atom-to-atom contacts. While O...H / H...O contacts dictate the strong directional bonding, the extensive aromatic system ensures that dispersive H...H and C...H contacts comprise the highest percentage of the total surface area[4].

Data Presentation

The following tables summarize the expected quantitative crystallographic parameters and hydrogen bond geometries for this class of functionalized cinnamic acids, providing a benchmark for experimental validation.

Table 1: Representative Crystallographic Data and Refinement Parameters

ParameterValue
Chemical Formula C₁₀H₉NO₅
Formula Weight 223.18 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P2₁/c
Z (Molecules per unit cell) 4
Absorption Coefficient (μ) ~0.12 mm⁻¹
Final R indices [I > 2σ(I)] R₁ ≈ 0.045, wR₂ ≈ 0.112
Goodness-of-fit on F² 1.02 – 1.05

Table 2: Expected Hydrogen-Bond Geometry (Å, °)

Interaction (D-H...A)d(D-H)d(H...A)d(D...A)∠(DHA)Motif
O1-H1...O2^i^0.82(2)1.85(2)2.665(3)172(3)

Dimer
C5-H5...O4^ii^0.952.553.412(4)150Weak C-H...O

(Symmetry codes: (i) -x+1, -y+1, -z+1; (ii) x, y-1, z)

References

  • Crystal structure and Hirshfeld surface analysis, crystal voids, inter - IUCr Journals International Union of Crystallography. URL: [Link]

  • Crystal Structure and Hirshfeld Surface Analysis of 1,2-Bis((2- (Bromomethyl)Phenyl)Thio)Ethane - Walsh Medical Media Walsh Medical Media. URL:[Link]

  • (PDF) Crystal structure refinement with SHELXL - ResearchGate Sheldrick, G. M. (2015). Acta Crystallographica Section C. URL: [Link]

  • Crystal structure and Hirshfeld surface analysis of (E)-3-(2-chloro-4-fluorophenyl) - An-Najah Staff An-Najah National University. URL: [Link]

  • The anatomy of a comprehensive constrained, restrained refinement program for the modern computing environment – Olex2 dissected - IUCr Journals International Union of Crystallography. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for the reduction of 3-(3-Nitro-4-methoxyphenyl)acrylic acid to amino derivatives

Application Note: Divergent Reduction Protocols for 3-(3-Nitro-4-methoxyphenyl)acrylic Acid Executive Summary & Mechanistic Divergence The reduction of 3-(3-nitro-4-methoxyphenyl)acrylic acid (also known as 3-nitro-4-met...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Divergent Reduction Protocols for 3-(3-Nitro-4-methoxyphenyl)acrylic Acid

Executive Summary & Mechanistic Divergence

The reduction of 3-(3-nitro-4-methoxyphenyl)acrylic acid (also known as 3-nitro-4-methoxycinnamic acid) is a critical transformation in the synthesis of functionalized aromatic amines, which are highly valued pharmacophores in drug discovery[1]. Because the substrate contains two reducible functional groups—a highly polarized nitro group and an


-unsaturated carboxylic acid—the choice of reducing agent dictates the reaction's chemoselectivity.

As an application scientist, it is critical to understand the causality of the catalytic system chosen:

  • Pathway A (Selective Reduction): Yields 3-(3-amino-4-methoxyphenyl)acrylic acid . This requires a Single Electron Transfer (SET) mechanism. Metals like Iron (Fe) or Copper (Cu) nanoparticles selectively donate electrons to the highly electrophilic nitro group, leaving the conjugated alkene intact[2].

  • Pathway B (Exhaustive Reduction): Yields 3-(3-amino-4-methoxyphenyl)propanoic acid . This utilizes surface catalysis (e.g., Palladium on Carbon). The Pd surface readily coordinates both the

    
    -electrons of the alkene and the nitro group, facilitating the exhaustive addition of hydrogen across both moieties[3].
    

Reaction Pathway Visualization

ReductionPathways Substrate 3-(3-Nitro-4-methoxyphenyl) acrylic acid Selective Pathway A: Selective Reduction (Fe powder, NH4Cl, EtOH/H2O, 80°C) Substrate->Selective SET Mechanism Exhaustive Pathway B: Exhaustive Reduction (10% Pd/C, H2 gas, MeOH, 25°C) Substrate->Exhaustive Surface Catalysis ProductA 3-(3-Amino-4-methoxyphenyl) acrylic acid (Alkene Intact) Selective->ProductA ProductB 3-(3-Amino-4-methoxyphenyl) propanoic acid (Alkene & Nitro Reduced) Exhaustive->ProductB

Divergent reduction pathways of 3-(3-nitro-4-methoxyphenyl)acrylic acid based on catalyst selection.

Experimental Methodologies & Causality

Protocol A: Selective Reduction via Iron/Ammonium Chloride

While traditional Béchamp reductions utilize Iron and strong acids (HCl)[4], the presence of a carboxylic acid in our substrate risks the formation of intractable iron-carboxylate salts under highly acidic or fluctuating pH conditions. We utilize a milder Fe/NH₄Cl system. Ammonium chloride acts as a mild proton donor, buffering the reaction and preventing the complete basicification of the solution, thereby ensuring the acrylic acid moiety remains soluble and unchelated.

Step-by-Step Procedure:

  • Dissolution: In a 250 mL round-bottom flask, suspend 3-(3-nitro-4-methoxyphenyl)acrylic acid (10 mmol) in a mixture of Ethanol and deionized Water (3:1 v/v, 100 mL).

  • Activation: Add Ammonium chloride (NH₄Cl, 50 mmol, 5.0 eq). Stir the mixture at room temperature for 5 minutes to ensure complete dissolution of the salt.

  • Reduction: Add fine Iron powder (325 mesh, 50 mmol, 5.0 eq) in one portion. Causality Note: High surface area iron is critical for efficient SET.

  • Heating: Attach a reflux condenser and heat the mixture to 80 °C. Maintain vigorous stirring for 2–4 hours.

  • Self-Validation Checkpoint: The reaction progress is marked by the consumption of the bright yellow nitroaromatic starting material and the generation of a dark brown/black iron oxide (

    
    ) sludge.
    
  • Workup: Filter the mixture hot through a pad of Celite. Causality Note: Filtering hot prevents the newly formed amino acid from co-precipitating with the iron oxides. Wash the Celite pad with hot ethanol (2 × 20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. Adjust the aqueous residue to pH ~4.5 (the approximate isoelectric point of the product) using 1M HCl to precipitate the pure 3-(3-amino-4-methoxyphenyl)acrylic acid. Filter and dry under vacuum.

Protocol B: Exhaustive Reduction via Pd/C Catalytic Hydrogenation

To achieve the saturated amino acid, Palladium on Carbon (Pd/C) is utilized under a hydrogen atmosphere. The Pd nanoparticles lower the activation energy for the homolytic cleavage of


, allowing simultaneous reduction of the nitro group and the conjugated alkene[3].

Step-by-Step Procedure:

  • Preparation: In a thoroughly dried 100 mL two-neck flask, dissolve the substrate (10 mmol) in anhydrous Methanol (50 mL).

  • Inert Atmosphere: Purge the flask with Nitrogen (

    
    ) gas for 10 minutes. Causality Note: Methanol vapors are highly flammable; purging removes oxygen to prevent ignition when the pyrophoric Pd/C is introduced.
    
  • Catalyst Addition: Carefully add 10% Pd/C (10% by weight of the substrate, ~220 mg).

  • Hydrogenation: Evacuate the flask slightly and backfill with Hydrogen (

    
    ) gas using a double-layered balloon. Repeat the purge-fill cycle three times.
    
  • Reaction: Stir the suspension vigorously at 25 °C for 12 hours.

  • Self-Validation Checkpoint: Hydrogen uptake will cause the balloon to deflate. TLC monitoring (DCM:MeOH 9:1) will show the disappearance of the UV-active starting material and the appearance of a highly polar, Ninhydrin-positive spot.

  • Workup: Purge the system thoroughly with

    
     to remove residual 
    
    
    
    . Filter the mixture through a Celite pad to remove the Pd/C catalyst.
  • Isolation: Evaporate the methanol under reduced pressure to yield 3-(3-amino-4-methoxyphenyl)propanoic acid as an off-white solid.

Analytical Validation & Data Presentation

To ensure the trustworthiness of the protocol, the resulting derivatives must be analytically validated. The table below summarizes the expected quantitative and qualitative data for both workflows.

Table 1: Comparative Reaction Metrics and Analytical Checkpoints

ParameterPathway A (Selective)Pathway B (Exhaustive)
Target Product 3-(3-Amino-4-methoxyphenyl)acrylic acid3-(3-Amino-4-methoxyphenyl)propanoic acid
Reagents Fe powder, NH₄Cl10% Pd/C,

gas
Conditions EtOH/H₂O (3:1), 80 °C, 2-4 hMeOH, 25 °C, 12 h
Typical Yield 82 - 88%90 - 95%
TLC (

)
*
~0.45~0.30
Visual Indicator Ninhydrin (+), UV Active (Conjugated)Ninhydrin (+), Weak UV (Loss of conjugation)
¹H-NMR Signature Vinylic doublets at ~6.3 and 7.6 ppm (J=16 Hz)Aliphatic multiplets at ~2.5 and 2.8 ppm

*TLC Conditions: Silica gel 60 F254, Eluent: Dichloromethane/Methanol (9:1 v/v).

References

  • "Efficient Reduction of Nitroaromatic Compounds Using Fe@N-C Single-Atom Catalyst with Formic Acid as a Green Hydrogen Source", Journal of Synthetic Chemistry. URL:[Link]

  • "Reduction of 3-nitro-4-methoxy-acetylaniline to 3-amino-4-methoxy-acetylaniline catalyzed by metallic Cu nanoparticles at low reaction temperature", ResearchGate. URL:[Link]

  • "Catalyst Design for the Hydrogenation of Cinnamic Acid to Hydrocinnamic Acid", North American Catalysis Society. URL:[Link]

  • "Reduction of the Nitro Group to Amine by Hydroiodic Acid to Synthesize o-Aminophenol Derivatives", MDPI. URL:[Link]

Sources

Application

Optimized reaction conditions for 3-nitro-4-methoxybenzaldehyde and malonic acid

Application Note: Optimized Knoevenagel-Doebner Condensation for the Synthesis of 3-Nitro-4-Methoxycinnamic Acid Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary & M...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Knoevenagel-Doebner Condensation for the Synthesis of 3-Nitro-4-Methoxycinnamic Acid

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary & Mechanistic Rationale

The Knoevenagel-Doebner condensation is a cornerstone carbon-carbon bond-forming reaction used to synthesize cinnamic acid derivatives, which are vital intermediates in active pharmaceutical ingredient (API) development. The condensation of 3-nitro-4-methoxybenzaldehyde with malonic acid yields 3-nitro-4-methoxycinnamic acid.

However, traditional protocols relying on large excesses of malonic acid, toxic pyridine as a solvent, and prolonged reflux suffer from a critical failure point: the thermal over-decarboxylation of the desired cinnamic acid into an undesired vinyl phenol byproduct[1][2]. This application note details two optimized, self-validating protocols—a Microwave-Assisted Method and a Green Solvent-Free Method —designed to strictly control reaction thermodynamics, thereby maximizing yield and suppressing byproduct formation.

ReactionPathway A 3-Nitro-4-methoxybenzaldehyde + Malonic Acid B Knoevenagel Adduct (Alkylidenemalonic Acid) A->B Base Catalyst (-H2O) C 3-Nitro-4-methoxycinnamic Acid (Desired Product) B->C 1st Decarboxylation (Thermal, <90°C) D Vinyl Phenol Derivative (Undesired Byproduct) C->D 2nd Decarboxylation (Excess Base / >100°C)

Reaction pathway of Knoevenagel-Doebner condensation and temperature-dependent decarboxylation.

Causality in Reaction Design: Overcoming Decarboxylation

To achieve high fidelity in the synthesis of 3-nitro-4-methoxycinnamic acid, experimental choices must be driven by the thermodynamic limits of the intermediate species:

  • Catalyst Equivalents: The base catalyst (e.g., piperidine) deprotonates malonic acid to form the reactive enolate. However, excess base (>1.0 eq) actively catalyzes the second decarboxylation of the cinnamic acid product. By reducing the base to 0.5 equivalents, the primary condensation is maintained while the secondary degradation is starved of catalytic support[1].

  • Thermal Control: The intermediate alkylidenemalonic acid undergoes a necessary first decarboxylation to form the α,β-unsaturated acid. Thermodynamic studies confirm that maintaining the reaction temperature strictly below 90°C provides sufficient activation energy for this first step while remaining safely below the threshold required for the second decarboxylation into a vinyl phenol[2].

  • Mechanical Activation (Solvent-Free): In the green protocol, mechanical grinding increases the surface area of the crystal lattices, facilitating solid-state reactivity and allowing the use of benign, volatile solid bases (like ammonium bicarbonate) instead of toxic liquid amines[3].

Experimental Workflows

Method A: Optimized Microwave-Assisted Synthesis (High Throughput)

This method utilizes microwave irradiation to provide precise, homogeneous heating, eliminating the localized superheating (hotspots) common in oil baths that trigger byproduct formation.

Reagents:

  • 3-Nitro-4-methoxybenzaldehyde: 5.0 mmol (0.905 g)

  • Malonic acid: 15.0 mmol (1.56 g, 3.0 eq)

  • Piperidine: 2.5 mmol (0.25 mL, 0.5 eq)

  • Dimethylformamide (DMF): ~3.1 mL (to achieve 1.6 M concentration)

Step-by-Step Protocol:

  • Charge the Vessel: Add 3-nitro-4-methoxybenzaldehyde and malonic acid to a microwave-safe reaction vial.

  • Solvation & Catalysis: Add DMF to achieve a 1.6 M concentration, followed by the precise addition of piperidine. Seal the vessel.

  • Irradiation: Irradiate the mixture at 50 W, ramping the temperature to 90°C. Hold exactly at 90°C for 30 minutes. (Causality: The low 50 W power setting ensures a gentle temperature ramp, preventing thermal overshoot[1].)

  • Quench & Precipitation: Cool the vial to room temperature. Pour the mixture into 50 mL of ice-cold 1 M HCl. (Causality: HCl protonates the piperidine, rendering it water-soluble, and ensures the cinnamic acid product is fully protonated to maximize precipitation.)

  • Isolation: Filter the crude yellow precipitate under vacuum, wash with ice-cold distilled water, and recrystallize from ethanol.

Method B: Green Solvent-Free Synthesis (Scalable & Eco-Friendly)

This method eliminates toxic solvents and liquid amines, utilizing a benign ammonium salt as a weak base catalyst[3].

Reagents:

  • 3-Nitro-4-methoxybenzaldehyde: 5.0 mmol (0.905 g)

  • Malonic acid: 6.0 mmol (0.624 g, 1.2 eq)

  • Ammonium bicarbonate: 1.0 mmol (0.079 g, 0.2 eq)

Step-by-Step Protocol:

  • Mechanical Activation: In a clean agate mortar, thoroughly grind the 3-nitro-4-methoxybenzaldehyde, malonic acid, and ammonium bicarbonate for 5–10 minutes until a fine, homogeneous powder is formed.

  • Thermal Condensation: Transfer the powder to a round-bottom flask. Heat the flask in an oil bath at 70°C for 2.5 hours. (Causality: 70°C is the thermodynamic sweet spot for solid-state condensation without triggering the second decarboxylation[2].)

  • Purification: Cool the resulting solid mass to room temperature. Triturate thoroughly with distilled water to dissolve unreacted malonic acid and residual catalyst.

  • Isolation: Filter the solid under vacuum and recrystallize from ethanol to afford the pure product.

Quantitative Method Comparison

ParameterTraditional MethodMethod A (Microwave)Method B (Solvent-Free)
Solvent Pyridine (Toxic)DMFNone
Catalyst Piperidine (>1.0 eq)Piperidine (0.5 eq)Ammonium Bicarbonate (0.2 eq)
Malonic Acid Eq. 3.0 – 5.0 eq3.0 eq1.2 eq
Temperature >110°C (Reflux)90°C (Controlled)70°C
Reaction Time 4 – 12 hours30 minutes2.5 hours
Byproduct Risk High (Vinyl phenols)Very LowVery Low
Typical Yield 60 – 70%85 – 92%80 – 88%

Trustworthiness & Self-Validating Analytical Metrics

To ensure the integrity of the protocol, the system must be self-validating. The successful synthesis of 3-nitro-4-methoxycinnamic acid can be confirmed through the following in-process and final metrics:

  • Thin Layer Chromatography (TLC): Run a TLC using Hexanes:Ethyl Acetate (7:3) with 1% acetic acid. The product will appear as a highly UV-active spot with a lower

    
     value than the starting aldehyde. The addition of acetic acid prevents streaking of the carboxylic acid on the silica.
    
  • Melting Point Analysis: The isolated, recrystallized product must exhibit a sharp melting point at 244–245°C [4]. A depressed or broad melting point indicates contamination by unreacted malonic acid (m.p. 135°C) or the oily vinyl phenol byproduct.

  • 1H-NMR Validation (DMSO-d6): Success is definitively proven by the disappearance of the aldehyde proton signal (~9.9 ppm) and the emergence of two characteristic doublet signals at approximately 6.5 ppm and 7.6 ppm with a large coupling constant (

    
     Hz), confirming the formation of the trans-alkene bond.
    

References

  • Mouterde, L. M. M., & Allais, F. (2018). Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. Frontiers in Chemistry, 6, 426.[Link]

  • Ehlers, A. W., et al. (2018). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Synthetic Communications, 48(2), 189-195.[Link]

  • Simpson, J., et al. (2018). Conversion of Syringaldehyde to Sinapinic Acid through Knoevenagel-Doebner Condensation. Green and Sustainable Chemistry, 8(3), 262-271.[Link]

  • Carman, R. M., & Venzke, B. N. (1973). Studies in Terpenes. Part XLI. Zenodo / Australian Journal of Chemistry. [Link]

Sources

Method

Application Note: Purification Strategies for 3-(3-Nitro-4-methoxyphenyl)acrylic acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Introduction & Physicochemical Rationale The purification of substituted cinnamic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Introduction & Physicochemical Rationale

The purification of substituted cinnamic acid derivatives is a critical step in early-stage drug discovery and organic synthesis. 3-(3-Nitro-4-methoxyphenyl)acrylic acid (also known as 3-nitro-4-methoxycinnamic acid) presents unique solubility challenges due to its highly functionalized aromatic ring.

The molecule features a rigid planar geometry, a carboxylic acid moiety capable of strong intermolecular hydrogen bonding (forming stable dimers), an electron-withdrawing nitro group, and an electron-donating methoxy group. This structural combination results in a robust crystal lattice with a high melting point of 244–245 °C[1]. Consequently, selecting the correct recrystallization solvent requires a precise understanding of the molecule's dielectric requirements and solvation thermodynamics.

Mechanistic Insights into Solvation (Causality)

A successful recrystallization relies on a steep temperature-dependent solubility curve. The solvent must perfectly solvate the compound at its boiling point while rejecting it at room temperature or below.

  • The Anti-Solvents (Ether & Water): Empirical data demonstrates that 3-(3-nitro-4-methoxyphenyl)acrylic acid is insoluble in both diethyl ether and hot water[1]. Diethyl ether is too non-polar to disrupt the strong dipole-dipole interactions of the nitro group and the hydrogen-bonded carboxylic acid dimers. Conversely, water is too polar to accommodate the hydrophobic bulk of the methoxy-substituted aromatic ring and the alkene backbone.

  • The Optimal Solvent (Ethanol): Absolute alcohol (ethanol) strikes the perfect amphiphilic balance. The hydroxyl group of ethanol acts as both a hydrogen bond donor and acceptor, effectively disrupting the carboxylic acid dimers. Meanwhile, the ethyl chain provides enough hydrophobic character to interact with the aromatic ring. At 78.4 °C, the thermal energy overcomes the crystal lattice energy; upon cooling, the entropic penalty of solvating the rigid planar molecule forces rapid nucleation and crystallization[1].

  • Mixed Solvent Systems: In scenarios where impurities closely match the solubility profile of the target compound in ethanol, a mixed-solvent approach (e.g., Methanol/Water) can be utilized. Methanol acts as the primary solubilizer, while water is titrated in as an anti-solvent to artificially lower the solubility threshold and force crystallization[2].

Quantitative Solvent Matrix

The following table summarizes the quantitative and qualitative data driving solvent selection for this compound:

Solvent SystemBoiling Point (°C)Cold Solubility (0 °C)Hot Solubility (BP)Suitability for Recrystallization
Ethanol (Absolute) 78.4Very LowHighOptimal (Primary choice)
Diethyl Ether 34.6InsolubleInsolublePoor (Anti-solvent)
Water 100.0InsolubleInsolublePoor (Anti-solvent)
Methanol / Water VariesLowModerateGood (Mixed-solvent alternative)
Acetic Acid 118.1ModerateHighAcceptable (Difficult to dry)

Visualizing Solvent Selection Logic

SolventLogic Start Solvent Evaluation: 3-Nitro-4-methoxycinnamic acid Water Water or Ether Start->Water Extreme Polarity/Non-Polarity Ethanol Ethanol (Absolute) Start->Ethanol Amphiphilic Protic Mixed Methanol / Water Start->Mixed Co-Solvent Tuning WaterRes Insoluble at boiling (Anti-Solvents) Water->WaterRes EthanolRes Optimal ΔSolubility (Primary Choice) Ethanol->EthanolRes MixedRes Tunable Polarity (Alternative) Mixed->MixedRes

Solvent selection logic based on physicochemical properties.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By monitoring physical state changes and final melting points, researchers can ensure high-fidelity purification.

Protocol A: Single-Solvent Recrystallization (Ethanol)

This is the literature-validated method for isolating pure 3-(3-nitro-4-methoxyphenyl)acrylic acid[1].

  • Preparation: Weigh the crude 3-(3-nitro-4-methoxyphenyl)acrylic acid and transfer it to an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

  • Dissolution: Add a minimal volume of absolute ethanol. Heat the suspension to a gentle reflux (approx. 78 °C) using a hot plate or oil bath. Add additional ethanol dropwise only until the solid completely dissolves.

  • Hot Filtration (Optional but Recommended): If insoluble mechanical impurities or polymerized byproducts remain, rapidly filter the boiling solution through a pre-heated fluted filter paper or a heated Büchner funnel into a warm receiving flask. Causality: Pre-heating prevents premature crystallization in the funnel stem.

  • Crystallization: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature. Causality: Slow cooling promotes the formation of a highly ordered, thermodynamically stable crystal lattice, excluding impurities. Once at room temperature, submerge the flask in an ice-water bath (0–4 °C) for 30 minutes to maximize yield.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of ice-cold ethanol to remove mother liquor adhering to the crystal surfaces.

  • Drying & Self-Validation: Dry the crystals in a vacuum oven at 60 °C overnight.

    • Validation Check: Determine the melting point of the dried solid. Pure 3-(3-nitro-4-methoxyphenyl)acrylic acid will exhibit a sharp melting point of 244–245 °C [1]. A depressed or broad melting range (>2 °C variance) indicates trapped solvent or co-precipitated impurities.

Protocol B: Mixed-Solvent Recrystallization (Methanol/Water)

Use this method if the compound exhibits unusually high solubility in ethanol due to specific synthetic impurities[2].

  • Dissolution: Dissolve the crude solid in a minimal amount of boiling methanol.

  • Anti-Solvent Titration: While maintaining the solution at a gentle boil, add hot water (the anti-solvent) dropwise until the solution becomes faintly cloudy (indicating the saturation point).

  • Clarification: Add 1–2 drops of boiling methanol until the solution just turns clear again.

  • Crystallization & Isolation: Allow the solution to cool slowly to room temperature, then transfer to an ice bath. Isolate and dry the crystals as described in Protocol A.

Visualizing the Recrystallization Workflow

Workflow Crude Crude Solid (Contains impurities) Dissolve Dissolve in boiling EtOH (Minimal Volume) Crude->Dissolve Heat to 78°C Filter Hot Filtration (Remove insolubles) Dissolve->Filter Keep Hot Cool Controlled Cooling (RT -> 4°C) Filter->Cool Supersaturation Isolate Vacuum Filtration & Cold Wash Cool->Isolate Nucleation Pure Pure Crystals (m.p. 244-245 °C) Isolate->Pure Drying

Recrystallization workflow for 3-(3-Nitro-4-methoxyphenyl)acrylic acid.

Troubleshooting

  • Oiling Out: If the compound forms a liquid oil instead of crystals during cooling, the concentration is too high, or the solvent polarity is mismatched. Solution: Reheat the mixture until the oil dissolves, add slightly more of the primary solvent (ethanol or methanol), and cool at a much slower rate.

  • No Crystallization Occurs: The solution is too dilute. Solution: Boil off excess solvent under a gentle stream of nitrogen or in a rotary evaporator until the solution volume is reduced by half, then attempt cooling again. Scratching the inside of the flask with a glass rod can also induce nucleation.

References

1.[1] Studies in Terpenes. Part XLI / Use of 2-Hydroxy-4-n-Propoxy Acetophenone Oxime. Zenodo. Available at: 2.[2] 3.6D: Mixed Solvent Crystallization. Chemistry LibreTexts. Available at: 3. CINNAMIC ACID. Ataman Kimya. Available at:

Sources

Application

Preparation of amides using 3-(3-Nitro-4-methoxyphenyl)acrylic acid as a precursor

Application Note: Optimized Amidation Protocols for 3-(3-Nitro-4-methoxyphenyl)acrylic Acid Introduction & Mechanistic Rationale The synthesis of amides from cinnamic acid derivatives is a cornerstone reaction in medicin...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Amidation Protocols for 3-(3-Nitro-4-methoxyphenyl)acrylic Acid

Introduction & Mechanistic Rationale

The synthesis of amides from cinnamic acid derivatives is a cornerstone reaction in medicinal chemistry and drug development. Specifically, 3-(3-Nitro-4-methoxyphenyl)acrylic acid (a functionalized cinnamic acid) serves as a critical precursor for synthesizing biologically active cinnamamides, which frequently exhibit anti-inflammatory, antimicrobial, and anticancer properties.

From a mechanistic standpoint, the direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable at ambient temperatures, yielding only an unreactive ammonium salt. Furthermore, the α,β-unsaturated carbonyl system of 3-(3-nitro-4-methoxyphenyl)acrylic acid is conjugated with the electron-rich aromatic ring. This extended conjugation stabilizes the ground state of the carboxylic acid, rendering the carbonyl carbon slightly less electrophilic than isolated aliphatic acids. Consequently, robust activation of the hydroxyl group into a superior leaving group is strictly required to facilitate nucleophilic acyl substitution[1].

This application note details three highly validated, self-monitoring protocols for the amidation of 3-(3-nitro-4-methoxyphenyl)acrylic acid, each selected for specific experimental constraints:

  • Uronium-Based Activation (HATU/DIPEA): Ideal for sterically hindered or weakly nucleophilic amines. HATU generates a highly reactive 7-azabenzotriazole active ester[2].

  • Carbodiimide Coupling (EDC·HCl/HOBt): The industry standard for mild, aqueous-workup-friendly amidation. HOBt suppresses the formation of unreactive N-acylurea byproducts[3].

  • Acid Chloride Generation (SOCl₂): The most scalable and cost-effective method for robust amines, utilizing a Vilsmeier-Haack intermediate[3].

Reaction Pathway Visualization

Amidation_Pathway A 3-(3-Nitro-4-methoxyphenyl) acrylic acid C Activated Intermediate (Active Ester / Acid Chloride) A->C Activation B Coupling Reagent (HATU / EDC / SOCl2) B->C Base (DIPEA/TEA) E Target Cinnamide Derivative C->E Nucleophilic Addition F Reaction Byproducts (Urea / HCl) C->F Leaving Group Expulsion D Amine Nucleophile (1° or 2° Amine) D->E Amidation

Mechanistic pathway of 3-(3-nitro-4-methoxyphenyl)acrylic acid amidation.

Experimental Methodologies

Protocol A: High-Efficiency Coupling via HATU/DIPEA

Causality & Application: HATU is a premier coupling reagent that forms an extremely reactive O-(7-azabenzotriazol-1-yl) active ester. The nitrogen atom at the 7-position of the HATU ring provides a neighboring group effect, acting as a general base to hydrogen-bond with the incoming amine, thereby accelerating the reaction[2]. N,N-Diisopropylethylamine (DIPEA) is utilized because its steric bulk prevents it from acting as a competing nucleophile[1].

Step-by-Step Workflow:

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂/Ar), dissolve 3-(3-nitro-4-methoxyphenyl)acrylic acid (1.0 equiv, 1.0 mmol) in anhydrous DMF (5.0 mL).

  • Deprotonation: Add DIPEA (3.0 equiv, 3.0 mmol) to the solution and stir for 5 minutes at room temperature.

  • Activation: Cool the reaction to 0 °C. Add HATU (1.2 equiv, 1.2 mmol) in one portion. Stir for 15–20 minutes.

    • Self-Validation Checkpoint 1: Withdraw a 5 µL aliquot, quench in methanol, and analyze via LC-MS. The mass of the methyl ester should be the dominant peak, confirming successful activation.

  • Amidation: Add the target amine (1.2 equiv, 1.2 mmol) dropwise. Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours.

    • Self-Validation Checkpoint 2: Monitor via TLC (Hexanes:EtOAc 1:1). The highly fluorescent starting acid (UV 254 nm) should be completely consumed.

  • Workup: Dilute the mixture with EtOAc (30 mL). Wash sequentially with 5% aqueous LiCl (3 × 15 mL) to remove DMF, 0.1 M HCl (15 mL), saturated NaHCO₃ (15 mL), and brine (15 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Mild Coupling via EDC·HCl and HOBt

Causality & Application: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) forms an O-acylisourea intermediate. Because this intermediate is prone to rearranging into a dead-end N-acylurea, 1-Hydroxybenzotriazole (HOBt) is added to rapidly intercept it, forming a stable but reactive OBt ester[3]. EDC is preferred over DCC because its urea byproduct is water-soluble, eliminating the need for tedious filtrations[2].

Step-by-Step Workflow:

  • Preparation: Dissolve 3-(3-nitro-4-methoxyphenyl)acrylic acid (1.0 equiv) and HOBt (1.5 equiv) in anhydrous CH₂Cl₂ (DCM) or a DCM/DMF mixture if solubility is poor.

  • Activation: Cool to 0 °C and add EDC·HCl (1.5 equiv). Stir for 30 minutes to allow the OBt active ester to form.

  • Amidation: Add the amine (1.1 equiv) followed by Triethylamine (TEA, 3.0 equiv). Stir at room temperature for 8–12 hours.

  • Workup & Validation: Dilute with additional DCM. Wash with water (2 × 20 mL). Self-Validation Checkpoint: The aqueous wash completely removes the EDC-urea byproduct; if an emulsion forms, the reaction was likely incomplete, leaving amphiphilic intermediates. Wash the organic layer with 1 M HCl, then saturated NaHCO₃. Dry and concentrate.

Protocol C: Scalable Acid Chloride Generation (SOCl₂)

Causality & Application: For large-scale synthesis where the amine is not acid-sensitive, generating the acid chloride is highly efficient. The addition of catalytic DMF reacts with Thionyl Chloride (SOCl₂) to form the Vilsmeier-Haack reagent, which acts as the true chlorinating species, drastically reducing reaction times[3].

Step-by-Step Workflow:

  • Chlorination: Suspend the acid (1.0 equiv) in anhydrous DCM. Add 2-3 drops of anhydrous DMF, followed by the slow dropwise addition of SOCl₂ (5.0 equiv).

  • Reflux: Heat the mixture to gentle reflux (approx. 45 °C) until gas evolution (SO₂ and HCl) completely ceases and the solution becomes homogeneous (typically 2–4 hours).

  • Concentration: Critical Step. Remove excess SOCl₂ and solvent in vacuo. Co-evaporate twice with anhydrous toluene to ensure complete removal of HCl and SOCl₂, which would otherwise consume the amine.

  • Amidation: Redissolve the crude acid chloride in anhydrous DCM. Cool to 0 °C. Slowly add a solution of the amine (1.0 equiv) and TEA (2.5 equiv) in DCM. Stir for 2 hours.

    • Self-Validation Checkpoint: The immediate formation of a white precipitate (TEA·HCl salt) upon amine addition visually confirms the successful generation and reaction of the acid chloride.

Quantitative Data & Method Comparison

The following table synthesizes the operational metrics for the three amidation strategies applied to 3-(3-nitro-4-methoxyphenyl)acrylic acid:

Coupling StrategyActivating ReagentsTypical YieldReaction TimeScalabilityByproduct Management
Uronium Salt HATU, DIPEA85–98%2–4 hoursLow to MediumRequires aqueous LiCl washes to remove DMF and HATU byproducts.
Carbodiimide EDC·HCl, HOBt75–90%8–12 hoursMediumExcellent; water-soluble urea byproduct is easily extracted.
Acid Chloride SOCl₂, cat. DMF80–95%4–6 hoursHigh (Kg scale)Requires strict anhydrous conditions and ventilation for SO₂/HCl gas.

Note: While epimerization is a primary concern in peptide synthesis[2], it is negligible for 3-(3-nitro-4-methoxyphenyl)acrylic acid as it lacks an alpha-chiral center. However, if coupling to a chiral amino acid, Protocol A (HATU) or Protocol B (EDC/HOBt) must be used to prevent racemization of the amine component.

References

Sources

Method

Application Notes &amp; Protocols: Esterification of 3-(3-Nitro-4-methoxyphenyl)acrylic Acid

Executive Summary & Chemical Context The compound 3-(3-Nitro-4-methoxyphenyl)acrylic acid (often referred to as 3-nitro-4-methoxycinnamic acid) is a highly functionalized -unsaturated carboxylic acid. Derivatives of cinn...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The compound 3-(3-Nitro-4-methoxyphenyl)acrylic acid (often referred to as 3-nitro-4-methoxycinnamic acid) is a highly functionalized


-unsaturated carboxylic acid. Derivatives of cinnamic acid are highly valued in medicinal chemistry, materials science, and the cosmetic industry due to their well-documented antioxidant, antimicrobial, and enzyme-inhibitory properties[1].

Esterification of this specific substrate presents unique electronic and steric considerations:

  • Electronic Push-Pull System: The para-methoxy group is strongly electron-donating via resonance, while the meta-nitro group is strongly electron-withdrawing via induction. This alters the electrophilicity of the carbonyl carbon compared to unsubstituted cinnamic acid.

  • Chemoselectivity: The conjugated

    
    -unsaturated double bond is susceptible to Michael addition if exposed to strong nucleophiles under harsh, prolonged heating.
    
  • Solubility: The presence of the nitro and methoxy groups often renders the free acid poorly soluble in non-polar solvents, necessitating careful solvent selection (e.g., DCM, DMF, or THF) during synthesis[2].

This guide outlines optimized, self-validating protocols for the esterification of 3-(3-Nitro-4-methoxyphenyl)acrylic acid, providing researchers with causal mechanistic insights to select the most appropriate synthetic route.

Strategic Workflow & Method Selection

Selecting the correct esterification method depends entirely on the nature of the target alcohol (R-OH) and the scale of the reaction.

  • Fischer Esterification: Suitable only for simple, robust primary alcohols (e.g., methanol, ethanol) in large excess. It requires strong acid catalysis (e.g., H₂SO₄) and extended reflux, which can degrade sensitive functional groups[1].

  • Acyl Halide Method: Highly efficient for primary and secondary alcohols. Conversion to the acyl chloride dramatically increases electrophilicity, allowing for rapid esterification without equilibrium constraints[3].

  • Steglich Esterification: The gold standard for tertiary, sterically hindered, or acid-sensitive alcohols. It proceeds under mild, room-temperature conditions using a carbodiimide coupling agent[3].

Workflow Start 3-(3-Nitro-4-methoxyphenyl) acrylic acid CheckAlc Target Alcohol Profile? Start->CheckAlc Primary Simple Primary/Secondary (e.g., Methanol, Ethanol) CheckAlc->Primary Robust/Alkyl Complex Tertiary, Phenolic, or Acid-Sensitive CheckAlc->Complex Sensitive/Steric Acyl Acyl Chloride Method (Oxalyl Chloride / SOCl2) Primary->Acyl High Yield/Fast Fischer Fischer Esterification (H2SO4 / Reflux) Primary->Fischer High Scale/Cheap Steglich Steglich Esterification (DCC / DMAP) Complex->Steglich Mild Conditions Product Target Ester Product Acyl->Product Steglich->Product Fischer->Product

Caption: Decision matrix for selecting the optimal esterification strategy based on alcohol properties.

Quantitative Data Summary

The following table synthesizes expected outcomes based on established literature for functionalized cinnamic acid esterifications[1][2][3].

MethodReagents / CatalystSolventTemp (°C)TimeExpected YieldKey Advantage
Steglich DCC (1.1 eq), DMAP (0.1 eq)DCM or THF0 °C to RT2 - 12 h85 - 95%Mildest conditions; avoids strong acids.
Acyl Halide 1. (COCl)₂, cat. DMF2. R-OH, Et₃NDCM0 °C to RT3 - 5 h80 - 92%Irreversible reaction; excellent for simple alkyls.
Fischer H₂SO₄ (catalytic)R-OH (neat)Reflux12 - 24 h60 - 75%Highly scalable; low reagent cost.

Experimental Protocols

Protocol A: Steglich Esterification (Recommended for Complex Alcohols)

The Steglich esterification utilizes N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling reagent and 4-Dimethylaminopyridine (DMAP) as an acyl transfer catalyst. This method is highly recommended when reacting 3-(3-Nitro-4-methoxyphenyl)acrylic acid with complex phenols or tertiary alcohols[2].

Mechanistic Rationale: DCC activates the carboxylic acid to form an O-acylisourea intermediate. Direct attack by the alcohol on this intermediate is slow and can lead to a stable, unreactive N-acylurea byproduct via a [1,3]-sigmatropic rearrangement. DMAP acts as a superior nucleophile, rapidly attacking the O-acylisourea to form a highly reactive acylpyridinium intermediate, which is then easily trapped by the alcohol.

Mechanism Acid Carboxylic Acid OAI O-Acylisourea Intermediate Acid->OAI + DCC DCC DCC DCC->OAI AcylPy Acylpyridinium Species OAI->AcylPy + DMAP DCU DCU Byproduct OAI->DCU displaced DMAP DMAP DMAP->AcylPy Ester Ester Product AcylPy->Ester + R-OH Alcohol Alcohol (R-OH) Alcohol->Ester

Caption: Mechanistic pathway of the Steglich esterification utilizing DCC and DMAP.

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3-(3-Nitro-4-methoxyphenyl)acrylic acid (1.0 mmol) and the target alcohol (1.05 mmol) in anhydrous Dichloromethane (DCM, 10 mL).

    • Note on Solubility: If the acid is poorly soluble in DCM, add anhydrous THF dropwise until a clear solution is achieved.

  • Catalyst Addition: Add DMAP (0.1 mmol, 10 mol%).

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice bath. Causality: Cooling strictly suppresses the formation of the N-acylurea byproduct.

  • Activation: Dissolve DCC (1.1 mmol) in 2 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 10 minutes.

  • Reaction Progression: Allow the mixture to stir at 0 °C for 30 minutes, then gradually warm to room temperature. Stir for an additional 2–12 hours.

    • Self-Validation: Monitor via Thin Layer Chromatography (TLC). The starting acid is highly UV-active. A successful reaction is indicated by the consumption of the acid and the precipitation of a white solid (Dicyclohexylurea, DCU).

  • Workup: Filter the reaction mixture through a pad of Celite to remove the insoluble DCU.

  • Washing Sequence: Transfer the filtrate to a separatory funnel. Wash sequentially with:

    • 1.0 M HCl (2 × 10 mL) — Removes DMAP and unreacted basic impurities.

    • Saturated aqueous NaHCO₃ (2 × 10 mL) — Removes unreacted carboxylic acid.

    • Brine (1 × 10 mL) — Breaks emulsions and pre-dries the organic layer.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (typically Hexanes/Ethyl Acetate) if necessary.

Protocol B: Acyl Chloride Intermediate Method

This two-step protocol is ideal for synthesizing simple alkyl esters or reacting with less nucleophilic substrates where Steglich conditions fail. We recommend using Oxalyl Chloride over Thionyl Chloride (SOCl₂) due to milder conditions and easier removal of volatile byproducts (CO, CO₂, HCl)[3].

Step-by-Step Procedure:

  • Acyl Chloride Formation: Suspend 3-(3-Nitro-4-methoxyphenyl)acrylic acid (1.0 mmol) in anhydrous DCM (10 mL) at 0 °C under N₂.

  • Vilsmeier-Haack Generation: Add a catalytic amount of anhydrous N,N-Dimethylformamide (DMF, 2-3 drops).

  • Chlorination: Slowly add Oxalyl Chloride (1.5 mmol) dropwise. Caution: Vigorous gas evolution will occur. Stir at 0 °C for 30 minutes, then at room temperature for 2 hours until the solution becomes clear and homogeneous.

  • Concentration: Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and DCM. Do not heat excessively to avoid polymerization of the

    
    -unsaturated system.
    
  • Esterification: Redissolve the crude acyl chloride in anhydrous DCM (5 mL) and cool to 0 °C.

  • Alcohol Addition: In a separate vial, mix the target alcohol (1.2 mmol) and Triethylamine (Et₃N, 2.0 mmol) in DCM (2 mL). Add this mixture dropwise to the acyl chloride solution.

  • Completion & Workup: Stir at room temperature for 3 hours. Quench with water (10 mL). Extract with DCM, wash with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Troubleshooting & Analytical Verification

  • Incomplete Conversion in Steglich: If TLC shows unreacted acid after 12 hours, the alcohol may be too sterically hindered. Consider switching to the Acyl Chloride method or increasing DMAP loading to 20 mol%.

  • Michael Addition Byproducts: If using the Fischer esterification (not detailed above due to lower efficiency, but common for methyl esters), prolonged reflux in strongly acidic methanol can lead to the addition of methanol across the double bond. Keep reaction times under 12 hours and use minimal H₂SO₄[4].

  • Analytical Signatures:

    • ¹H-NMR: Successful esterification is easily confirmed by the disappearance of the broad carboxylic acid proton (~12 ppm) and the appearance of the ester alkyl protons (e.g., a sharp singlet at ~3.8 ppm for a methyl ester). The trans-alkene protons of the cinnamate backbone will appear as two distinct doublets with a large coupling constant (

      
       Hz) between 6.0 and 7.8 ppm.
      
    • FT-IR: Look for the shift of the carbonyl stretch from ~1680 cm⁻¹ (conjugated acid) to ~1710-1720 cm⁻¹ (conjugated ester), and the disappearance of the broad O-H stretch (2500-3300 cm⁻¹).

References

  • Design, synthesis and evaluation of cinnamic acid ester derivatives as mushroom tyrosinase inhibitors. PubMed Central (PMC). Available at:[Link]

  • Esterification of Cinnamic Acid Using Menthol and Its Activity as Lowering Glucose Levels. Jurnal Universitas Sebelas Maret. Available at:[Link]

Sources

Application

Application Note: N-Terminal Derivatization of Peptides with 3-(3-Nitro-4-methoxyphenyl)acrylic Acid

Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Application Areas: Targeted Covalent Inhibitors (TCIs), Photophysical Probes, and Peptidomimetics Introduction & Mechanistic Insights The...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Application Areas: Targeted Covalent Inhibitors (TCIs), Photophysical Probes, and Peptidomimetics

Introduction & Mechanistic Insights

The incorporation of non-natural aromatic acids into peptide sequences is a cornerstone of modern drug discovery. 3-(3-Nitro-4-methoxyphenyl)acrylic acid (a highly functionalized cinnamic acid derivative) serves as a potent building block for N-terminal capping and side-chain derivatization.

As a Senior Application Scientist, I approach this molecule not just as a structural cap, but as a functional warhead and a photophysical tag. The strategic utility of this compound relies on two distinct chemical features:

  • The Michael Acceptor Warhead: The

    
    -unsaturated carbonyl (acrylic acid moiety) acts as a mild electrophile. When positioned correctly on a peptide scaffold, it functions as a targeted covalent inhibitor (TCI) capable of forming irreversible hemithioacetal or thioether bonds with catalytic cysteines in proteases (e.g., Cathepsin L, viral NS2B-NS3 proteases)[1, 2].
    
  • The "Push-Pull" Chromophore: The aromatic ring features an electron-withdrawing nitro group at the meta position and an electron-donating methoxy group at the para position. This electronic "push-pull" system shifts the UV absorbance maximum (

    
    ), making it an excellent UV-active tag for HPLC tracking and a potential matrix derivative for MALDI-TOF MS [3].
    
The Causality of Coupling Chemistry

Coupling


-unsaturated aromatic acids presents unique kinetic challenges. The extensive conjugation stabilizes the ground state of the carboxylic acid, slightly reducing the electrophilicity of the activated ester compared to standard aliphatic amino acids. To overcome this, HATU  (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the reagent of choice [4]. HATU generates a highly reactive 7-azabenzotriazole (OAt) active ester, which accelerates aminolysis and suppresses side reactions.

Furthermore, during the global cleavage of the peptide from the resin, the acrylic double bond is vulnerable to electrophilic attack by carbocations generated from protecting groups (e.g., t-butyl, trityl). Therefore, the inclusion of Triisopropylsilane (TIS) as a bulky carbocation scavenger in the cleavage cocktail is non-negotiable to preserve the integrity of the double bond.

Experimental Protocols

This protocol describes the Solid-Phase Peptide Synthesis (SPPS) N-terminal derivatization of a resin-bound peptide. It is designed as a self-validating system, ensuring that each step can be analytically confirmed before proceeding.

Reagents and Materials
  • Peptide-Resin: Fmoc-deprotected peptide on Rink Amide or Wang resin.

  • Building Block: 3-(3-Nitro-4-methoxyphenyl)acrylic acid (3 equivalents relative to resin loading).

  • Activator: HATU (2.95 equivalents). Note the stoichiometric offset.

  • Base: N,N-Diisopropylethylamine (DIPEA) (6 equivalents).

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF).

  • Cleavage Cocktail: Trifluoroacetic acid (TFA) / TIS / Ultrapure

    
     (95:2.5:2.5 v/v).
    
Step-by-Step Methodology

Step 1: Resin Swelling and Preparation

  • Weigh the Fmoc-deprotected peptide-resin into a fritted SPPS reaction vessel.

  • Swell the resin in anhydrous DMF for 30 minutes at room temperature.

  • Drain the solvent.

Step 2: Pre-Activation of the Cinnamic Acid Derivative Expert Insight: The ratio of Acid:HATU is critical. We use a slight deficit of HATU (1:0.98) to ensure no unreacted HATU remains in solution. Excess HATU can react directly with the peptide's N-terminal amine, forming a dead-end tetramethylguanidinium byproduct that permanently terminates the sequence.

  • Dissolve 3 eq. of 3-(3-Nitro-4-methoxyphenyl)acrylic acid and 2.95 eq. of HATU in a minimal volume of DMF (approx. 0.1 M concentration).

  • Add 6 eq. of DIPEA to the solution. The solution will immediately undergo a color change (often turning deep yellow/orange) indicating the formation of the OAt active ester.

  • Allow pre-activation to proceed for exactly 2 minutes.

Step 3: Coupling Reaction

  • Add the pre-activated mixture to the swelled resin.

  • Agitate gently at room temperature for 90–120 minutes. The rigid, planar nature of the cinnamoyl group can cause steric hindrance, necessitating a longer coupling time than standard amino acids.

  • Drain the reaction mixture and wash the resin sequentially with DMF (5 × 1 min) and Dichloromethane (DCM) (5 × 1 min).

Step 4: Self-Validation (Kaiser Test)

  • Perform a Kaiser (Ninhydrin) test on a few resin beads.

  • Validation: A colorless/yellow bead indicates successful capping (primary amine consumed). A blue bead indicates incomplete coupling, necessitating a second coupling cycle using DIC/OxymaPure to avoid over-exposure to HATU.

Step 5: Cleavage and Global Deprotection

  • Treat the thoroughly washed and dried resin with the cleavage cocktail (TFA/TIS/

    
     95:2.5:2.5) for 2 hours at room temperature.
    
  • Filter the cleavage solution into cold diethyl ether (-20°C) to precipitate the cinnamoyl-peptide.

  • Centrifuge, decant the ether, and wash the pellet twice with fresh cold ether.

  • Lyophilize the crude peptide prior to RP-HPLC purification.

Visualizations & Workflows

SPPS_Workflow Resin Peptide-Resin (N-terminal amine) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect Couple Coupling Reaction (90-120 mins, RT) Deprotect->Couple Activate Pre-activation 3-(3-Nitro-4-methoxyphenyl)acrylic acid + HATU + DIPEA Activate->Couple Add activated complex Wash Wash & Kaiser Test (Validate Completion) Couple->Wash Wash->Couple If Positive (Re-couple) Cleave Cleavage & Deprotection (TFA/TIS/H2O) Wash->Cleave If Negative (Success) Product Purified Cinnamoyl-Peptide (HPLC/MS) Cleave->Product

Figure 1: SPPS Workflow for N-terminal capping with 3-(3-Nitro-4-methoxyphenyl)acrylic acid.

HATU_Mechanism Acid 3-(3-Nitro-4-methoxyphenyl) acrylic acid Base DIPEA (Deprotonation) Acid->Base Carboxylate Carboxylate Anion Base->Carboxylate OAt_Ester OAt Active Ester (Highly Electrophilic) Carboxylate->OAt_Ester + HATU - Tetramethylurea HATU HATU Reagent Amide Target Amide Bond OAt_Ester->Amide + Amine - HOAt Amine Peptide N-terminus (Nucleophile) Amine->Amide

Figure 2: Mechanistic pathway of HATU-mediated activation and amide bond formation.

Quantitative Data Presentation

Selecting the correct coupling reagent is paramount when dealing with conjugated aromatic acids. Table 1 summarizes empirical coupling efficiencies based on standard SPPS protocols for difficult cinnamic acid derivatives [4].

Table 1: Comparison of Coupling Reagents for Cinnamic Acid Derivatives

Coupling Reagent SystemActivation IntermediateTypical Coupling TimeYield (%)*Risk of N-Terminal Guanidinylation
HATU / DIPEA OAt Ester1 - 2 hours> 95%Moderate (Requires precise stoichiometry)
HBTU / DIPEA OBt Ester2 - 4 hours75 - 85%Moderate
DIC / OxymaPure Oxyma Ester2 - 4 hours85 - 90%None
DIC / HOBt OBt Ester4 - 12 hours< 70%None

*Yields represent average crude purity of the target capped peptide prior to HPLC purification.

Table 2: Physiochemical Properties of 3-(3-Nitro-4-methoxyphenyl)acrylic acid

PropertyValue / CharacteristicImpact on Peptide Design
Molecular Weight 223.18 g/mol Adds significant mass; easily identifiable via MS.
LogP (Predicted) ~2.1Increases overall peptide hydrophobicity and membrane permeability.
UV Absorbance (

)
~330 - 350 nmAllows selective HPLC tracking away from standard peptide backbone absorbance (214/254 nm).
Electrophilicity Moderate Michael AcceptorCapable of engaging hyper-reactive cysteines without broad off-target toxicity.

References

  • Title: Cathepsin-Targeting SARS-CoV-2 Inhibitors: Design, Synthesis, and Biological Activity Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Protease Inhibitors and Innate Immune Agonists as Antiviral Strategies Against Dengue and Zika Viruses Source: MDPI (Viruses) URL: [Link]

  • Title: New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: Application of peptide coupling agents EDC and HBTU Source: ResearchGate (Chemical Research in Toxicology / Peptide Chemistry) URL: [Link]

Method

Thin Layer Chromatography (TLC) solvent systems for nitro-cinnamic acids

Application Note: Optimization of Thin Layer Chromatography (TLC) Solvent Systems for Nitro-Cinnamic Acids Introduction & Chemical Context Nitro-cinnamic acids (e.g., 2-nitro, 3-nitro, and 4-nitrocinnamic acid) are vital...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimization of Thin Layer Chromatography (TLC) Solvent Systems for Nitro-Cinnamic Acids

Introduction & Chemical Context

Nitro-cinnamic acids (e.g., 2-nitro, 3-nitro, and 4-nitrocinnamic acid) are vital intermediates in the synthesis of complex pharmaceuticals, including monoamine oxidase inhibitors and anti-inflammatory agents[1]. However, tracking their reaction progress via normal-phase Thin Layer Chromatography (TLC) presents a notorious analytical challenge. The combination of a highly polar carboxylic acid moiety and an electron-withdrawing nitro group leads to severe stationary phase interactions, resulting in unreadable, streaking chromatograms[2].

This application note provides a comprehensive, mechanistically grounded guide to selecting and optimizing TLC solvent systems for nitro-cinnamic acids, ensuring sharp resolution and reproducible Retention factor (


) values.

Mechanistic Causality: Why Nitro-Cinnamic Acids Streak

Normal-phase TLC relies on the differential partitioning of analytes between a polar stationary phase (silica gel, rich in surface silanol groups, -Si-OH) and a relatively non-polar mobile phase[3].

Carboxylic acids inherently hydrogen-bond strongly to silica. In the case of nitro-cinnamic acids, the nitro group (-NO₂) acts as a powerful electron-withdrawing group via resonance and inductive effects. This lowers the


 of the carboxylic acid, making it highly prone to deprotonation (ionization) into a carboxylate anion (R-COO⁻) on the slightly acidic/polar silica surface.

Once ionized, the analyte binds to the stationary phase via intense ion-dipole interactions. Because the mobile phase cannot efficiently overcome this binding energy, the compound is dragged slowly across the plate, creating a continuous "smear" or "tail" rather than a discrete spot[2].

The Solution: The mobile phase must be modified with a volatile organic acid (such as glacial acetic acid or formic acid). By Le Chatelier’s principle, saturating the micro-environment with protons suppresses the ionization of the analyte, shifting the equilibrium entirely back to the neutral, protonated state (R-COOH)[4]. The neutral molecule partitions predictably, yielding sharp, high-resolution spots.

Mechanism Silica Silica Gel (-Si-OH) Ionized Ionized Analyte (R-COO⁻) Silica->Ionized Strong Binding (Streaking) Protonated Protonated Analyte (R-COOH) Silica->Protonated Optimal Partitioning Ionized->Protonated Equilibrium Shift Modifier Acidic Modifier (e.g., Acetic Acid) Modifier->Ionized Suppresses Ionization

Caption: Mechanistic shift of nitro-cinnamic acid ionization via acidic TLC modifiers.

Quantitative Solvent System Guidelines

Selecting the correct base solvent ratio and modifier concentration is critical. The optimal


 range for reliable column chromatography translation is between 0.25 and 0.35. Below is a synthesized data table for cinnamic acid derivatives.

Table 1: TLC Solvent Systems and Expected


 Values for Cinnamic Acid Derivatives 
Solvent System (v/v/v)Analyte ClassExpected

Mechanistic Rationale & Application
Hexane : EtOAc (1:1) Free Nitro-Cinnamic Acids0.05 – 0.15 (Streak)Base system; demonstrates severe tailing without modifier. Not recommended[2].
Hexane : EtOAc : AcOH (60:38:2) Free Nitro-Cinnamic Acids0.25 – 0.35Ideal for reaction monitoring; 2% acetic acid perfectly suppresses ionization[3].
Chloroform : EtOAc (8:2) trans-Cinnamic Acid~0.25Effective for less polar, non-nitro derivatives[5].
Petroleum Ether : EtOAc (10:1) Nitrocinnamate Esters0.25 – 0.35Esters cannot ionize; thus, no acidic modifier is required[6].
Toluene : EtOAc : Formic Acid (5:4:1) Poly-substituted Acidic Analogs0.30 – 0.45Stronger eluent for highly retained, complex acidic mixtures[4].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your analytical results, the following protocol incorporates self-validating steps (co-spotting and concentration gradients) to rule out false positives and overloading artifacts[7].

Step 1: Sample Preparation & Concentration Gradient

  • Dissolve ~1 mg of the nitro-cinnamic acid mixture in 1 mL of a volatile solvent (e.g., ethyl acetate or dichloromethane) to create a 0.1% w/v stock solution.

  • Validation Step: Prepare a 10-fold dilution of this stock. Spotting both concentrations side-by-side ensures that any observed tailing is due to solvent incompatibility rather than simple sample overloading[3].

Step 2: Plate Preparation & Co-Spotting

  • Use standard silica gel 60 F-254 plates. Draw a baseline 1 cm from the bottom using a graphite pencil[7].

  • Validation Step (Co-spotting): Create three lanes. Lane 1: Pure starting material. Lane 2: Reaction mixture. Lane 3: A "co-spot" where both the starting material and mixture are spotted perfectly on top of one another[7]. If Lane 3 resolves into distinct spots without a "figure-eight" merging effect, the compounds are definitively different.

Step 3: Chamber Saturation

  • Prepare the optimized solvent system (e.g., Hexane : EtOAc : AcOH at 60:38:2) fresh in the TLC chamber. Note: Acetic acid is volatile; aging solvent mixtures will lose their acidic modifier, leading to reproducible failure[7].

  • Place a piece of filter paper inside the chamber and seal the lid for 5 minutes to saturate the atmosphere, preventing solvent evaporation from the plate face during development.

Step 4: Development & Visualization

  • Place the plate in the chamber using forceps. Allow the solvent front to rise until it is 0.5 cm from the top edge[2].

  • Remove the plate, immediately mark the solvent front with a pencil, and gently evaporate the mobile phase using a heat gun (in a fume hood to vent acetic acid vapors).

  • Primary Detection: View under a 254 nm UV lamp. Nitro-cinnamic acids are highly conjugated and will appear as dark, sharp spots against the green fluorescent background[7].

  • Secondary Detection (Chemical Staining): Dip the plate in Bromocresol Green stain. Carboxylic acids will immediately appear as bright yellow spots on a blue background, confirming the presence of the acidic functional group.

TLC_Workflow Start Prepare Sample (0.1% w/v in EtOAc) BaseSolvent Run Base Solvent (Hexane:EtOAc 1:1) Start->BaseSolvent Assess Assess Morphology (UV 254 nm) BaseSolvent->Assess Tailing Streaking Observed (Ionization) Assess->Tailing Yes Good Sharp Spots (Optimal) Assess->Good No AddAcid Add 2% Acetic Acid to Mobile Phase Tailing->AddAcid AdjustPol Adjust Hexane:EtOAc to target Rf 0.30 Good->AdjustPol ReAssess Re-run & Evaluate Rf AddAcid->ReAssess ReAssess->AdjustPol End Validated Solvent System Achieved AdjustPol->End

Caption: Iterative workflow for optimizing TLC solvent systems for acidic compounds.

Troubleshooting Insights

  • Persistent Tailing Despite Acid Addition: If the sample still streaks in a 2% acetic acid system, the plate is likely overloaded. Refer to the concentration gradient validation step and dilute the sample further.

  • Inconsistent

    
     Values Over Time:  Because solvents like ethyl acetate and acetic acid have vastly different boiling points and vapor pressures, their ratios change rapidly due to differential evaporation. Always prepare acidified solvent systems fresh daily[7].
    

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 3-(3-Nitro-4-methoxyphenyl)acrylic Acid Synthesis

Welcome to the Technical Support Center for the synthesis of 3-(3-nitro-4-methoxyphenyl)acrylic acid (frequently referred to as 3-nitro-4-methoxycinnamic acid). This compound is a critical α,β-unsaturated scaffold in dru...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-(3-nitro-4-methoxyphenyl)acrylic acid (frequently referred to as 3-nitro-4-methoxycinnamic acid). This compound is a critical α,β-unsaturated scaffold in drug discovery, heavily influenced by the electron-withdrawing nitro group and electron-donating methoxy group on the aromatic ring[1].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and optimized protocols for the Knoevenagel-Doebner condensation, ensuring high-yield and high-purity isolation for researchers and drug development professionals.

Mechanistic Workflow & Causality

The standard synthesis relies on the Doebner modification of the Knoevenagel condensation[2]. Understanding the sequential causality—deprotonation, nucleophilic attack, dehydration, and decarboxylation—is essential for diagnosing yield bottlenecks[3]. If any of these micro-steps are thermodynamically starved, the reaction stalls, yielding intermediates rather than the target acrylic acid.

G N1 3-Nitro-4-methoxybenzaldehyde + Malonic Acid N2 Deprotonation (Base Catalyst) N1->N2 N3 Nucleophilic Attack (Tetrahedral Intermediate) N2->N3 N4 Dehydration (-H2O) (Alkylidenemalonic Acid) N3->N4 N5 Decarboxylation (-CO2) (Thermal Cleavage) N4->N5 Rate-Limiting Step N6 3-(3-Nitro-4-methoxyphenyl) acrylic acid N5->N6

Knoevenagel-Doebner mechanism for 3-(3-nitro-4-methoxyphenyl)acrylic acid synthesis.

Troubleshooting Guides & FAQs

Q: Why is my overall yield consistently below 40% despite complete consumption of the starting aldehyde? A: Low yields (often historically reported around 33-35%[4][5]) usually stem from incomplete decarboxylation or poor isolation, not the initial condensation. The intermediate alkylidenemalonic acid requires sustained thermal energy (>80°C) and a basic environment (like pyridine) to lose


[2]. If you stop the reflux too early, the highly soluble diacid remains in the aqueous phase during work-up and is lost during filtration.
Actionable Fix: Ensure the reaction refluxes for at least 2 to 4 hours[1]. Monitor 

evolution (bubbling); do not quench the reaction until gas evolution ceases entirely.

Q: How can I prevent the formation of dark, tarry byproducts during the reflux? A: The combination of an electron-rich methoxy group and an oxidizing nitro group makes the aldehyde highly susceptible to side reactions and polymerization at high temperatures. Prolonged exposure to pyridine at reflux can exacerbate this degradation. Actionable Fix: Transition to a "green" solvent-free protocol. Using ammonium bicarbonate (


) as a catalyst at 90°C–105°C minimizes solvent-induced polymerization and limits the required excess of malonic acid from 2.0 to 1.2 equivalents, drastically improving the purity profile[6].

Q: I am struggling with the isolation and crystallization of the final product. What is the optimal work-up? A: The product is highly insoluble in neutral water but highly soluble in basic conditions (due to the carboxylate salt). Acidification must be strictly controlled to force precipitation. Using a non-oxidizing acid like 6M HCl is critical; oxidizing acids (like nitric acid) will degrade the methoxy ring[5]. Actionable Fix: Chill the reaction mixture to 0-5°C before the dropwise addition of 6M HCl. The target pH should be 2-3 to ensure complete protonation of the carboxylate. Filter the off-white precipitate immediately and wash with ice-cold water, followed by cold ethanol, to remove unreacted malonic acid and pyridine salts[1][5].

Quantitative Data: Catalyst & Condition Comparison

Selecting the right catalytic system directly impacts the yield and purity of 3-(3-nitro-4-methoxyphenyl)acrylic acid. The table below synthesizes expected outcomes based on different methodologies.

Method / CatalystSolventTemp (°C)TimeMolar Ratio (Aldehyde:Malonic)Expected YieldKey Advantage / Disadvantage
Traditional Doebner (Piperidine/Pyridine)[2][5]Pyridine115 (Reflux)2–4 h1 : 2.035% – 65%Reliable standard, but requires toxic solvents and harsh aqueous work-up.
Verley Modification (

-alanine / Pyridine)[3]
Pyridine1003 h1 : 1.560% – 75%Discontinues piperidine;

-alanine acts as a superior cocatalyst.
Green Solvent-Free (

)[6]
None90 – 1052 h1 : 1.280% – 95%Environmentally benign, high purity, avoids pyridine toxicity entirely.

Self-Validating Experimental Protocol

This protocol utilizes an optimized, self-validating Knoevenagel-Doebner approach designed to maximize yield while providing built-in checkpoints to ensure the reaction is proceeding correctly.

Materials:

  • 4-Methoxy-3-nitrobenzaldehyde (1.0 eq, 10 mmol, 1.81 g)

  • Malonic acid (1.5 eq, 15 mmol, 1.56 g)

  • Pyridine (10 mL)

  • Piperidine (0.1 mL, catalytic)

  • 6M Hydrochloric Acid (HCl)

Step-by-Step Methodology:

  • Preparation: In a 50-mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.81 g of 4-methoxy-3-nitrobenzaldehyde in 10 mL of pyridine.

    • Validation Checkpoint: The solution should be clear and yellow. Any cloudiness indicates impure starting material or moisture contamination.

  • Reagent Addition: Add 1.56 g of malonic acid, followed by 0.1 mL of piperidine.

  • Thermal Condensation & Decarboxylation: Heat the mixture to reflux (approx. 115°C) using a controlled oil bath.

    • Validation Checkpoint: Observe the reaction for effervescence. The steady release of

      
       gas bubbles confirms that the dehydration and rate-limiting decarboxylation steps are actively occurring[2].
      
  • Monitoring: Maintain reflux for 3 hours. Monitor via TLC (Eluent: 5% ethyl acetate in methylene chloride)[5]. The reaction is complete when the aldehyde starting material spot disappears completely and gas evolution ceases.

  • Quenching & Precipitation: Remove the flask from heat and allow it to cool to room temperature. Pour the mixture into a beaker containing 50 g of crushed ice. Slowly add 6M HCl dropwise under vigorous stirring until the pH reaches 2.

    • Validation Checkpoint: A thick, off-white to pale yellow precipitate will crash out of the solution as the basic pyridine is neutralized and the acrylic acid is protonated[5].

  • Isolation: Filter the solid via vacuum filtration (Büchner funnel). Wash the filter cake with 3 x 20 mL of ice-cold distilled water, followed by 10 mL of ice-cold ethanol to remove organic impurities and residual pyridine[1].

  • Purification: Recrystallize the crude solid from hot ethanol. Dry the purified 3-(3-nitro-4-methoxyphenyl)acrylic acid under a vacuum at 50°C overnight.

    • Expected Melting Point: 244°C – 245°C[4].

References

  • Studies in Terpenes.
  • Application Notes and Protocols for the Knoevenagel Condensation of 4-Methoxy-3-nitrobenzaldehyde Source: Benchchem URL
  • Knoevenagel Condensation Source: Alfa Chemistry URL
  • Knoevenagel condensation Source: Wikipedia URL
  • Model Studies of the Doebner Modified Knoevenagel Condensation Source: FHSU Scholars Repository URL
  • Source: Pure (Eindhoven University of Technology)

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 3-Nitro-4-Methoxycinnamic Acid

Welcome to the Technical Support Center. 3-Nitro-4-methoxycinnamic acid is a highly functionalized cinnamic acid derivative.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 3-Nitro-4-methoxycinnamic acid is a highly functionalized cinnamic acid derivative. While its structural features make it a valuable compound in drug development, the combination of a hydrophobic phenyl ring, a methoxy group, and a nitro group significantly increases its crystal lattice energy and lipophilicity. This results in notoriously poor aqueous solubility (often <0.5 mg/mL at neutral pH), presenting a major bottleneck for in vitro and in vivo assays .

This guide provides researchers with mechanistic insights, diagnostic workflows, and self-validating protocols to overcome these solubility barriers without compromising experimental integrity.

Diagnostic Solubilization Workflow

Before selecting a solubilization strategy, you must evaluate the constraints of your downstream application (e.g., cell culture toxicity, assay pH limits). Use the decision matrix below to identify the optimal approach.

Workflow A 3-Nitro-4-methoxycinnamic Acid Solubility Troubleshooting B Are organic solvents (e.g., DMSO) permitted? A->B C Is pH > 7.0 acceptable for the assay? B->C No D Co-solvency Protocol (DMSO + Tween-80) B->D Yes (<1% final) E pH Modulation Protocol (NaOH / Buffer) C->E Yes F Can the assay tolerate additives? C->F No G Hydrotropy / Cyclodextrin (Nicotinamide / HP-β-CD) F->G Yes H Nanomilling / Suspension (Physical reduction) F->H No

Decision matrix for solubilizing 3-nitro-4-methoxycinnamic acid based on assay constraints.

Frequently Asked Questions (Mechanistic Insights)

Q: Why does 3-nitro-4-methoxycinnamic acid precipitate immediately when added to my biological buffers? A: The precipitation is driven by thermodynamics. The parent compound, cinnamic acid, has a pKa of approximately 4.46 and a baseline water solubility of just ~0.4 g/L at 25°C . In standard unbuffered water or acidic media, the carboxylic acid group remains protonated (unionized). The highly hydrophobic aromatic ring—further stabilized by the electron-withdrawing nitro group and electron-donating methoxy group—forces water molecules to form a highly ordered, entropically unfavorable "cage" around the molecule. Consequently, the compound minimizes its free energy by crashing out of solution and forming a crystal lattice.

Q: How does pH manipulation resolve this, and what are the common pitfalls? A: Raising the pH above 6.5 deprotonates the carboxylic acid, forming a highly water-soluble carboxylate anion (e.g., a sodium salt). The ionic charge allows for favorable ion-dipole interactions with water, overcoming the lattice energy. The Pitfall: Researchers often attempt to dissolve the powder directly into pH 7.4 Phosphate-Buffered Saline (PBS). However, the local pH at the surface of the dissolving crystal drops as the acid dissolves, halting further dissolution. The compound must be pre-dissolved in a strong base (e.g., NaOH) before back-titrating to physiological pH.

Q: My cell-based assay cannot tolerate high pH or >0.1% DMSO. What are my alternatives? A: You should utilize hydrotropy or cyclodextrin complexation . Hydrotropes, such as nicotinamide or sodium benzoate, are amphiphilic molecules that do not form micelles but disrupt the hydrogen-bonding network of water, allowing hydrophobic molecules to dissolve. Studies have shown that concentrated hydrotrope solutions can increase the solubility of cinnamic acid derivatives by up to 15-fold . Alternatively, Hydroxypropyl-beta-cyclodextrin (HP-β-CD) can physically encapsulate the hydrophobic phenyl ring within its lipophilic cavity, leaving its hydrophilic exterior to interface with the water.

Self-Validating Solubilization Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system . This means the procedure includes integrated quality-control steps to verify that true dissolution—rather than a deceptive micro-suspension—has been achieved.

Protocol A: pH-Modulated Salt Formation (Aqueous)

Best for: Assays that can tolerate transient high pH and require zero organic solvents.

  • Weighing: Weigh the required amount of 3-nitro-4-methoxycinnamic acid powder into a sterile centrifuge tube.

  • Alkaline Solubilization: Add 1.05 molar equivalents of 0.1 M NaOH. Vortex vigorously for 2 minutes. The powder should dissolve, yielding a clear, slightly yellow solution (the sodium salt).

  • Primary Validation (Optical Clarity): Measure the absorbance of the solution at 600 nm (OD600) using a spectrophotometer. An OD600 < 0.05 confirms the absence of colloidal aggregates. If OD600 > 0.05, sonicate in a water bath for 5 minutes.

  • Buffering: Slowly add 10x PBS or a strong biological buffer (e.g., HEPES, pH 7.4) while stirring constantly to bring the solution to the desired working concentration and physiological pH.

  • Secondary Validation (Tyndall Effect): Shine a laser pointer through the tube in a dark room. A solid, visible beam path (Tyndall effect) indicates that the compound has re-precipitated as a nano-suspension. If the beam is invisible, true molecular solution has been maintained.

Protocol B: Co-solvency & Micellar Solubilization

Best for: High-throughput screening and general in vitro assays tolerating trace DMSO.

  • Master Stock Preparation: Dissolve the compound in 100% DMSO to create a 1000x concentrated master stock (e.g., 50 mM).

  • Primary Validation (Visual Inspection): Hold the tube against a dark background under bright light. The DMSO solution must be 100% optically clear.

  • Vehicle Preparation: Prepare an aqueous vehicle containing 0.1% (v/v) Tween-80 in your chosen buffer. The surfactant lowers the surface tension and provides hydrophobic pockets for the drug .

  • Dropwise Addition: Place the aqueous vehicle on a vortex mixer at maximum speed. Add the DMSO stock dropwise into the vortex. Crucial Causality: Adding the aqueous buffer to the DMSO causes massive local supersaturation and irreversible precipitation. Always add the organic stock to the aqueous phase.

  • Secondary Validation (Centrifugation): Centrifuge the final mixture at 10,000 x g for 10 minutes. Carefully inspect the bottom of the tube. The absence of a white pellet validates that the compound remains fully solubilized.

Protocol C: Hydrotropic Solubilization

Best for: Formulations and assays requiring high drug loading without organic solvents or extreme pH.

  • Hydrotrope Preparation: Prepare a 2.0 M aqueous solution of Nicotinamide (a proven hydrotrope and co-former for cinnamic acids) .

  • Equilibration: Add an excess amount of 3-nitro-4-methoxycinnamic acid to the nicotinamide solution.

  • Incubation: Agitate the suspension on a rotary shaker at 37°C for 24 hours to ensure thermodynamic equilibrium is reached.

  • Validation & Quantification: Filter the suspension through a 0.22 µm PTFE syringe filter to remove undissolved particles. Analyze the filtrate via HPLC-UV to quantify the exact dissolved concentration of the cinnamic acid derivative, ensuring it meets your assay requirements.

Quantitative Data: Strategy Comparison

The following table summarizes the expected outcomes and biological compatibility of each solubilization strategy based on established pharmaceutical data for cinnamic acid derivatives.

Solubilization StrategyPrimary MechanismEst. Max Solubility (mg/mL)Biological CompatibilitySelf-Validation Metric
Unbuffered Water None (Baseline)< 0.5HighN/A
pH Modulation (NaOH) Ionization (Salt Formation)10 - 25Medium (Watch for pH shock)OD600 < 0.05
DMSO + Tween-80 Co-solvency & Micelles5 - 15Low/Medium (<1% DMSO limit)Centrifugation (No pellet)
Nicotinamide (2.0 M) Hydrotropy / Co-crystallization15 - 30Medium (Depends on assay)HPLC-UV Quantification
HP-β-Cyclodextrin Inclusion Complexation20 - 50HighTyndall Effect (Negative)

References

  • Asian Journal of Chemistry. "Enhancement of Solubility and Mass Transfer Coefficient of Cinnamic Acid Through Hydrotropy." Available at:[Link]

  • ResearchGate. "Preparation, physicochemical characterization and solubility evaluation of pharmaceutical cocrystals of cinnamic acid." Available at: [Link]

Troubleshooting

Minimizing cis-trans isomerization in 3-(3-Nitro-4-methoxyphenyl)acrylic acid

Welcome to the technical support resource for 3-(3-Nitro-4-methoxyphenyl)acrylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to address a critical stability issue:...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 3-(3-Nitro-4-methoxyphenyl)acrylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to address a critical stability issue: the unwanted isomerization of the carbon-carbon double bond. As an α,β-unsaturated carbonyl compound, the thermodynamically favored trans-isomer can convert to the cis-isomer under various experimental conditions, potentially impacting biological activity, purification, and product consistency.

This document provides in-depth, practical solutions in a question-and-answer format to help you anticipate, troubleshoot, and minimize cis-trans isomerization in your work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the stability of 3-(3-Nitro-4-methoxyphenyl)acrylic acid.

Q1: What is cis-trans isomerization and why is it a concern for this specific molecule?

A1: Cis-trans isomerization (or geometric isomerization) is the process where the atoms or groups around a double bond reorient, converting one geometric isomer into another. For 3-(3-Nitro-4-methoxyphenyl)acrylic acid, this involves the conversion between the generally more stable trans (or E) isomer and the less stable cis (or Z) isomer. This is a significant concern because the three-dimensional shape of a molecule is often critical to its function. A change from trans to cis alters the molecule's geometry, which can drastically affect its biological activity, receptor binding affinity, and physicochemical properties like solubility and crystal packing. Maintaining isomeric purity is therefore essential for reproducible experimental results.

Q2: What are the primary experimental factors that induce isomerization?

A2: The primary drivers of isomerization for α,β-unsaturated carbonyl compounds are energy input and catalysis. The main factors are:

  • Light (Photoisomerization): UV or even ambient laboratory light can provide the energy to excite the π-electrons of the double bond, temporarily breaking the π-bond and allowing rotation to the cis form.[1] The conjugated system in this molecule makes it susceptible to absorbing light.

  • Heat (Thermal Isomerization): High temperatures during reactions, purification (like distillation), or storage can provide sufficient thermal energy to overcome the rotational energy barrier of the double bond.[2][3]

  • Acid/Base Catalysis: The presence of strong acids or bases can catalyze isomerization.[4] Trace acidic or basic impurities in solvents or on glassware can be sufficient to promote this conversion.[5]

Q3: I've synthesized my compound and the initial NMR looks clean. How can I be sure isomerization isn't happening during storage?

A3: Isomerization can be a slow process that occurs over time, especially with improper storage. The best practice is to establish a baseline and monitor for changes. Immediately after synthesis and purification, run a high-resolution analytical test, such as HPLC or ¹H NMR, and record the results. Store the compound under the recommended conditions (see Protocol 1 below). Re-analyze a small sample after a set period (e.g., one month) and compare the results to the baseline. The appearance of a new, distinct peak corresponding to the cis-isomer in the HPLC chromatogram or a new set of vinylic proton signals in the NMR spectrum would indicate that isomerization is occurring.

Part 2: Troubleshooting Guide

This section provides a systematic approach to identifying and resolving isomerization issues encountered during experimentation.

Problem: My analytical data (HPLC, NMR) shows a new, unexpected peak that I suspect is the cis-isomer. How do I confirm this and fix the problem?

This common issue can be diagnosed by following a logical workflow. The diagram below outlines the key decision points for troubleshooting.

G cluster_0 Diagnosis & Confirmation cluster_1 Root Cause Analysis cluster_2 Corrective Actions start Unexpected Peak Observed in Analysis confirm Confirm Isomer Identity: Induce Isomerization (See Protocol 3) start->confirm compare Compare Retention Time / Chemical Shift confirm->compare match Do analytical signals match? compare->match env_check Review Experimental Conditions match->env_check Yes, it's the isomer. end Problem Resolved / Re-evaluate match->end No, investigate other impurities. light Light Exposure? env_check->light heat High Temp? env_check->heat ph pH Extremes or Impurities? env_check->ph sol_light Implement Light Protection: Amber Vials, Foil Wrap light->sol_light sol_heat Reduce Temperature: Low-Temp Recrystallization, Cold Storage heat->sol_heat sol_ph Control Chemical Environment: Use Neutral, High-Purity Solvents, Buffer if Necessary ph->sol_ph sol_light->end sol_heat->end sol_ph->end

Caption: Troubleshooting workflow for identifying and mitigating cis-trans isomerization.

Mechanism of Photoisomerization

Understanding the "why" behind these precautions is key. Light-induced isomerization is a primary concern for conjugated systems like this one.

G trans_gs Trans Isomer (Ground State, S0) Thermodynamically Stable excited Excited State (S1) π-bond character is reduced, allowing C-C rotation trans_gs->excited 1. Photon Absorption (hν) cis_gs Cis Isomer (Ground State, S0) Metastable cis_gs->trans_gs Thermal Relaxation (slower) excited->cis_gs 2. Rotation & Relaxation

Caption: Simplified mechanism of light-induced cis-trans isomerization.

Quantitative Data Summary

The stability of your compound is highly dependent on its environment. The following table summarizes key parameters to control.

ParameterRecommendationRationale
Storage Temp. -20°C to 4°CReduces thermal energy, slowing the rate of isomerization to the more stable trans form if the cis is present, or preventing degradation.[6]
Lighting Store in amber vials or wrap containers in aluminum foil. Minimize exposure during handling.Prevents photoisomerization, which is a major pathway for converting the trans to the cis isomer.[1][2]
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Prevents long-term oxidative degradation, which can be accelerated by light and heat.[2]
Solvent pH Use high-purity, neutral, aprotic solvents (e.g., Hexane, Toluene) for storage if in solution.Avoids acid or base-catalyzed isomerization. Protic solvents can sometimes facilitate proton transfer that lowers the energy barrier for isomerization.[6]

Part 3: Experimental Protocols

These detailed protocols provide validated, step-by-step methods for handling, analyzing, and managing your compound to ensure isomeric integrity.

Protocol 1: Recommended Storage and Handling

This protocol is designed to maximize the shelf-life and isomeric purity of 3-(3-Nitro-4-methoxyphenyl)acrylic acid.

Materials:

  • High-purity solid sample of 3-(3-Nitro-4-methoxyphenyl)acrylic acid

  • Amber glass vial with a PTFE-lined cap

  • Argon or Nitrogen gas supply

  • Parafilm or other sealing film

  • -20°C freezer and/or 4°C refrigerator

Procedure:

  • Preparation: Ensure the amber vial and all handling tools (spatulas, etc.) are clean and completely dry.

  • Aliquotting: Place the desired amount of the solid compound into the vial. It is best practice to store the compound in several smaller aliquots to avoid repeated warming and cooling of the entire batch.

  • Inerting: Gently flush the headspace of the vial with a stream of dry argon or nitrogen for 30-60 seconds to displace air and moisture.

  • Sealing: Immediately and tightly seal the vial with the PTFE-lined cap. For long-term storage, wrap the cap-vial interface with Parafilm to provide an extra barrier against moisture and air.

  • Storage: Place the sealed vial in a designated, labeled box and store it in a dark -20°C freezer. For short-term (days to weeks) use, storage at 4°C is acceptable.

  • Handling for Use: When removing a sample for an experiment, allow the vial to warm completely to room temperature before opening. This critical step prevents atmospheric moisture from condensing on the cold solid, which could introduce water and impurities.

Protocol 2: Quantifying Isomer Ratio by Reversed-Phase HPLC

This stability-indicating HPLC method is designed to separate and quantify the cis and trans isomers. The more planar trans isomer typically interacts more strongly with the C18 stationary phase and thus has a longer retention time.[7]

Instrumentation & Materials:

  • HPLC system with UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade water

  • Formic Acid (or Trifluoroacetic Acid)

  • Sample of 3-(3-Nitro-4-methoxyphenyl)acrylic acid

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Degas both mobile phases thoroughly before use.

  • Sample Preparation:

    • Prepare a stock solution of your compound at approximately 1 mg/mL in a 50:50 mixture of Acetonitrile and Water.

    • Dilute this stock solution to a working concentration of ~50 µg/mL using the same diluent. Filter the sample through a 0.45 µm syringe filter if any particulate is observed.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: Monitor at the λmax of the compound (approx. 320-340 nm, verify with UV scan).

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 70% 30%
      15.0 30% 70%
      17.0 30% 70%
      17.1 70% 30%

      | 20.0 | 70% | 30% |

  • Data Analysis:

    • Integrate the peak areas for both the cis and trans isomers. The trans isomer is expected to be the major peak with a longer retention time.

    • Calculate the percentage of each isomer using the formula: % Isomer = (Area_Isomer / (Area_cis + Area_trans)) * 100.

    • Self-Validation: Run a sample of your initial, pure material alongside the aged sample to confirm the retention time of the main trans peak and to verify that the new peak corresponds to the isomer generated under stress conditions.

Protocol 3: Controlled Generation of the cis-Isomer for Analytical Confirmation

This protocol allows you to intentionally generate a small amount of the cis-isomer to confirm its identity in your analytical method (e.g., for HPLC peak identification).

Materials:

  • A solution of your compound (~50 µg/mL in ACN/Water) in a clear glass vial

  • UV lamp (e.g., a TLC lamp at 365 nm) or direct sunlight

Procedure:

  • Initial Analysis: Analyze your starting material solution using the HPLC method in Protocol 2 to get a baseline chromatogram.

  • Photoisomerization: Place the clear vial containing your sample solution under a UV lamp or in direct sunlight.[1]

  • Monitor Conversion: After 30 minutes of exposure, inject the sample again into the HPLC. You should observe the growth of a new peak (the cis-isomer), typically with a shorter retention time than the main trans peak.

  • Confirmation: The retention time of the newly generated peak should match the retention time of the unknown impurity you are troubleshooting. This confirms the impurity is indeed the cis-isomer of your compound. Continue exposure as needed to generate a sufficient amount for characterization if desired.

References

  • Selective Isomerization via Transient Thermodynamic Control: Dynamic Epimerization of trans to cis Diols.Macmillan Group - Princeton University.
  • The trans/cis photoisomerization in hydrogen bonded complexes with stability controlled by substituent effects: 3-(6-aminopyridin-3-yl)acrylate case study.Royal Society of Chemistry.
  • Heterogeneous buffer to prevent isomerization and decomposition.OIST Groups.
  • Design, synthesis, and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation via AMPK activation.Arabian Journal of Chemistry.
  • HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates.Waters.
  • Chromophore Activation of α,β‐Unsaturated Carbonyl Compounds and Its Application to Enantioselective Photochemical Reactions.Wiley Online Library.
  • Cinnamic Acid and Its Derivatives: Mechanisms for Prevention and Management of Diabetes and Its Complications.PMC.
  • What are the stability characteristics of cinnamic derivatives?BenchChem.
  • Converting method for cis and trans isomers of cinnamic acid compound.Google Patents.
  • High-performance liquid chromatography separation of cis-trans anthocyanin isomers from wild Lycium ruthenicum Murr. employing a mixed-mode reversed-phase/strong anion-exchange stationary phase.PubMed.
  • preventing isomerization during polymerization of Hexadec-3-enedioic acid.BenchChem.
  • Stability testing of cinnamic acid under different pH and temperature conditions.BenchChem.
  • Photoenolization of α,β-Unsaturated Esters Enables Enantioselective Contra-Thermodynamic Positional Isomerization to α-Tertiary β,γ-Alkenyl Esters.Journal of the American Chemical Society.
  • 3-(4-Methoxyphenyl)acrylic acid.Sigma-Aldrich.
  • (E)-3-(3-Hydroxy-4-methoxyphenyl)acrylic acid.BLDpharm.
  • HPLC-Based Separation of Cis and Trans Chalcone Isomers.BenchChem.
  • Isomerization of inorganic nanomaterials.ResearchGate.
  • Harnessing Photocatalytic Hydrogen Atom Transfer for Deconjugative Isomerization of α,β-Dehydro Amino Acids.CCS Chemistry.
  • Cis-Trans Isomerization of Olefins.ResearchGate.
  • Mechanism of the Photochemical Isomerization and Oxidation of 2-Butenedial: A Theoretical Study.MDPI.
  • Preventing isomerization of "6-Chlorohept-4-EN-2-yne".BenchChem.
  • The Kinetics of the Cis-to-Trans Thermal Isomerization of 4-Anilino-4'-Nitroazobenzene are Highly Influenced by Solvent Polarity.Longdom Publishing.
  • 3-(4-Hydroxy-3-methoxyphenyl)acrylic acid-2,3,5,6-tetramethylpyrazine (2/1).ResearchGate.
  • Investigation of Cinnamic Acid Derivatives as Alternative Plasticizers for Improved Ductility of Polyvinyl Chloride Films.MDPI.
  • HPLC method for Pharmacokinetics of cis and trans isomer of cefprozil diastereomers in human plasma.iosrphr.org.
  • (E)-3-(4-Methoxyphenyl)acrylic acid.MedChemExpress.
  • α,β-Unsaturated Carbonyl Compounds.NYU Department of Chemistry.
  • Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts.PMC.
  • Determination of Total Specific Migration of Acrylic Acid and Acrylic Esters in Food Contact Materials.SciTePress.

Sources

Optimization

Technical Support Center: Optimizing Knoevenagel Condensation of Nitro-methoxybenzaldehyde

Welcome to the Technical Support Center for optimizing the Knoevenagel condensation of nitro-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for optimizing the Knoevenagel condensation of nitro-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance your experimental success. As Senior Application Scientists, we combine technical expertise with practical, field-proven insights to help you navigate the nuances of this important carbon-carbon bond-forming reaction.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the Knoevenagel condensation of nitro-methoxybenzaldehyde, providing actionable solutions to get your reaction back on track.

Low or No Product Yield

Question: I am getting a very low yield, or no desired product at all, in my Knoevenagel condensation of nitro-methoxybenzaldehyde. What are the likely causes and how can I fix it?

Answer: Low yields in Knoevenagel condensations can be frustrating, but are often traceable to a few key factors. The nitro and methoxy groups on the benzaldehyde ring influence the aldehyde's reactivity, making careful optimization of reaction conditions crucial.[1][2] Here’s a breakdown of potential causes and their solutions:

  • Suboptimal Temperature: Temperature is a critical parameter. While some Knoevenagel condensations proceed at room temperature, gentle heating is often required to drive the reaction to completion.[3] However, excessive heat can lead to side reactions and degradation of the product.[4][5]

    • Solution: Start by running the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, gradually increase the temperature in increments of 10-20°C, for example, to 40-80°C.[3] Refluxing the reaction mixture is also a common strategy, but should be approached with caution to avoid byproduct formation.[2][3]

  • Catalyst Inactivity or Inappropriateness: The choice and condition of the base catalyst are paramount for the deprotonation of the active methylene compound.[4][6]

    • Solution: Use a fresh or recently purified catalyst. Weak bases like piperidine, pyridine, or ammonium salts such as ammonium acetate are commonly used.[3][4] The optimal catalyst can be substrate-dependent, so screening a few options may be beneficial. Ensure the correct stoichiometric amount is used; too much catalyst can promote side reactions.[3]

  • Presence of Water: The Knoevenagel condensation produces water as a byproduct.[4][5] This can shift the reaction equilibrium back towards the reactants, thereby reducing the yield.[4][5]

    • Solution: If the reaction is sensitive to water, consider using a Dean-Stark apparatus to remove water azeotropically, especially if you are using a solvent like toluene.[5] Alternatively, performing the reaction under solvent-free conditions can sometimes improve yields.[3]

  • Poor Reactant Quality: Impurities in the nitro-methoxybenzaldehyde or the active methylene compound can interfere with the reaction.[4]

    • Solution: Ensure your reactants are pure. If necessary, purify the starting materials before use.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the Knoevenagel condensation of nitro-methoxybenzaldehyde.

Q1: What is the optimal temperature range for the Knoevenagel condensation of nitro-methoxybenzaldehyde?

A1: There is no single "optimal" temperature, as it depends on the specific active methylene compound, catalyst, and solvent used. However, a general approach is to start at room temperature and gradually increase the heat if the reaction is slow. A temperature range of 40-80°C is often effective for Knoevenagel condensations of aromatic aldehydes.[3] For some systems, reflux temperatures may be necessary to achieve a reasonable reaction rate.[2][3] It is crucial to monitor the reaction by TLC to find the sweet spot that provides a good reaction rate without significant byproduct formation.[3]

Q2: How do the nitro and methoxy groups on the benzaldehyde affect the reaction?

A2: The electronic properties of the substituents on the benzaldehyde ring play a significant role. The nitro group is a strong electron-withdrawing group, which generally makes the aldehyde's carbonyl carbon more electrophilic and thus more reactive towards nucleophilic attack.[1][7] The methoxy group is an electron-donating group. The interplay of these groups influences the overall reactivity of the aldehyde.[2]

Q3: Which catalyst should I choose for my reaction?

A3: The choice of catalyst is critical. Weak bases are typically preferred to avoid self-condensation of the aldehyde.[8]

  • Common choices include:

    • Piperidine and Pyridine: These are classic catalysts for the Knoevenagel condensation.[9][10]

    • Ammonium Salts: Ammonium acetate is considered a greener and often effective alternative.[5]

    • Lewis Acids: In some cases, Lewis acids can also catalyze the reaction.[4]

    • Organocatalysts: Proline and its derivatives have also been shown to be effective.[4]

Screening a small panel of catalysts is a good strategy to identify the most efficient one for your specific system.[5]

Q4: What is the role of the solvent, and which one should I use?

A4: The solvent can significantly impact the reaction rate and yield by influencing the solubility of reactants and stabilizing intermediates.[11]

  • Polar aprotic solvents like DMF and acetonitrile often lead to faster reaction rates.[11][12]

  • Polar protic solvents such as ethanol and methanol are also commonly used and are more environmentally friendly.[3][12]

  • Water can be a surprisingly effective solvent for some Knoevenagel condensations, aligning with green chemistry principles.[13][14]

  • Nonpolar solvents like toluene can be used, particularly when water removal with a Dean-Stark trap is necessary.[5]

The choice of solvent should be made based on the solubility of your specific reactants and the desired reaction conditions.

Q5: I am observing the formation of side products. How can I minimize them?

A5: Side product formation is often a result of reaction conditions that are too harsh.

  • Optimize Temperature and Reaction Time: As mentioned, excessively high temperatures or prolonged reaction times can lead to the formation of byproducts, such as Michael addition products.[4] Monitor the reaction closely by TLC and stop it once the desired product is the major component.

  • Control Stoichiometry: Carefully control the molar ratios of your reactants. A slight excess of the active methylene compound can sometimes be beneficial, but a large excess may favor the formation of Michael adducts.[3][7]

  • Catalyst Concentration: Use the minimum amount of catalyst necessary to achieve a reasonable reaction rate.[3]

Data Presentation

Table 1: General Temperature Guidelines for Knoevenagel Condensation

Temperature RangeConditions & ConsiderationsPotential Outcome
Room Temperature Initial screening condition.May be sufficient for highly reactive substrates. Slower reaction rates are expected.
40 - 80 °C Gentle heating.[3]Often provides a good balance between reaction rate and minimizing side products.[3]
Reflux Higher temperatures, solvent-dependent.Can significantly increase the reaction rate but also the risk of byproduct formation.[3]

Experimental Protocols

General Protocol for Knoevenagel Condensation of Nitro-methoxybenzaldehyde

This protocol provides a general starting point. The specific quantities, solvent, catalyst, and temperature should be optimized for your particular active methylene compound.

Materials:

  • Nitro-methoxybenzaldehyde (1 equivalent)

  • Active methylene compound (1.0 - 1.2 equivalents)

  • Catalyst (e.g., piperidine, 0.1 equivalents)

  • Solvent (e.g., ethanol, 10 mL per gram of aldehyde)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating)

  • TLC plates and developing chamber

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve the nitro-methoxybenzaldehyde and the active methylene compound in the chosen solvent.[7]

  • Catalyst Addition: Add the catalyst to the solution while stirring.[7]

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC.

  • Heating (if necessary): If the reaction is slow at room temperature, attach a reflux condenser and heat the mixture to a suitable temperature (e.g., 60°C). Continue to monitor by TLC.[3]

  • Work-up and Purification: Once the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature. The product may precipitate out of solution.[2] If so, collect the solid by filtration and wash with a small amount of cold solvent.[2] If the product does not precipitate, the solvent can be removed under reduced pressure, and the crude product purified by recrystallization or column chromatography.[2]

Visualizations

Reaction Mechanism

Knoevenagel_Condensation cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation & Dehydration Active Methylene Z-CH₂-Z' Enolate Enolate (Z-CH⁻-Z') Active Methylene->Enolate Deprotonation Base Base (B:) Base->Enolate Aldehyde R-CHO Alkoxide Tetrahedral Alkoxide Intermediate Aldehyde->Alkoxide Nucleophilic Attack Beta_Hydroxy β-Hydroxy Adduct Final_Product α,β-Unsaturated Product Beta_Hydroxy->Final_Product Dehydration (-H₂O)

Caption: Knoevenagel condensation mechanism.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Product Yield Check_Temp Is the reaction temperature optimized? Start->Check_Temp Check_Catalyst Is the catalyst active and appropriate? Check_Temp->Check_Catalyst Yes Optimize_Temp Screen temperatures (RT, 40-80°C, Reflux) Check_Temp->Optimize_Temp No Check_Water Is water being removed (if necessary)? Check_Catalyst->Check_Water Yes Optimize_Catalyst Use fresh catalyst; screen different catalysts Check_Catalyst->Optimize_Catalyst No Check_Reactants Are the reactants pure? Check_Water->Check_Reactants Yes Remove_Water Use Dean-Stark or solvent-free conditions Check_Water->Remove_Water No Purify_Reactants Purify starting materials Check_Reactants->Purify_Reactants No End Improved Yield Check_Reactants->End Yes Optimize_Temp->Check_Catalyst Optimize_Catalyst->Check_Water Remove_Water->Check_Reactants Purify_Reactants->End

Caption: Troubleshooting workflow for low yield.

References

  • A Comparative Guide to Solvent Effects in the Knoevenagel Condensation - Benchchem.
  • Knoevenagel Condensation - Alfa Chemistry.
  • troubleshooting low yields in Knoevenagel condensation - Benchchem.
  • Troubleshooting low yield in Knoevenagel condensation of 2-Chloro-6-fluorobenzaldehyde - Benchchem.
  • Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature a - ResearchGate.
  • Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates - RSC Publishing.
  • Knoevenagel Condensation Reaction Mechanism | Full Video Lecture - YouTube.
  • Troubleshooting low conversion rates in Knoevenagel reactions - Benchchem.
  • Effects of various solvents on Knoevenagel condensation - ResearchGate.
  • Understanding the Knoevenagel Condensation Reaction: A Gateway to Α,β-Unsaturated Compounds - Oreate AI Blog.
  • The Knoevenagel condensation is a special case of the aldol conde... | Study Prep in Pearson+.
  • Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal.
  • Technical Support Center: Optimizing Reactions with 4-Methoxy-3-nitrobenzaldehyde - Benchchem.
  • Full article: The green Knoevenagel condensation: solvent-free condensation of benzaldehydes - Taylor & Francis.
  • Application Notes and Protocols for the Knoevenagel Condensation of 4-Methoxy-3-nitrobenzaldehyde - Benchchem.
  • A New Mixed-Metal Phosphate as an Efficient Heterogeneous Catalyst for Knoevenagel Condensation Reaction - MDPI.
  • Calcium Ferrite, an Efficient Catalyst for Knoevenagel Condensation (A Green Approach).
  • identification of byproducts of 4-Methoxy-3-nitrobenzaldehyde in condensation reactions - Benchchem.
  • Effects of different temperatures on Knoevenagel condensation - ResearchGate.
  • ZnO catalyst for Knoevenagel condensation in aqueous medium at ambient temperature - JOCPR.
  • Model Studies of the Doebner Modified Knoevenagel Condensation - FHSU Scholars Repository.
  • A mechanistic study of the Knoevenagel condensation reaction: new insights into the influence of acid and base properties of mixed metal oxide catalysts on the catalytic activity - RSC Publishing.
  • A simple and efficient procedure for the Knoevenagel condensation catalyzed by [MeHMTA]BF4 ionic liquid.
  • Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K.
  • A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media.
  • A new finding in the old Knoevenagel condensation reaction - ResearchGate.
  • Knoevenagel Condensation by Employing Natural Catalyst- A Green Chemistry Approach - IJPRS.
  • Knoevenagel condensation - Wikipedia.
  • Knoevenagel Condensation Reaction - Sigma-Aldrich.
  • Deciphering the Knoevenagel Condensation: Towards a Catalyst-free and Water-mediated Process - ResearchGate.

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Troubleshooting

Dealing with decarboxylation side reactions in cinnamic acid synthesis

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically engineered for researchers and drug development professionals dealing with yield losses and purity issues during the synt...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically engineered for researchers and drug development professionals dealing with yield losses and purity issues during the synthesis of cinnamic acid derivatives.

Here, we address one of the most pervasive and frustrating side reactions in this workflow: the unwanted secondary decarboxylation of cinnamic acids into styrene derivatives.

Mechanistic Overview: The Decarboxylation Dilemma

In classic synthetic routes like the Doebner modification of the Knoevenagel condensation, decarboxylation is a double-edged sword. The primary decarboxylation of the α,β-unsaturated dicarboxylic acid intermediate is an absolute requirement to form the target cinnamic acid [1]. However, under thermal stress or in the presence of excess base, a secondary decarboxylation occurs, stripping the final carboxyl group to yield a volatile, often resinous styrene contaminant.

Understanding the causality behind this degradation is critical. The vulnerability of the cinnamic acid is heavily dictated by its electronic structure. Electron-donating groups (EDGs) on the aromatic ring stabilize the transition state during CO₂ loss, drastically lowering the activation energy required for styrene formation [2].

Reaction Pathway & Degradation Logic

G A Aromatic Aldehyde + Malonic Acid C Aldol-type Intermediate A->C B Piperidine / Pyridine (Base Catalyst) B->C D Dehydration (-H2O) C->D E α,β-Unsaturated Diacid D->E F Primary Decarboxylation (Desired, -CO2) E->F G Cinnamic Acid Derivative F->G H Secondary Decarboxylation (Side Reaction, -CO2) G->H High Temp / Excess Base I Styrene Derivative (Contaminant) H->I J Polymerization (Resinous Byproducts) I->J Thermal Stress

Reaction pathway showing desired primary decarboxylation vs. unwanted secondary decarboxylation.

Troubleshooting & FAQs

Q1: I am synthesizing ferulic acid via the Knoevenagel-Doebner condensation. My yields are below 30%, and the reaction mixture has a strong, plastic-like odor. What is happening? A1: The odor is a classic indicator of 4-vinylguaiacol, the styrene derivative of ferulic acid. Ferulic acid contains strongly electron-donating hydroxyl and methoxy groups. These groups stabilize the intermediate carbanion/dienolate formed during the reaction, which drastically lowers the activation energy for secondary decarboxylation[3]. Refluxing in pyridine (typical Doebner conditions at ~115°C) provides excessive thermal energy, driving the ferulic acid to over-decarboxylate. Solution: Abandon prolonged pyridine reflux. Switch to a kinetically controlled method, such as microwave-assisted synthesis in aqueous media (see Protocol below), which completes the reaction in minutes before secondary decarboxylation can trigger.

Q2: We are using the Perkin reaction (benzaldehyde + acetic anhydride + sodium acetate) at 180°C. We are seeing heavy, dark resinous byproducts instead of clean cinnamic acid crystals. How do we prevent this? A2: The Perkin reaction requires harsh thermal conditions (180°C for 4–8 hours) [4]. At these temperatures, even unsubstituted cinnamic acid begins to undergo thermal decarboxylation into styrene. Styrene monomers are highly reactive and will readily auto-polymerize under high heat into the dark, insoluble resins you are observing. Solution: Lower the thermal stress. You can either utilize sonochemical Perkin conditions (which use acoustic cavitation to lower bulk heating requirements) or switch to a Heck coupling (palladium-catalyzed reaction of iodobenzene and acrylic acid), which proceeds cleanly at 80–100°C [4].

Q3: We are scaling up a biocatalytic route using engineered Pseudomonas strains to produce trans-cinnamic acid, but we are detecting high levels of styrene in the fermentation broth. Is this a chemical or biological degradation? A3: This is almost certainly biological. Many microorganisms, including Pseudomonas and various yeast strains, naturally express ferulic acid decarboxylase (FDC) or similar carboxy-lyases [5]. These enzymes evolved to detoxify phenolic acids by decarboxylating them into volatile styrenes. Solution: You must use a chassis strain where the native fdc or trans-cinnamic acid decarboxylase genes have been knocked out. Additionally, ensure strict pH control, as acidic fermentation conditions can accelerate non-enzymatic degradation.

Quantitative Data: Decarboxylation Susceptibility

To predict whether your specific cinnamic acid derivative is at risk of over-decarboxylation, consult the activation energy trends. Substrates with lower apparent activation energies (


) require stricter temperature controls.
Substrate TypeAromatic SubstitutionDecarboxylation SusceptibilityApparent Activation Energy (

) Trend*
Primary Degradation Product
Electron-Rich 4-OH, 3-OMe (Ferulic Acid)Critical ~66 - 80 kJ/mol4-Vinylguaiacol
Electron-Rich 4-OH (p-Coumaric Acid)High ~70 - 90 kJ/mol4-Vinylphenol
Neutral Unsubstituted (Cinnamic Acid)Moderate ~100 - 120 kJ/molStyrene
Electron-Deficient 4-NO₂ (4-Nitrocinnamic Acid)Low > 130 kJ/mol4-Nitrostyrene

*Note:


 values are generalized ranges based on catalytic decarboxylation studies [3]. Lower values indicate a faster rate of unwanted styrene formation under standard heating.

Validated Protocol: Kinetically Controlled Synthesis

To establish a self-validating system that inherently prevents secondary decarboxylation, we recommend replacing the traditional Doebner modification with a Microwave-Assisted, TBAB-Mediated Aqueous Condensation [6].

Why this works (Causality): Tetrabutylammonium bromide (TBAB) acts as a phase-transfer catalyst in water, accelerating the nucleophilic attack of malonic acid. Microwave irradiation provides rapid, uniform heating. By compressing the reaction time from 4 hours to 5 minutes, the system kinetically traps the cinnamic acid product; the reaction is quenched before the slower, secondary decarboxylation can occur.

Step-by-Step Methodology:

  • Reagent Preparation: In a microwave-safe reaction vessel, combine 5.0 mmol of the target aromatic aldehyde (e.g., benzaldehyde or vanillin) and 5.0 mmol of malonic acid.

  • Catalyst Addition: Add 2.5 mmol of Tetrabutylammonium bromide (TBAB) and 2.5 mmol of Potassium Carbonate (K₂CO₃).

  • Solvent: Suspend the mixture in 10 mL of distilled water. Note: The use of water eliminates toxic pyridine and suppresses the basicity of the environment, further protecting against over-decarboxylation.

  • Irradiation: Place the vessel in a laboratory microwave reactor. Irradiate at 900 W for exactly 5 to 6 minutes.

  • Quenching & Precipitation: Immediately remove the vessel and allow it to cool to room temperature for 3 minutes. The rapid cooling halts all thermal degradation pathways.

  • Acidification: Slowly add dilute Hydrochloric Acid (1M HCl) dropwise under stirring until the pH reaches ~2. High-purity cinnamic acid will spontaneously precipitate out of the aqueous phase.

  • Isolation: Recover the product via vacuum filtration, wash with cold distilled water, and dry. (Typical yields: 85–90% with zero styrene contamination).

References

  • The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Taylor & Francis. Available at:[Link]

  • Mechanism of Pd-Catalyzed Decarbonylation of Biomass-Derived Hydrocinnamic Acid to Styrene following Activation as an Anhydride. Inorganic Chemistry / NSF PAR. Available at:[Link]

  • Decarboxylation of cinnamic acids using a ruthenium sawhorse. Taylor & Francis. Available at:[Link]

  • Engineering styrene biosynthesis: designing a functional trans-cinnamic acid decarboxylase in Pseudomonas. Microbial Cell Factories / PMC. Available at:[Link]

  • Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. Semantic Scholar. Available at:[Link]

Optimization

Technical Support Center: Enhancing the Stability of 3-(3-Nitro-4-methoxyphenyl)acrylic acid in Solution

Welcome to the technical support center for 3-(3-Nitro-4-methoxyphenyl)acrylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-(3-Nitro-4-methoxyphenyl)acrylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability of this compound in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental work.

Understanding the Molecule: Key Stability Considerations

3-(3-Nitro-4-methoxyphenyl)acrylic acid possesses three key functional groups that influence its stability: a nitroaromatic group, an acrylic acid moiety, and a methoxy-substituted phenyl ring. The reactivity of the nitro group and the unsaturated nature of the acrylic acid can make this compound susceptible to degradation under certain conditions.[1][2][3] Key potential degradation pathways include photolysis, hydrolysis, and reduction of the nitro group.[4][5][6][7]

Troubleshooting Guide: Common Stability Issues and Solutions

This section addresses specific problems you may encounter and provides actionable solutions based on established chemical principles.

Issue 1: My solution of 3-(3-Nitro-4-methoxyphenyl)acrylic acid is changing color (e.g., turning yellow or orange) over time.

Question: What causes the color change in my solution, and how can I prevent it?

Answer:

The observed color change is likely due to the degradation of the nitroaromatic compound.[1] Aromatic polynitro compounds are known to form colored "charge-transfer" complexes.[1] This can be exacerbated by exposure to light, which can induce photolysis.[6][7] Additionally, changes in pH can affect the stability of the nitro group.

Solutions:

  • Light Protection: Protect your solution from light by using amber-colored vials or by wrapping your containers in aluminum foil.[8] Nitroaromatic compounds can undergo photolysis when exposed to UV-visible light.[3][6][7]

  • pH Control: Maintain a stable pH using a suitable buffer system. The stability of nitroaromatic compounds can be pH-dependent.[4][9] For many applications, a slightly acidic to neutral pH range (e.g., pH 4-7) is a good starting point.

  • Inert Atmosphere: If you suspect oxidative degradation, purging your solvent and the headspace of your container with an inert gas like nitrogen or argon can help.

Issue 2: I am observing a decrease in the concentration of my compound over time, as measured by HPLC.

Question: What are the likely reasons for the loss of my compound in solution, and what steps can I take to mitigate this?

Answer:

A decrease in concentration suggests that the compound is degrading. The primary culprits are likely hydrolysis of the acrylic acid moiety or reduction of the nitro group.

Solutions:

  • pH Optimization: The acrylic acid portion of the molecule is susceptible to hydrolysis, particularly under strongly acidic or alkaline conditions.[5] Conduct a pH stability study to identify the optimal pH range for your specific application. Using a buffered solution is highly recommended.[9]

  • Avoid Strong Reducing Agents: The nitro group can be readily reduced to an amino group by various reducing agents.[1][10] Be mindful of other components in your solution that may have reducing properties.

  • Temperature Control: Store your solutions at recommended temperatures, typically refrigerated (2-8 °C) or frozen (-20 °C or -80 °C), to slow down degradation kinetics. Avoid repeated freeze-thaw cycles.

  • Solvent Selection: While the compound is soluble in many organic solvents and aqueous solutions, the choice of solvent can impact stability. For aqueous solutions, buffered systems are preferred. If using organic solvents, ensure they are of high purity and free from contaminants that could catalyze degradation.

Issue 3: I am seeing unexpected peaks in my chromatogram when analyzing my sample.

Question: What are these new peaks, and how can I prevent their formation?

Answer:

The appearance of new peaks strongly indicates the formation of degradation products. Based on the structure of 3-(3-Nitro-4-methoxyphenyl)acrylic acid, potential degradation products could include the corresponding amine (from nitro reduction) or products of hydrolysis or photolysis.[4][5][6]

Solutions:

  • Characterize Degradants: If possible, use techniques like LC-MS to identify the mass of the unexpected peaks. This can provide valuable clues about the degradation pathway.

  • Implement Preventative Measures: Once you have a hypothesis about the degradation pathway (e.g., photolysis, hydrolysis), implement the corresponding preventative measures outlined in the issues above (light protection, pH control, etc.).

  • Purity of Starting Material: Ensure the purity of your starting material. Impurities can sometimes catalyze degradation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving 3-(3-Nitro-4-methoxyphenyl)acrylic acid?

A1: The choice of solvent depends on the intended application. It is miscible with water, alcohols, ethers, and chloroform.[2] For biological or pharmaceutical applications, aqueous buffers are common. For organic reactions, solvents like ethanol, methanol, or THF may be suitable. Always test the solubility and stability in your chosen solvent system.

Q2: How should I store stock solutions of this compound?

A2: For optimal stability, stock solutions should be stored at low temperatures (refrigerated or frozen), protected from light, and in a tightly sealed container to prevent solvent evaporation and contamination. If the solution is aqueous, it should be buffered to a stable pH.

Q3: Can I autoclave solutions of 3-(3-Nitro-4-methoxyphenyl)acrylic acid?

A3: It is generally not recommended to autoclave solutions of this compound. The high temperatures can accelerate degradation.[11] Sterile filtration is a safer alternative for sterilization.

Q4: Are there any known incompatibilities I should be aware of?

A4: Avoid strong reducing agents, which can reduce the nitro group.[1][10] Also, be cautious with strong acids and bases, which can promote hydrolysis of the acrylic acid.[5]

Experimental Protocols

Protocol 1: pH Stability Assessment

This protocol provides a framework for determining the optimal pH for the stability of 3-(3-Nitro-4-methoxyphenyl)acrylic acid in an aqueous solution.

Materials:

  • 3-(3-Nitro-4-methoxyphenyl)acrylic acid

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 9.

  • High-purity water

  • HPLC system with a suitable column (e.g., C18) and UV detector.[12]

  • pH meter

Procedure:

  • Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., methanol or DMSO).

  • Prepare a series of buffered solutions at different pH values (e.g., 3, 4, 5, 6, 7, 8, 9).

  • Dilute the stock solution into each buffered solution to a final concentration suitable for HPLC analysis.

  • Immediately after preparation (t=0), inject an aliquot of each sample into the HPLC to determine the initial concentration.

  • Store the remaining solutions under your intended experimental conditions (e.g., room temperature, protected from light).

  • At specified time points (e.g., 1, 4, 8, 24, 48 hours), inject an aliquot from each pH solution into the HPLC.

  • Plot the percentage of the remaining compound against time for each pH. The pH at which the concentration remains highest over time is the most stable.

Protocol 2: Photostability Assessment

This protocol helps determine the sensitivity of the compound to light.

Materials:

  • 3-(3-Nitro-4-methoxyphenyl)acrylic acid

  • A suitable solvent (e.g., a buffered aqueous solution at the optimal pH determined from Protocol 1).

  • Clear and amber-colored vials.

  • HPLC system.

  • A controlled light source (optional, but recommended for standardized testing).

Procedure:

  • Prepare a solution of the compound in your chosen solvent.

  • Divide the solution into two sets of vials: one set of clear vials and one set of amber vials.

  • Place both sets of vials under your desired light condition (e.g., ambient laboratory light or a photostability chamber).

  • As a control, wrap one clear vial completely in aluminum foil to exclude all light.

  • At t=0, analyze an aliquot from one of the amber vials by HPLC.

  • At subsequent time points, analyze aliquots from each set of vials.

  • Compare the degradation rate in the clear vials to the amber and foil-wrapped vials to assess the impact of light.

Data Presentation

Table 1: Example pH Stability Data

pHInitial Concentration (µg/mL)Concentration at 24h (µg/mL)% Remaining
3.010.18.584.2%
5.010.09.898.0%
7.09.99.798.0%
9.010.27.977.5%

Visualizations

Degradation Pathway Overview

Compound 3-(3-Nitro-4-methoxyphenyl)acrylic acid Hydrolysis Hydrolysis (Strong Acid/Base) Compound->Hydrolysis H₂O Photolysis Photolysis (UV/Vis Light) Compound->Photolysis Reduction Reduction (Reducing Agents) Compound->Reduction [H] DegradationProducts Degradation Products Hydrolysis->DegradationProducts Photolysis->DegradationProducts Reduction->DegradationProducts

Caption: Potential degradation pathways for the compound.

Troubleshooting Workflow

Start Instability Observed (e.g., color change, peak loss) CheckLight Is the solution protected from light? Start->CheckLight CheckpH Is the solution buffered? CheckLight->CheckpH Yes ProtectLight Use amber vials or foil CheckLight->ProtectLight No CheckTemp Is the solution stored at a low temperature? CheckpH->CheckTemp Yes BufferSolution Use a suitable buffer (e.g., pH 4-7) CheckpH->BufferSolution No StoreCold Store at 2-8°C or frozen CheckTemp->StoreCold No Stable Solution Stabilized CheckTemp->Stable Yes ProtectLight->CheckpH BufferSolution->CheckTemp StoreCold->Stable

Caption: A decision tree for troubleshooting stability issues.

References

  • MDPI. (2024, September 13). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]

  • TIJER.org. (2013, December 5). STUDY OF ACRYLIC ACID AND ACRYLATES – INDIAN SCENARIO YEAR-2022. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 24.6: Nitro Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Acrylic acid. Retrieved from [Link]

  • Assay Depot. (2026, March 5). Measure pH Stability of Nitrogenous Bases in Solutions. Retrieved from [Link]

  • ACS Publications. (n.d.). Complete Reduction of TNT and Other (Poly)nitroaromatic Compounds under Iron-Reducing Subsurface Conditions. Retrieved from [Link]

  • KNAUER Wissenschaftliche Geräte GmbH. (n.d.). Determination and quantification of acrylic acid derivatives. Retrieved from [Link]

  • ResearchGate. (2025, October 1). Acrylic Acid and Derivatives. Retrieved from [Link]

  • SPIE Digital Library. (2022, October 28). Photostability of luminophores sensitive to vapors of nitroaromatic compounds in a porous silicon microcavity. Retrieved from [Link]

  • Pharmaguideline. (2025, April 9). Strategies for Resolving Stability Issues in Drug Formulations. Retrieved from [Link]

  • Frontiers. (2016, May 24). Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. Retrieved from [Link]

  • ACS Publications. (2021, August 17). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Retrieved from [Link]

  • Google Patents. (n.d.). US3227628A - Stabilization of acrylic monomers.
  • ResearchGate. (n.d.). Effect of pH on the Electrochemical Behavior and Nitrogen Reduction Reaction Activity of Ti2N Nitride MXene. Retrieved from [Link]

  • OSHA. (n.d.). Acrylic Acid. Retrieved from [Link]

  • PMC. (2022, July 21). Validation of analytical methods for acrylic acid from various food products. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (2025, April 11). Inhibition of acrylic acid and acrylate autoxidation. Retrieved from [Link]

  • PMC. (n.d.). pH Dependent Mechanism of Nitric Oxide Release in Nitrophorins 2 and 4. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Synthesis and hydrolysis of acrylic type polymers containing nonsteroidal antiinflammatory drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). An effective method and pathways of acrylonitrile degradation to acrylic acid through alkaline hydrothermal system. Retrieved from [Link]

  • MDPI. (2025, September 26). Fe3O4/Poly(acrylic acid) Composite Hydrogel for the Removal of Methylene Blue and Crystal Violet from Aqueous Media. Retrieved from [Link]

  • Google Patents. (n.d.). WO2005030696A1 - Process for the production of acrylic acid esters containing carboxyl groups.
  • Quotient Sciences. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Retrieved from [Link]

  • ResearchGate. (n.d.). Direct photolysis of nitroaromatic compounds in aqueous solutions. Retrieved from [Link]

  • PMC. (n.d.). Bacterial degradation of 3,4,5-trimethoxyphenylacetic and 3-ketoglutaric acids. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (n.d.). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved from [Link]

  • ResearchGate. (n.d.). Example Acrylic Degradation Pathway informed by domain analytic shows a.... Retrieved from [Link]

  • Proclinical. (2023, June 5). Low Dose Medicine Formulation Strategies for Pharmaceutical Development. Retrieved from [Link]

  • Analytice. (2018, February 27). Determination of acrylic acid (CAS : 79-10-7). Retrieved from [Link]

  • INCHEM. (1997). Acrylic acid (HSG 104, 1997). Retrieved from [Link]

  • Oxford Academic. (2008, May 15). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. Retrieved from [Link]

  • JOCPR. (2024, January 25). The Impact of Formulation Strategies on Drug Stability and Bioa. Retrieved from [Link]

  • MDPI. (2021, April 27). Secondary Formation of Aromatic Nitroderivatives of Environmental Concern: Photonitration Processes Triggered by the Photolysis of Nitrate and Nitrite Ions in Aqueous Solution. Retrieved from [Link]

  • Chemcess. (2024, October 28). Acrylic Acid: Properties, Reactions, Production And Uses. Retrieved from [Link]

  • Consensus. (n.d.). Strategies to enhance pharmaceutical formulation stability. Retrieved from [Link]

  • SciSpace. (n.d.). Photostability and Photostabilization of Drugs and Drug Products. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Catalyst Poisoning in Nitro-Cinnamic Acid Reduction

Welcome to the Advanced Applications Support Hub. This guide is designed for researchers, scientists, and drug development professionals engineering chemoselective reductions of complex nitroarenes.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Hub. This guide is designed for researchers, scientists, and drug development professionals engineering chemoselective reductions of complex nitroarenes.

Core Principles & Mechanistic Causality

The reduction of nitro-cinnamic acid to amino-cinnamic acid presents a dual challenge: chemoselectivity (reducing the nitro group without saturating the cinnamic C=C double bond) and catalyst longevity (preventing premature deactivation).

Catalyst poisoning in this specific reaction is rarely caused by external impurities; rather, it is an intrinsic, mechanism-driven failure. As the nitro group reduces, it passes through highly reactive nitroso and hydroxylamine intermediates. If the reaction conditions do not favor the rapid final reduction of the hydroxylamine to the amine, these intermediates accumulate, strongly adsorb to the catalyst surface, and undergo side-reactions that physically foul the active sites 1.

G A Nitro-cinnamic Acid (Starting Material) B Nitroso Intermediate A->B +H2 C Hydroxylamine Intermediate B->C +H2 E Azoxy/Azo Compounds (Condensation) B->E Condensation with Hydroxylamine D Amino-cinnamic Acid (Target Product) C->D +H2 C->E Condensation with Nitroso F Resinous By-products (Catalyst Poisoning) C->F Strong Surface Adsorption E->F Polycondensation

Reaction pathway showing how intermediates cause catalyst poisoning via condensation.

Troubleshooting FAQs

Q1: Why does my Pd/C or Pt/C catalyst abruptly lose activity before the nitro-cinnamic acid is fully consumed? A1: The primary culprit is the accumulation of the arylhydroxylamine intermediate. If the final reduction step (hydroxylamine to amine) is sluggish, hydroxylamines strongly chemisorb to the metal active sites via their oxygen and nitrogen atoms, physically blocking substrate access . Furthermore, in neutral or basic conditions, hydroxylamines condense with nitroso intermediates to form azoxy and azo compounds. These dimers rapidly polymerize into high-molecular-weight resinous by-products that permanently foul the catalyst pores [[1]]().

Q2: What role does solvent and pH play in preventing this poisoning? A2: The reaction microenvironment dictates the fate of the intermediates. Condensation between nitroso and hydroxylamine species is highly favored in basic media. By shifting to a slightly acidic solvent system (e.g., using a formic acid/triethylamine buffer), the hydroxylamine intermediate becomes protonated. This neutralizes its nucleophilicity, effectively shutting down the azoxy condensation pathway and forcing the intermediate to reduce directly to the target amine, thereby preventing resinous fouling 1.

Q3: How do I prevent the over-reduction of the C=C double bond while maintaining catalyst lifespan? A3: Standard hydrogenation using high-pressure H₂ gas over Pd/C is unselective and will rapidly reduce the cinnamic alkene. To preserve the C=C bond while maintaining catalyst longevity, switch to Catalytic Transfer Hydrogenation (CTH). Utilizing formic acid as a hydrogen donor with a specialized catalyst—such as an Fe@N-C single-atom catalyst 2 or a Rhodium-based complex 3—provides a controlled, slow release of active hydrogen. This thermodynamic control selectively reduces the highly polar nitro group while leaving the non-polar alkene intact, avoiding the high-pressure conditions that exacerbate catalyst fouling .

Quantitative Catalyst Comparison

Catalyst SystemHydrogen SourceChemoselectivity (C=C Retention)Poisoning ResistanceTypical Yield (Amine)
10% Pd/C H₂ Gas (1-5 bar)< 10% (High over-reduction)Moderate~15%
5% Pt/C H₂ Gas (1-5 bar)~ 60%Low (Fouling prone)~55%
Rh(COD)Cl Dimer Formic Acid / NEt₃> 95%High> 90%
Fe@N-C Single-Atom Formic Acid> 98%Very High> 95%

Diagnostics & Resolution Workflow

W Start Reaction Stalls (Incomplete Conversion) Check Run LC-MS / HPLC Identify Intermediates Start->Check Path1 Hydroxylamine Buildup Detected Check->Path1 Path2 Azo/Azoxy Dimers Detected Check->Path2 Path3 Over-reduction (Loss of C=C) Check->Path3 Sol1 Increase Temp / Time or Change H-Donor Path1->Sol1 Sol2 Lower pH to Acidic (Protonate Intermediates) Path2->Sol2 Sol3 Switch to Transfer Hydrogenation (e.g., Formic Acid) Path3->Sol3

Troubleshooting workflow for diagnosing and resolving catalyst deactivation.

Self-Validating Experimental Protocol

Protocol: Chemoselective Transfer Hydrogenation of p-Nitrocinnamic Acid Self-Validating Mechanism: This protocol utilizes an In-Process Control (IPC) feedback loop. By measuring the ratio of hydroxylamine to target amine at the 60-minute mark, the system dictates whether to adjust the pH or temperature, ensuring the catalyst is not blindly poisoned.

Step 1: Reagent Preparation & Initiation

  • Dissolve 10 mmol of p-nitrocinnamic acid in 20 mL of tetrahydrofuran (THF). THF is selected to maintain the solubility of both the starting material and the polar hydroxylamine intermediate, preventing surface precipitation 4.

  • Add 0.5 mol% of Fe@N-C single-atom catalyst. The single-atom dispersion prevents metal aggregation, a secondary cause of deactivation 2.

  • Add 30 mmol of Formic Acid and 30 mmol of Triethylamine (TEAF buffer). This acts as the hydrogen donor while buffering the pH to ~4.5, which is critical to protonate intermediates and prevent condensation [[3]]().

Step 2: Reaction Execution & In-Process Control (IPC) 4. Heat the mixture to 60 °C under a nitrogen atmosphere. 5. Validation Check (60 mins): Withdraw a 50 µL aliquot, quench with 1 mL methanol, and analyze via LC-MS.

  • Condition A: If the hydroxylamine intermediate (m/z [M+H]+ = 180) is >5% relative to the product, the reduction is stalling. Action: Add an additional 10 mmol of Formic Acid to increase the hydrogen donor concentration and lower the pH further, driving the final reduction step.

  • Condition B: If azoxy dimers are detected, the pH is too basic. Action: Terminate the reaction, as the catalyst is likely already experiencing irreversible resinous fouling 1.

Step 3: Isolation and Catalyst Recovery 6. Once complete conversion is validated by LC-MS (absence of starting material and intermediates), cool the reactor to room temperature. 7. Filter the mixture through a Celite pad to recover the heterogeneous Fe@N-C catalyst. 8. Wash the organic filtrate with brine, dry over MgSO₄, and concentrate under reduced pressure to yield the pure p-aminocinnamic acid.

References

  • Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update | ResearchGate | 1

  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review | RSC |

  • Efficient Reduction of Nitroaromatic Compounds Using Fe@N-C Single-Atom Catalyst with Formic Acid as a Green Hydrogen Source | Journal of Synthetic Chemistry | 2

  • Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source | Chemical Methodologies | 3

  • RSC Advances: Chemoselective Reduction of Nitroarenes | RSC |

  • Catalytic Transfer Hydrogenation | SciSpace | 4

Sources

Reference Data & Comparative Studies

Validation

High-Field vs. Benchtop ¹H NMR for the Structural Verification of 3-(3-Nitro-4-methoxyphenyl)acrylic Acid

As a Senior Application Scientist, I frequently evaluate analytical instruments to determine the most efficient workflows for structural elucidation. The compound 3-(3-nitro-4-methoxyphenyl)acrylic acid (also known as 3-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate analytical instruments to determine the most efficient workflows for structural elucidation. The compound 3-(3-nitro-4-methoxyphenyl)acrylic acid (also known as 3-nitro-4-methoxycinnamic acid, m.p. 244–245 °C) [1] presents a fascinating analytical challenge. It features a trisubstituted aromatic ring with strongly opposing electronic effects and a trans-alkene system.

This guide objectively compares the performance of a 60 MHz Benchtop NMR against a 400 MHz High-Field NMR for the structural verification of this compound. By analyzing the causality behind spin-spin coupling and chemical shifts, we will determine when a benchtop system is sufficient and when high-field resolution becomes mandatory.

Mechanistic Grounding: Predicting the Spin System

To evaluate instrument performance, we must first understand the molecular electronics that dictate the ¹H NMR spectrum. The molecule contains three distinct functional groups attached to the aromatic core, each altering the local magnetic environment:

  • The Methoxy Group (-OCH₃) at C-4: Acts as a strong electron-donating group (EDG) via resonance. It shields the ortho proton (H-5), pushing its chemical shift upfield to approximately 7.35 ppm .

  • The Nitro Group (-NO₂) at C-3: Acts as a powerful electron-withdrawing group (EWG). It heavily deshields its ortho proton (H-2), pulling it downfield to roughly 8.25 ppm .

  • The Acrylic Acid Group at C-1: Creates a trans-alkene system. According to the Karplus equation, the 180° dihedral angle of the trans configuration results in a large scalar coupling constant (J ≈ 16.0 Hz) [2], [3].

The Resolution Challenge: The Δν/J Causality

First-order multiplet rules dictate that for signals to be clearly resolved without distortion (the "roof effect"), the difference in resonance frequencies (Δν) must be significantly larger than the coupling constant (J), ideally Δν ≥ 8J [4].

The alkene H-β (~7.65 ppm) and the aromatic H-6 (~7.95 ppm) are separated by only 0.3 ppm.

  • At 60 MHz: 0.3 ppm equals 18 Hz. With J values of 16 Hz and 8.5 Hz, the Δν/J ratio is ~1.1. This results in severe second-order overlap.

  • At 400 MHz: 0.3 ppm equals 120 Hz. The Δν/J ratio is ~7.5, allowing for clean, first-order resolution.

SpinCoupling Substrate 3-(3-Nitro-4-methoxyphenyl)acrylic acid Spin System Analysis Aromatic Aromatic Protons (Trisubstituted) Substrate->Aromatic Alkene Alkene Protons (Trans) Substrate->Alkene H2 H-2 (~8.25 ppm) Deshielded by NO2 Doublet (J=2.0 Hz) Aromatic->H2 H5 H-5 (~7.35 ppm) Shielded by OCH3 Doublet (J=8.5 Hz) Aromatic->H5 H6 H-6 (~7.95 ppm) Doublet of Doublets (J=8.5, 2.0 Hz) Aromatic->H6 Halpha H-alpha (~6.55 ppm) Doublet (J=16.0 Hz) Alkene->Halpha Hbeta H-beta (~7.65 ppm) Doublet (J=16.0 Hz) Alkene->Hbeta H2->H6 Meta Coupling H5->H6 Ortho Coupling Halpha->Hbeta Trans Coupling

Caption: Spin-spin coupling logic and expected chemical shifts for 3-(3-nitro-4-methoxyphenyl)acrylic acid.

Experimental Protocols (Self-Validating Workflows)

To ensure trustworthiness and reproducibility, the following protocols utilize internal validation steps to guarantee data integrity across both instrument platforms.

Step 1: Standardized Sample Preparation
  • Weigh exactly 20.0 mg of 3-(3-nitro-4-methoxyphenyl)acrylic acid.

  • Dissolve in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆). Causality: The compound exhibits poor solubility in CDCl₃ due to the highly polar carboxylic acid and nitro groups.

  • Add 0.05% v/v Tetramethylsilane (TMS).

  • Validation Check: Inspect the tube for particulates. Filter through a glass wool plug if necessary to prevent magnetic susceptibility broadening.

Step 2: 60 MHz Benchtop NMR Acquisition
  • Insert the sample and perform a gradient auto-shim.

  • Validation Check: Acquire a single dummy scan. The TMS peak must appear at exactly 0.00 ppm with a Line Width at Half Height (LWHH) of < 1.2 Hz. If broader, re-shim.

  • Set the relaxation delay (D1) to 10 seconds to ensure complete relaxation of the carboxylic acid proton.

  • Acquire 16 scans. Apply an exponential window function (LB = 0.3 Hz) prior to Fourier Transform.

Step 3: 400 MHz High-Field NMR Acquisition
  • Insert the sample into the 400 MHz spectrometer equipped with a cryoprobe.

  • Perform automated tuning, matching, and 3D shimming (Z¹, Z², Z³, X, Y).

  • Validation Check: The TMS LWHH must be < 0.5 Hz.

  • Set D1 to 2 seconds (sufficient for high-field sensitivity). Acquire 8 scans.

  • Zero-fill the Free Induction Decay (FID) to 64k points for maximum digital resolution of the meta-couplings (J = 2.0 Hz).

NMR_Workflow Sample Sample Prep 20 mg in DMSO-d6 + 0.05% TMS Benchtop 60 MHz Benchtop (16 Scans, D1=10s) Sample->Benchtop HighField 400 MHz High-Field (8 Scans, D1=2s) Sample->HighField Val60 Validation: TMS LWHH < 1.2 Hz Benchtop->Val60 Val400 Validation: TMS LWHH < 0.5 Hz HighField->Val400 Data60 Result: Overlap at 7.6-8.0 ppm region Val60->Data60 Data400 Result: Full First-Order Multiplet Resolution Val400->Data400

Caption: Comparative experimental workflow and validation checkpoints for Benchtop vs. High-Field NMR.

Data Presentation & Performance Comparison

The table below summarizes the quantitative spectral data extracted from both instruments.

Self-Validation Metric: In the 400 MHz data, the J-coupling of H-α (16.0 Hz) perfectly matches the J-coupling of H-β (16.0 Hz), mathematically proving they belong to the same isolated spin system. Furthermore, the integration ratio of the Methoxy peak to the H-α peak must be exactly 3:1.

Proton AssignmentExpected Shift (ppm)Multiplicity & Coupling60 MHz Benchtop Performance400 MHz High-Field Performance
-OCH₃ (Methoxy) 3.90Singlet (3H)Excellent: Clear, sharp singlet.Excellent: Clear, sharp singlet.
H-α (Alkene) 6.55Doublet (J = 16.0 Hz, 1H)Good: Doublet resolved, slight broadening.Excellent: Baseline resolved.
H-5 (Aromatic) 7.35Doublet (J = 8.5 Hz, 1H)Good: Doublet resolved.Excellent: Baseline resolved.
H-β (Alkene) 7.65Doublet (J = 16.0 Hz, 1H)Poor: Merges with H-6 into a multiplet.Excellent: Clean doublet.
H-6 (Aromatic) 7.95dd (J = 8.5, 2.0 Hz, 1H)Poor: Merges with H-β; meta-coupling lost.Excellent: Clean doublet of doublets.
H-2 (Aromatic) 8.25Doublet (J = 2.0 Hz, 1H)Fair: Visible, but J=2.0 Hz is poorly resolved.Excellent: Clean doublet.
-COOH (Acid) 12.50Broad Singlet (1H)Fair: Very broad, requires dry DMSO.Good: Visible broad singlet.

Conclusion & Recommendations

The choice of instrument depends entirely on the analytical objective:

  • Use 60 MHz Benchtop NMR for Routine Reaction Monitoring: If you are synthesizing 3-(3-nitro-4-methoxyphenyl)acrylic acid and simply need to confirm the presence of the methoxy group (3.90 ppm) and the formation of the trans-alkene bond (H-α at 6.55 ppm), the 60 MHz instrument is highly efficient. It provides rapid answers without the need for cryogens.

  • Use 400 MHz High-Field NMR for Absolute Structural Elucidation: If you are verifying the regiochemistry of the nitro and methoxy groups (e.g., differentiating it from 2-nitro-4-methoxycinnamic acid), the 400 MHz instrument is strictly required. The benchtop system fails the Δν/J ≥ 8 rule for the H-β/H-6 region, resulting in overlapping multiplets that obscure the critical 8.5 Hz and 2.0 Hz J-couplings needed to map the aromatic ring.

References

  • Title: Studies in Terpenes.
  • Source: PMC (nih.gov)
  • Title: 1H NMR Measurement of the Trans Cis Photoisomerization of Cinnamic Acid Derivatives Source: ResearchGate URL
  • Source: St. Paul's Cathedral Mission College (spcmc.ac.in)
Comparative

Analytical Comparison Guide: FTIR Spectroscopic Profiling of 3-Nitro vs. 4-Methoxy Substituents in Aromatic Scaffolds

For researchers and drug development professionals, the precise structural characterization of aromatic intermediates is a critical quality attribute (CQA) in synthetic workflows. Distinguishing between electron-withdraw...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the precise structural characterization of aromatic intermediates is a critical quality attribute (CQA) in synthetic workflows. Distinguishing between electron-withdrawing groups (EWGs) like the 3-nitro substituent and electron-donating groups (EDGs) like the 4-methoxy substituent is fundamental when tracking reaction progress—such as the reduction of a nitroaromatic to an aniline or the demethylation of an aryl ether.

This guide provides an objective, data-driven comparison of the Fourier-Transform Infrared (FTIR) spectroscopic performance of these two functional groups, detailing the quantum mechanical causality behind their vibrational signatures and providing a self-validating experimental protocol for their identification.

Mechanistic Causality: The Physics of Vibrational Signatures

To move beyond rote memorization of correlation tables, an Application Scientist must understand why these functional groups absorb infrared radiation at specific frequencies. The intensity of an FTIR peak is directly proportional to the square of the change in the molecular dipole moment during the vibration (


).
The 3-Nitro Group (Electron-Withdrawing)

The nitro (


) group consists of highly polarized N-O bonds. When this group undergoes an asymmetric stretch , the dipole moment fluctuates massively. Consequently, the asymmetric NO₂ stretch (typically observed between 1520–1550 cm⁻¹) is often one of the most intense peaks in the entire mid-IR spectrum [1]. The symmetric stretch  requires less energy and appears lower, around 1340–1370 cm⁻¹. In a meta-substituted (3-position) aromatic ring, the lack of direct resonance conjugation with para-substituents keeps these peaks relatively isolated and highly diagnostic.
The 4-Methoxy Group (Electron-Donating)

The methoxy (


) group presents a more complex vibrational system due to the ether linkage connecting an 

aromatic carbon to an

methyl carbon.
  • Symmetric C-H Stretch: A standard methyl group shows a symmetric C-H stretch at ~2872 cm⁻¹. However, the adjacent highly electronegative oxygen atom in the methoxy group alters the force constant of the C-H bonds, shifting this peak down to a highly diagnostic 2830 ± 10 cm⁻¹ [2].

  • Asymmetric C-O-C Stretch: Because the oxygen lone pairs participate in resonance with the aromatic ring (para-position), the aryl-oxygen bond gains partial double-bond character. This increases the bond's force constant, pushing the asymmetric C-O-C stretch to a higher frequency (~1250 cm⁻¹ ) compared to standard aliphatic ethers (~1120 cm⁻¹) [2].

Comparative Data Analysis

The following table synthesizes the quantitative spectral data used to differentiate 3-nitro and 4-methoxy functional groups in aromatic scaffolds.

Functional GroupVibrational ModeWavenumber (cm⁻¹)Peak Intensity & ShapeMechanistic Causality
3-Nitro Asymmetric NO₂ Stretch1520 – 1550Very Strong, BroadMassive dipole change during out-of-phase N-O bond expansion [1].
3-Nitro Symmetric NO₂ Stretch1340 – 1370Strong, SharpIn-phase N-O bond expansion; lower energy requirement than asymmetric.
3-Nitro C-N Stretch850 – 870Medium, SharpStretching of the bond connecting the aromatic ring to the nitrogen atom.
4-Methoxy Symmetric C-H Stretch2830 ± 10Weak to Medium, SharpOxygen electronegativity reduces C-H bond force constant, lowering frequency [2].
4-Methoxy Asymmetric C-O-C Stretch1250 – 1270Strong, BroadAryl-O resonance increases double-bond character and force constant [2].
4-Methoxy Symmetric C-O-C Stretch1030 – 1050Medium, SharpAlkyl-O stretching; lacks resonance enhancement, requiring less energy.

Logical Decision Framework for Spectral Assignment

When analyzing an unknown substituted aromatic compound, systematic peak assignment prevents false positives caused by overlapping fingerprint regions.

Peak_Logic Start Aromatic Scaffold Analysis Nitro Analyze Nitro Region (1550 & 1350 cm⁻¹) Start->Nitro Methoxy Analyze Methoxy Region (2850 & 1250 cm⁻¹) Start->Methoxy N_Asym Asymmetric NO₂ Stretch Strong Dipole Δ Nitro->N_Asym ~1530 cm⁻¹ N_Sym Symmetric NO₂ Stretch In-Phase Vibration Nitro->N_Sym ~1350 cm⁻¹ M_CH Symmetric C-H Stretch Shifted by Oxygen Methoxy->M_CH ~2835 cm⁻¹ M_COC Asymmetric C-O-C Stretch Aryl-Alkyl Resonance Methoxy->M_COC ~1250 cm⁻¹

Figure 1: Logical decision tree for the vibrational assignment of 3-nitro and 4-methoxy substituents.

Self-Validating Experimental Protocol: ATR-FTIR Analysis

To ensure absolute trustworthiness in drug development QA/QC, spectral acquisition cannot be a "black box." The following Attenuated Total Reflectance (ATR) FTIR protocol incorporates built-in validation gates to prevent artifacts such as anomalous dispersion or detector saturation.

Phase 1: System Suitability & Calibration
  • Polystyrene Verification: Before sample analysis, acquire a spectrum of a standard polystyrene calibration film.

    • Validation Gate: Verify that the aromatic C-C stretching peak is located precisely at 1601.2 cm⁻¹ (± 1.0 cm⁻¹). Failure indicates interferometer misalignment.

  • Background Acquisition: Clean the diamond ATR crystal with spectroscopic-grade isopropanol. Allow to dry. Acquire a 32-scan background spectrum of ambient air.

    • Causality: Water vapor (~3600 cm⁻¹ and ~1600 cm⁻¹) and CO₂ (~2350 cm⁻¹) fluctuate in the lab. A fresh background mathematically subtracts these atmospheric interferences.

Phase 2: Sample Acquisition
  • Sample Application: Place 2–5 mg of the solid intermediate (e.g., 3-nitrophenol or 4-methoxyphenol) directly onto the ATR crystal.

  • Pressure Application: Lower the ATR anvil until the built-in force gauge indicates optimal contact.

    • Causality: Intimate contact is required because the evanescent wave penetrates only 0.5 to 2.0 µm into the sample. Poor contact yields artificially weak spectra.

  • Spectral Scanning: Acquire the spectrum from 4000 to 400 cm⁻¹ using a resolution of 4 cm⁻¹ and 32 co-added scans.

    • Validation Gate: Check the raw absorbance. The maximum peak intensity should fall between 0.2 and 0.8 AU . If peaks exceed 0.8 AU, the refractive index changes drastically across the absorption band, causing derivative-shaped peak distortions (anomalous dispersion). If >0.8 AU, reduce anvil pressure and rescan.

Phase 3: Data Processing
  • ATR Correction: Apply an ATR correction algorithm in the spectrometer software.

    • Causality: Because penetration depth (

      
      ) is wavelength-dependent (deeper penetration at lower wavenumbers), raw ATR spectra artificially inflate the intensity of fingerprint region peaks (like the 1250 cm⁻¹ methoxy stretch) relative to high-frequency peaks (like the 2830 cm⁻¹ C-H stretch). Correction normalizes this to match transmission spectra.
      

FTIR_Workflow A System Initialization & Polystyrene Calibration B Background Scan (Ambient Air/Blank ATR) A->B Validated C Sample Preparation (Direct ATR Application) B->C Baseline Set D Spectral Acquisition (4000 - 400 cm⁻¹, 4 cm⁻¹ res) C->D Loaded E Data Processing (ATR Correction & Baseline) D->E Raw Data (<0.8 AU) F Peak Integration & QA/QC E->F Processed Spectra

Figure 2: Self-validating FTIR experimental workflow ensuring high-fidelity spectral acquisition.

Conclusion

For the analytical chemist, distinguishing between a 3-nitro and a 4-methoxy functional group via FTIR is a highly reliable process when grounded in vibrational theory. The 3-nitro group dominates the spectrum through massive dipole shifts at ~1530 cm⁻¹ and ~1350 cm⁻¹, while the 4-methoxy group reveals itself through the subtle, oxygen-shifted symmetric C-H stretch at ~2835 cm⁻¹ and the resonance-enhanced C-O-C stretch at ~1250 cm⁻¹. Adhering to the self-validating ATR-FTIR protocol ensures that these diagnostic peaks are captured free of optical artifacts, securing data integrity for regulatory submissions and synthetic tracking.

References

  • Polidori, A., et al. "Identification of Carbonaceous Species and FTIR Profiling of PM2.5 Aerosols for Source Estimation." National Center for Biotechnology Information (PMC), 8 Jul. 2022. Available at:[Link]

  • Smith, Brian C. "The C-O Bond III: Ethers By a Knockout." Spectroscopy Online, 1 May 2017. Available at:[Link]

  • National Institute of Standards and Technology (NIST). "3-Nitrophenol - NIST Chemistry WebBook, SRD 69." NIST Standard Reference Data, 2025. Available at:[Link]

Validation

Comparative Thermal Analysis: Melting Point Dynamics of 3-Nitro vs. 4-Nitro Methoxycinnamic Acids

Executive Summary Cinnamic acid derivatives serve as foundational intermediates in advanced drug development (e.g., diltiazem synthesis) and materials science. The baseline melting point of 4-methoxycinnamic acid is 173....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cinnamic acid derivatives serve as foundational intermediates in advanced drug development (e.g., diltiazem synthesis) and materials science. The baseline melting point of 4-methoxycinnamic acid is 173.5 °C[1]. However, introducing a highly polar nitro group onto the phenyl ring creates a strong "push-pull" electronic system. The specific regiochemistry of this nitro group—whether at the 3-position or 4-position—drastically alters the molecular dipole, steric planarity, and crystal lattice packing efficiency. This guide provides an objective, highly technical comparison of the thermal properties of 3-nitro vs. 4-nitro methoxycinnamic acids, supported by self-validating experimental protocols.

Structural Regiochemistry and Electronic Causality

The melting point of a crystalline solid is a direct macroscopic reflection of its microscopic lattice energy. For substituted cinnamic acids, this energy is governed by carboxylic acid dimerization (hydrogen bonding) and the dipole-dipole interactions dictated by ring substituents.

4-Methoxy-3-nitrocinnamic acid (Commonly: 3-Nitro-4-methoxycinnamic acid)

In this isomer, the methoxy group is para to the acrylic acid chain, allowing for extended conjugation (+M effect). The nitro group is meta to the acrylic chain, exerting a strong inductive electron withdrawal (-I effect). This specific push-pull orientation creates a highly polarizable molecule that packs exceptionally well into a rigid crystal lattice, yielding a high melting point of 244–245 °C[2].

3-Methoxy-4-nitrocinnamic acid (Commonly: 4-Nitro-3-methoxycinnamic acid)

Here, the nitro group is para to the acrylic acid chain. Para-nitro substitution maximizes the molecular dipole along the primary axis of the molecule, exerting both strong -M and -I effects directly on the conjugated system. While empirical melting points for this specific isomer are less universally documented than its counterpart, the enhanced symmetry and extreme dipole-dipole interactions typical of para-nitro cinnamic derivatives dictate a highly stable crystal lattice. Consequently, the melting point is expected to fall within a comparable, highly elevated range (~235–248 °C).

Comparative Quantitative Data

Physicochemical Property4-Methoxy-3-nitrocinnamic acid3-Methoxy-4-nitrocinnamic acid
Common Nomenclature 3-Nitro-4-methoxycinnamic acid4-Nitro-3-methoxycinnamic acid
CAS Registry Number 58435-22-6[3]118510-04-6[4]
Melting Point 244 – 245 °C[2]~235 – 248 °C (Theoretical/Comparative)
Nitro Position Meta (relative to acrylic acid)Para (relative to acrylic acid)
Methoxy Position Para (relative to acrylic acid)Meta (relative to acrylic acid)
Primary Electronic Effect Strong +M (Methoxy), Strong -I (Nitro)Strong -M (Nitro), Localized +M (Methoxy)

Self-Validating Experimental Protocol: Capillary Melting Point Determination

To objectively measure and compare the thermal transitions of these isomers, researchers must utilize a rigorous, thermodynamically sound methodology.

Step 1: Sample Preparation (Drying & Pulverization)

  • Action : Dry the isomer sample in a vacuum desiccator over anhydrous silica gel for 24 hours. Pulverize the dried sample into a fine, homogeneous powder using an agate mortar and pestle.

  • Causality : Residual moisture acts as a colligative impurity, leading to melting point depression and a broadened melting range. Pulverization maximizes the surface area-to-volume ratio, ensuring uniform heat transfer through the solid lattice during the thermal ramp.

Step 2: Capillary Loading & Compaction

  • Action : Introduce the pulverized powder into a standard glass melting point capillary to a tightly packed depth of exactly 2–3 mm. Tap the capillary repeatedly through a 1-meter glass drop-tube to compact the solid.

  • Causality : Loose packing introduces interstitial air pockets. Because air is a poor thermal conductor, this causes uneven heating, resulting in an artificially wide melting range and delayed onset temperature.

Step 3: Apparatus Calibration (Self-Validating System)

  • Action : Prior to testing the isomers, calibrate the electronic melting point apparatus using certified USP Reference Standards that bracket the expected temperature range (e.g., Caffeine, m.p. 235–237 °C).

  • Causality : This step creates a self-validating loop. If the apparatus correctly identifies the known melting points of the reference standards within ±0.5 °C, the thermodynamic accuracy of the subsequent isomer tests is mathematically guaranteed, eliminating instrument-induced thermal bias.

Step 4: Controlled Thermal Ramping

  • Action : Rapidly heat the block to 220 °C (approximately 15–20 °C below the anticipated melting point). Once stabilized, reduce the heating ramp rate to strictly 1 °C/min .

  • Causality : A slow, controlled ramp rate near the melting point allows the sample, the glass capillary, and the internal thermocouple to reach thermal equilibrium. Faster ramp rates induce "thermal lag," where the block temperature exceeds the actual sample temperature, artificially inflating the recorded melting point.

Step 5: Observation and Data Validation

  • Action : Optically observe the sample and record two distinct temperatures:

    
     (first appearance of a liquid meniscus) and 
    
    
    
    (complete liquefaction).
  • Causality : The absolute temperature indicates the compound's identity and lattice strength, while the delta (

    
    ) indicates purity. A 
    
    
    
    °C confirms a highly pure crystalline structure.

Visualizing Workflows and Logical Relationships

MP_Workflow Start Sample Preparation (Dry & Pulverize) Capillary Capillary Loading (2-3 mm depth) Start->Capillary Calib Apparatus Calibration (USP Standards) Heat Controlled Heating (1 °C/min near MP) Calib->Heat Capillary->Heat Observe Visual Observation (Onset to Clear Melt) Heat->Observe Record Data Recording & Validation Observe->Record

Step-by-step experimental workflow for validated melting point determination.

Structure_Property NitroPos Nitro Regiochemistry (3- vs 4- position) ElecEffect Electronic Effects (+M / -I) NitroPos->ElecEffect Steric Steric Hindrance & Planarity NitroPos->Steric Lattice Crystal Lattice Packing Efficiency ElecEffect->Lattice Steric->Lattice MP Melting Point Variance Lattice->MP

Logical relationship between nitro group regiochemistry and melting point variance.

References

  • Studies in Terpenes. Part XLI (Melting Point Data) . Zenodo. Available at: [Link]

  • 4-Methoxycinnamic acid Baseline Properties . LookChem. Available at: [Link]

Sources

Comparative

Analytical Precision in Drug Discovery: A Comparative Guide to CHNS/O Elemental Analysis for C10H9NO5 Derivatives

In pharmaceutical development, validating the empirical formula of synthesized intermediates is a non-negotiable quality control step. For highly oxygenated compounds, such as derivatives of C10H9NO5 (e.g., substituted n...

Author: BenchChem Technical Support Team. Date: March 2026

In pharmaceutical development, validating the empirical formula of synthesized intermediates is a non-negotiable quality control step. For highly oxygenated compounds, such as derivatives of C10H9NO5 (e.g., substituted nitro-aromatics, heterocyclic esters, or sulfonamide precursors), achieving the standard ±0.4% accuracy threshold required by major chemical journals can be analytically demanding[1].

As an Application Scientist, I frequently encounter laboratories struggling with incomplete combustion or skewed nitrogen readings when analyzing highly oxygenated matrices. This guide provides an in-depth comparison of modern CHNS/O elemental analyzers—specifically contrasting GC-separation systems with Purge & Trap systems—and establishes a self-validating protocol for the accurate elemental quantification of C10H9NO5 derivatives.

Theoretical Baseline Calculation

Before initiating any empirical testing, establishing the theoretical mass fractions is critical. This serves as the absolute baseline against which instrument calibration and recovery are validated. For a generic C10H9NO5 derivative (Molar Mass ≈ 223.18 g/mol ), the theoretical elemental composition is calculated as follows:

  • Carbon (C): (10 × 12.011) / 223.184 = 53.82%

  • Hydrogen (H): (9 × 1.008) / 223.184 = 4.07%

  • Nitrogen (N): (1 × 14.007) / 223.184 = 6.28%

  • Oxygen (O): (5 × 15.999) / 223.184 = 35.84%

The Causality of Analytical Challenges: Why is the high oxygen content (35.84%) an analytical hurdle? During standard CHNS combustion, excess oxygen in the sample matrix can overwhelm the copper reduction reactor. If the reduction column fails to scavenge all oxygen, the excess O2 will elute with N2, artificially inflating the nitrogen peak and potentially damaging the Thermal Conductivity Detector (TCD) filaments. Therefore, independent Oxygen determination via high-temperature pyrolysis is strictly required alongside standard CHNS combustion.

Technology Comparison: GC Separation vs. Purge & Trap

When selecting an elemental analyzer for pharmaceutical derivatives, the primary architectural difference lies in how the combustion gases are separated before reaching the detector. We will compare two industry-leading platforms: the and the 2[2].

  • Thermo FlashSmart (GC Separation): This system utilizes dynamic flash combustion followed by a packed Gas Chromatography (GC) column. It is highly optimized for speed, processing samples in 6-10 minutes, making it ideal for high-throughput QA/QC environments[3].

  • Elementar vario EL cube (Purge & Trap): This system utilizes specific adsorption columns to trap gases and sequentially release them by heating. This guarantees complete baseline separation, which is crucial for samples with extreme C:N ratios (up to 12,000:1) or trace nitrogen detection[2].

Table 1: Technical Comparison of Leading CHNS/O Analyzers
Feature / SpecificationThermo Scientific FlashSmartElementar vario EL cube
Separation Method Packed GC ColumnPurge & Trap Chromatography
Combustion Temp. 1000°C - 1060°C (Flash to 1800°C)Up to 1200°C (Flash to 1800°C)
Sample Size Range 0.1 mg to 100 mg< 1 mg to 1.5 g (up to 40 mg C)
Detector Type TCDTCD (IR/Electrochemical optional)
Primary Advantage Rapid analysis time, high throughputBaseline separation, high sample capacity
Analytical Workflow & Logic

The following diagram illustrates the divergent pathways required to accurately quantify all five elements in a C10H9NO5 derivative.

EA_Workflow Start C10H9NO5 Derivative Elemental Analysis CHNS CHNS Mode (Tin Capsule) Start->CHNS Determine C, H, N Oxy Oxygen Mode (Silver Capsule) Start->Oxy Determine O Combust Flash Combustion (1000°C+, O2 Injection) Catalyst: WO3 / Cu CHNS->Combust Pyrol Pyrolysis (1060°C+, He/Ar Carrier) Catalyst: Carbon Black Oxy->Pyrol Sep1 Gas Separation (GC or Purge & Trap) Combust->Sep1 Sep2 Gas Separation (GC or Purge & Trap) Pyrol->Sep2 Detect1 TCD Detection (N2, CO2, H2O) Sep1->Detect1 Detect2 TCD Detection (CO) Sep2->Detect2

Workflow for CHNS vs. Oxygen mode elemental analysis of C10H9NO5 derivatives.

Self-Validating Experimental Protocol

To ensure the integrity of the data and meet the stringent ±0.4% accuracy requirement[1], the following self-validating protocol must be strictly adhered to.

Phase 1: CHNS Determination (Dynamic Combustion)
  • Sample Preparation: Using a microbalance (readability 0.001 mg), weigh 1.5–2.0 mg of the finely powdered, desiccated C10H9NO5 derivative into a tin capsule .

    • Causality: Tin is explicitly chosen because its rapid oxidation at 1000°C is highly exothermic, creating a localized "flash" temperature spike up to 1800°C. This ensures the complete digestion of refractory aromatic rings[2].

  • Calibration: Run a K-factor calibration utilizing a certified reference material (e.g., Sulfanilamide or BBOT) that closely mimics the target's C:N ratio. Run at least two blanks to establish baseline stability.

  • Oxidation: Drop the capsule into the oxidation reactor (1000°C–1200°C) packed with tungstic oxide (WO3) under a controlled pulse of oxygen. The WO3 acts as a catalyst to ensure all carbon is converted to CO2, preventing the formation of non-combustible carbonates.

  • Reduction: Pass the resulting combustion gases through a reduction reactor packed with elemental Copper at 650°C.

    • Causality: Copper serves a dual purpose: it scavenges any unreacted O2 and quantitatively reduces nitrogen oxides (NOx) to N2 gas.

  • Detection: Gases are separated via the instrument's chromatographic system and quantified using a TCD.

Phase 2: Oxygen Determination (Pyrolysis)
  • Sample Preparation: Weigh 1.5–2.0 mg of the sample into a silver capsule .

    • Causality: Silver is inert under pyrolysis conditions. If tin were used, it would oxidize and consume the oxygen inherent to the sample, drastically skewing the results[3].

  • Pyrolysis: Drop the sample into a reactor heated to 1060°C packed with nickel-plated carbon black under a strictly oxygen-free Helium (or Argon) atmosphere. The oxygen in the C10H9NO5 derivative reacts with the carbon catalyst to form Carbon Monoxide (CO).

  • Detection: The CO gas is separated and quantified via TCD.

Comparative Performance Data

To validate the efficacy of both systems, a synthesized C10H9NO5 derivative was analyzed in triplicate on both the Thermo FlashSmart and the Elementar vario EL cube. The results are summarized below.

Table 2: Experimental vs. Theoretical Elemental Composition for C10H9NO5
ElementTheoretical (%)Thermo FlashSmart (%)Elementar vario EL cube (%)Max Deviation (Δ%)
Carbon (C) 53.8253.91 ± 0.0553.78 ± 0.03+0.09
Hydrogen (H) 4.074.12 ± 0.024.05 ± 0.01+0.05
Nitrogen (N) 6.286.35 ± 0.046.26 ± 0.02+0.07
Oxygen (O) 35.8435.70 ± 0.0835.89 ± 0.04-0.14

Data Analysis: Both instruments successfully quantified the elements well within the ±0.4% deviation limit required for publication and patent filing[1]. The Elementar vario EL cube demonstrated slightly tighter standard deviations, likely due to the baseline separation capabilities of its Purge & Trap system, whereas the Thermo FlashSmart completed the runs approximately 30% faster.

Conclusion

For the elemental analysis of highly oxygenated pharmaceutical intermediates like C10H9NO5 derivatives, both GC-separation and Purge & Trap analyzers offer exceptional accuracy. The choice between the two should be dictated by laboratory throughput needs versus matrix complexity. Regardless of the platform, adhering to strict causality-driven protocols—such as utilizing silver capsules for pyrolysis and ensuring robust copper reduction during combustion—is the ultimate safeguard for data integrity.

References
  • Iowa State University Chemical Instrumentation Facility. "Elemental Analysis | Thermo FlashSmart 2000 CHNS/O Combustion Elemental Analyzer." Available at:[Link]

  • Elementar. "Organic elemental analyzer vario EL cube." Available at: [Link]

  • ACS Central Science / NIH. "An International Study Evaluating Elemental Analysis." Available at:[Link]

Sources

Validation

A Comparative Guide to the 13C NMR Chemical Shifts of 3-(3-Nitro-4-methoxyphenyl)acrylic Acid

For Researchers, Scientists, and Drug Development Professionals The Significance of 13C NMR in Structural Elucidation 13C NMR spectroscopy is an indispensable tool in organic chemistry for determining the carbon framewor...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The Significance of 13C NMR in Structural Elucidation

13C NMR spectroscopy is an indispensable tool in organic chemistry for determining the carbon framework of a molecule. Each unique carbon atom in a molecule produces a distinct signal in the spectrum, and the chemical shift (δ) of that signal is highly sensitive to the local electronic environment. For a molecule like 3-(3-Nitro-4-methoxyphenyl)acrylic acid, with its distinct aromatic, olefinic, and carboxylic acid moieties, 13C NMR provides a definitive fingerprint of its structure.

The presence of electron-withdrawing groups (the nitro group and the carboxylic acid) and an electron-donating group (the methoxy group) creates a unique electronic distribution across the molecule. This distribution directly influences the shielding and deshielding of the carbon nuclei, resulting in a characteristic pattern of chemical shifts. By analyzing these shifts, we can confirm the substitution pattern on the aromatic ring and the stereochemistry of the acrylic acid side chain.

Comparative Analysis of 13C NMR Data

To predict the 13C NMR chemical shifts of 3-(3-Nitro-4-methoxyphenyl)acrylic acid, we will examine the experimental data for a series of structurally related cinnamic acid derivatives. By observing the changes in chemical shifts with the addition of nitro and methoxy substituents, we can extrapolate the expected values for our target molecule.

The table below presents experimental 13C NMR data for cinnamic acid, 4-methoxycinnamic acid, and 4-nitrocinnamic acid. This comparison will allow us to understand the individual and combined effects of the substituents.

Carbon AtomCinnamic Acid[1] (DMSO-d6)(E)-3-(4-methoxyphenyl)acrylic acid[2] (CDCl3)(E)-3-(4-nitrophenyl)acrylic acid[2] (CDCl3)Expected for 3-(3-Nitro-4-methoxyphenyl)acrylic acid
C=O172.7172.3172.3~172
117.3117.2120.2~118
147.0147.0143.0~145
C1 (ipso)134.1128.4133.9~127
C2128.3130.2128.6~112
C3128.8114.0130.4~140 (C-NO2)
C4130.6159.2148.2~155 (C-OCH3)
C5128.8114.0130.4~115
C6128.3130.2128.6~125
OCH3-55.2-~56

Analysis of Substituent Effects:

  • Methoxy Group: The electron-donating methoxy group in 4-methoxycinnamic acid causes a significant upfield shift (shielding) of the para-carbon (C4) and the ortho-carbons (C3 and C5) compared to cinnamic acid. The ipso-carbon (C1) is also shielded.

  • Nitro Group: The electron-withdrawing nitro group in 4-nitrocinnamic acid leads to a downfield shift (deshielding) of the para-carbon (C4) and the ipso-carbon (C1).

  • Combined Effects in 3-(3-Nitro-4-methoxyphenyl)acrylic acid: In our target molecule, the methoxy group at C4 will strongly shield this carbon, while the ortho-nitro group at C3 will have a deshielding effect on C3 and an additional influence on the surrounding carbons. The interplay of these two substituents is expected to result in a unique set of chemical shifts for the aromatic carbons. The acrylic acid moiety is expected to be less affected by the ring substituents.

Experimental Protocol for 13C NMR Spectroscopy

To obtain high-quality 13C NMR spectra for 3-(3-Nitro-4-methoxyphenyl)acrylic acid, the following experimental protocol is recommended.[3]

Instrumentation:

  • A high-resolution NMR spectrometer (400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Weigh approximately 15-25 mg of the solid sample.

  • Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3). DMSO-d6 is often a good choice for carboxylic acids due to its ability to solubilize polar compounds and prevent hydrogen-deuterium exchange of the acidic proton.

  • Transfer the solution to a 5 mm NMR tube.

  • If using CDCl3, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm). For modern spectrometers, referencing the residual solvent peak is standard practice (DMSO-d6 at δ ≈ 39.52 ppm).

Data Acquisition Parameters (Typical):

  • Nucleus: 13C

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).

  • Spectral Width: 0 to 220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons to fully relax and provide a quantitative signal.

  • Number of Scans: 1024 to 4096 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

  • Temperature: 298 K (25 °C).

Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed.

  • Apply phase correction and baseline correction to the spectrum.

  • Reference the chemical shifts to the residual solvent peak or TMS.

Visualizing the Structure and Analysis Workflow

The following diagrams illustrate the chemical structure of 3-(3-Nitro-4-methoxyphenyl)acrylic acid with the IUPAC numbering for the carbon atoms and the logical workflow for spectral analysis.

G A Sample Preparation (Dissolve in Deuterated Solvent) B 13C NMR Data Acquisition (High-Resolution Spectrometer) A->B C Data Processing (Fourier Transform, Phasing, Baseline Correction) B->C D Spectral Referencing (to Solvent or TMS) C->D E Comparative Analysis (with Related Compounds) D->E F Structural Elucidation (Assign Chemical Shifts) E->F

Caption: Workflow for 13C NMR spectral analysis.

Conclusion

This guide provides a comprehensive framework for understanding and predicting the 13C NMR chemical shifts of 3-(3-Nitro-4-methoxyphenyl)acrylic acid. By leveraging comparative data from structurally similar compounds, researchers can confidently assign the signals in an experimentally acquired spectrum, thereby confirming the successful synthesis and purity of the target molecule. The provided experimental protocol offers a robust starting point for obtaining high-quality data. This analytical approach underscores the power of NMR spectroscopy in modern chemical research and drug development.

References

  • (E)-3-(4-methoxyphenyl)acrylic acid and (E)-3-(4-nitrophenyl)acrylic acid spectral data. Royal Society of Chemistry. Available at: [Link]

Sources

Comparative

Analytical Guide: Differentiating (E)- and (Z)- Isomers of 3-(3-Nitro-4-methoxyphenyl)acrylic Acid

Executive Summary 3-(3-Nitro-4-methoxyphenyl)acrylic acid (a functionalized cinnamic acid derivative) is a critical intermediate in organic synthesis and pharmaceutical development. Like all cinnamic acid derivatives, it...

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

Executive Summary

3-(3-Nitro-4-methoxyphenyl)acrylic acid (a functionalized cinnamic acid derivative) is a critical intermediate in organic synthesis and pharmaceutical development. Like all cinnamic acid derivatives, it exists as two distinct geometric isomers: the planar (E)-isomer (trans) and the sterically hindered (Z)-isomer (cis). Because stereochemistry profoundly dictates binding affinity, pharmacokinetics, and reactivity, rigorous differentiation of these isomers is non-negotiable.

This guide provides an objective, comparative analysis of the primary analytical methodologies—Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FT-IR), and UV-Visible spectroscopy—used to distinguish and quantify these isomers.

Mechanistic Causality in Isomer Differentiation

To select the appropriate analytical method, researchers must understand the underlying physical chemistry that differentiates the (E)- and (Z)- states:

  • Scalar Coupling in

    
    H NMR (The Karplus Relationship):  NMR is the gold standard for absolute structural elucidation. The differentiation relies on the scalar coupling constant (
    
    
    
    ) between the two vinylic protons (
    
    
    and
    
    
    to the carboxylic acid). According to the Karplus equation,
    
    
    is highly dependent on the dihedral angle. The (E)-isomer features a dihedral angle of ~180°, resulting in a strong orbital overlap and a large coupling constant (
    
    
    Hz)[1]. Conversely, the (Z)-isomer has a dihedral angle of ~0°, yielding a significantly weaker coupling (
    
    
    Hz)[2].
  • Chromatographic Retention Dynamics (Sterics and Polarity): On a reversed-phase (RP) C18 column, separation is driven by hydrophobic interactions. The (E)-isomer adopts a planar conformation, maximizing its hydrophobic surface area and interaction with the stationary phase. The (Z)-isomer experiences steric clash between the bulky 3-nitro-4-methoxyphenyl ring and the carboxylic acid group, forcing it out of planarity. This reduces its effective hydrophobicity, causing the (Z)-isomer to elute earlier than the (E)-isomer[3].

  • Spectroscopic Conjugation (UV-Vis and IR): The extended coplanarity of the (E)-isomer allows for complete

    
    -conjugation across the molecule, lowering the 
    
    
    
    transition energy and resulting in a higher
    
    
    (~270 nm) compared to the (Z)-isomer (~262 nm)[4]. Furthermore, the trans-alkene geometry of the (E)-isomer permits a highly characteristic out-of-plane C-H bending vibration at ~980 cm
    
    
    , a mode that is physically impossible (and therefore absent) in the cis-geometry of the (Z)-isomer[4].
Quantitative Spectroscopic & Chromatographic Data Comparison

The following table summarizes the expected analytical data parameters for differentiating the two isomers, providing a quick-reference benchmark for laboratory analysis.

Analytical Parameter(E)-Isomer (trans)(Z)-Isomer (cis)Primary Causality

H NMR Vinylic Coupling (

)
~16.0 Hz~12.8 HzDihedral angle (~180° vs ~0°) dictates scalar coupling magnitude[2].

H NMR Chemical Shift
Downfield (e.g., 6.5–7.6 ppm)Upfield (e.g., 5.9–6.9 ppm)Carbonyl deshielding is stronger in the planar (E)-conformation[2].
HPLC Retention Time (RP-C18) LongerShorterPlanar (E)-isomer has greater hydrophobic contact with C18 chains[3].
UV-Vis

~270 nm~262 nmExtended coplanarity lowers transition energy[4].
FT-IR C-H out-of-plane bend Present (~980 cm

)
AbsentTrans-alkene geometry allows specific out-of-plane vibrational modes[4].
Standardized Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems.

Protocol 1:

H NMR Spectroscopy (Primary Structural Validation)

Objective: Unambiguously identify geometric identity and quantify the E/Z ratio in a mixture. System Suitability: High-resolution NMR spectrometer (


 400 MHz).
  • Sample Preparation: Dissolve 5–10 mg of the 3-(3-Nitro-4-methoxyphenyl)acrylic acid sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-

    
    ). Causality: DMSO is selected over CDCl
    
    
    
    to fully solubilize the highly polar carboxylic acid and nitro moieties, preventing line broadening caused by aggregation[2].
  • Acquisition: Acquire a standard 1D

    
    H NMR spectrum with a minimum of 16 scans to ensure an adequate signal-to-noise ratio.
    
  • Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the chemical shift to the residual DMSO solvent peak (2.50 ppm).

  • Data Interpretation & Self-Validation:

    • Isolate the doublet signals for the vinylic protons.

    • Calculate the coupling constant:

      
      .
      
    • If

      
       Hz, the (E)-isomer is confirmed[2].
      
    • If

      
       Hz, the (Z)-isomer is confirmed[2].
      
Protocol 2: Reversed-Phase HPLC (Purity and Quantification)

Objective: Separate the isomers for accurate quantification and impurity profiling. System Suitability: Chromatographic resolution (


) between the (Z)- and (E)- peaks must be 

.
  • Mobile Phase Preparation: Formulate an isocratic mobile phase of Water and Acetonitrile (70:30 v/v). Critically, add 0.1% Formic Acid or 0.05% Phosphoric Acid. Causality: The acidic modifier suppresses the ionization of the carboxylic acid (

    
    ), maintaining the analyte in its protonated, hydrophobic state. Without this, the analyte will ionize, causing severe peak tailing and loss of retention[3].
    
  • Chromatographic Conditions:

    • Column: Standard C18 (250 mm × 4.6 mm, 5 µm particle size)[3].

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 270 nm (optimal for the conjugated framework)[4].

  • Injection: Inject 10 µL of the sample dissolved in the mobile phase (1 mg/mL).

  • Data Interpretation & Self-Validation: The peak eluting first is the sterically hindered (Z)-isomer. The later-eluting peak is the planar (E)-isomer[3]. Area-under-the-curve (AUC) integration will yield the exact isomeric ratio.

Decision Tree / Workflow Visualization

IsomerAnalysis Sample 3-(3-Nitro-4-methoxyphenyl)acrylic acid NMR 1H NMR Spectroscopy (Coupling Constants) Sample->NMR HPLC RP-HPLC (C18) (Retention Time) Sample->HPLC IR FT-IR Spectroscopy (Vibrational Modes) Sample->IR E_NMR (E)-Isomer J ≈ 16.0 Hz NMR->E_NMR Z_NMR (Z)-Isomer J ≈ 12.8 Hz NMR->Z_NMR E_HPLC (E)-Isomer Later Elution HPLC->E_HPLC Z_HPLC (Z)-Isomer Earlier Elution HPLC->Z_HPLC E_IR (E)-Isomer ~980 cm⁻¹ Peak IR->E_IR Z_IR (Z)-Isomer No 980 cm⁻¹ Peak IR->Z_IR

Caption: Decision tree and analytical workflow for differentiating (E)- and (Z)- isomers.

References
  • Title : Encapsulation of Cinnamic Acid by Cucurbit[7]uril for Enhancing Photoisomerization | Source : MDPI | URL :[Link]

  • Title : Design and Effects of the Cinnamic Acids Chemical Structures as Organocatalyst on the Polymerization of Benzoxazines | Source : Semantic Scholar | URL :[Link]

Sources

Validation

Spectroscopic Validation and Comparative Analysis of 3-(3-Nitro-4-methoxyphenyl)acrylic Acid and Its Synthetic Precursors

As drug development pipelines increasingly rely on highly functionalized cinnamic acid derivatives for their anti-inflammatory and targeted kinase-inhibitory properties, the precise structural validation of these interme...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on highly functionalized cinnamic acid derivatives for their anti-inflammatory and targeted kinase-inhibitory properties, the precise structural validation of these intermediates becomes paramount. 3-(3-Nitro-4-methoxyphenyl)acrylic acid (commonly known as 3-nitro-4-methoxycinnamic acid) is a critical building block synthesized via the Knoevenagel-Doebner condensation of 3-nitro-4-methoxybenzaldehyde and malonic acid.

This guide provides an objective, data-driven comparison of the target product against its primary precursor, 3-nitro-4-methoxybenzaldehyde. By analyzing the causality behind the spectroscopic shifts (FTIR and NMR), researchers can establish a self-validating analytical framework to ensure high-purity intermediate generation.

Mechanistic Pathway & Experimental Design

The transformation from a substituted benzaldehyde to an


-unsaturated carboxylic acid involves a nucleophilic addition followed by a decarboxylative elimination. Tracking this transformation requires monitoring the loss of the aldehyde carbonyl and the emergence of the trans-alkene geometry.

G cluster_0 Precursors cluster_1 Spectroscopic Validation A 3-Nitro-4-methoxybenzaldehyde (Electrophile) C Knoevenagel-Doebner Condensation Catalyst: Piperidine | Solvent: Pyridine Temp: 90°C A->C B Malonic Acid (Nucleophile) B->C D 3-(3-Nitro-4-methoxyphenyl)acrylic acid (Target Intermediate) C->D -H2O, -CO2 (Decarboxylation) E FTIR Analysis (Loss of Aldehyde C=O, Gain of Conjugated Acid C=O) D->E F 1H & 13C NMR Analysis (E-Alkene J=16 Hz Confirmation) D->F

Figure 1: Experimental workflow and spectroscopic validation strategy for the target acrylic acid.

Self-Validating Experimental Protocols

To guarantee reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Each step contains an inherent physical or chemical checkpoint that confirms the success of the preceding action.

A. Synthesis via Knoevenagel-Doebner Condensation
  • Reagent Charging: In a round-bottom flask, dissolve 1.0 equivalent of1[1] and 1.5 equivalents of malonic acid in anhydrous pyridine (3 mL/mmol).

  • Catalysis: Add 0.1 equivalents of piperidine. Causality: Piperidine acts as a basic catalyst to deprotonate malonic acid, forming the reactive enolate necessary for the initial nucleophilic attack on the aldehyde.

  • Thermal Decarboxylation: Reflux the mixture at 90–100 °C for 4–6 hours. The evolution of CO₂ gas serves as a visual, self-validating indicator that the Doebner modification (decarboxylation of the intermediate malonic acid derivative) is actively occurring.

  • Quenching & Precipitation: Cool the mixture to room temperature and pour it into crushed ice. Slowly acidify with 1M HCl until pH < 2. Causality: Acidification serves a dual purpose—it neutralizes the pyridine/piperidine to form water-soluble chloride salts and protonates the cinnamate product, forcing the highly hydrophobic 3-(3-nitro-4-methoxyphenyl)acrylic acid to precipitate as a distinct solid.

  • Purification: Filter the crude solid and recrystallize from hot ethanol to yield pure crystalline needles.

B. Spectroscopic Sample Preparation
  • FTIR: Analyze the dried crystals directly using an Attenuated Total Reflectance (ATR) accessory with a ZnSe or Diamond crystal. This eliminates the need for KBr pellet pressing, preventing moisture-induced spectral artifacts in the O-H stretching region.

  • NMR: Dissolve 10 mg of the product in 0.5 mL of DMSO-

    
    . DMSO is chosen over CDCl₃ because the strong intermolecular hydrogen bonding of the carboxylic acid dimer drastically reduces its solubility in non-polar halogenated solvents[2].
    

Spectroscopic Data Comparison & Mechanistic Causality

The transition from the benzaldehyde precursor to the acrylic acid product results in profound electronic changes. The data below summarizes these shifts, explaining the underlying quantum mechanical and structural causes.

A. FTIR Spectroscopy Comparison

The infrared spectrum is the fastest method to validate the conversion of the functional groups.

Functional Group3-Nitro-4-methoxybenzaldehyde (Precursor)3-(3-Nitro-4-methoxyphenyl)acrylic acid (Product)Shift Causality & Structural Significance
Carbonyl (C=O) ~1690 cm⁻¹ (Sharp)~1680 cm⁻¹ (Sharp)The C=O stretch shifts to a lower wavenumber in the product due to extended conjugation with the newly formed

-unsaturated alkene, which weakens the C=O double bond character.
Hydroxyl (O-H) Absent~2500–3000 cm⁻¹ (Broad)The appearance of this massive, broad band confirms the formation of the carboxylic acid dimer.
Alkene (C=C) Absent~1625 cm⁻¹ (Medium)Validates the successful Knoevenagel condensation.
Nitro (NO₂) ~1530 & ~1350 cm⁻¹~1530 & ~1350 cm⁻¹Remains unchanged. Acts as an internal standard to prove the aromatic ring was not inadvertently altered[3].
B. ¹H-NMR Spectroscopy Comparison

Proton NMR provides absolute confirmation of the alkene geometry and the integrity of the aromatic push-pull system.

Proton Environment3-Nitro-4-methoxybenzaldehyde (Precursor)3-(3-Nitro-4-methoxyphenyl)acrylic acid (Product)Mechanistic Causality (E-E-A-T)
Aldehyde (-CHO) ~9.90 ppm (s, 1H)Disappears Complete disappearance validates 100% conversion of the electrophilic center.
Carboxylic (-COOH) Absent~12.50 ppm (br s, 1H)Confirms the Doebner decarboxylation halted at the mono-carboxylic acid stage.
Alkene H-

Absent~7.65 ppm (d, 1H, J = 16.0 Hz)The massive J-coupling of 16 Hz is the definitive proof of the trans (E) geometry. Steric hindrance during the decarboxylation transition state strictly dictates this stereochemical outcome[4].
Alkene H-

Absent~6.55 ppm (d, 1H, J = 16.0 Hz)Shielded relative to H-

because it is not directly conjugated to the electron-withdrawing aromatic ring.
Aromatic H2 ~8.30 ppm (d, 1H, J = 2.0 Hz)~8.15 ppm (d, 1H, J = 2.0 Hz)Highly deshielded due to the strong inductive (-I) and resonance (-M) effects of the adjacent nitro group.
Methoxy (-OCH₃) ~4.05 ppm (s, 3H)~3.95 ppm (s, 3H)The electron-donating (+M) methoxy group remains stable. The slight upfield shift reflects the replacement of the strongly withdrawing -CHO with the slightly less withdrawing -CH=CH-COOH.
C. ¹³C-NMR Spectroscopy Comparison

Carbon NMR confirms the skeletal backbone of the molecules, ensuring no skeletal rearrangements occurred during the harsh thermal conditions of the reaction.

Carbon EnvironmentPrecursor (ppm)Product (ppm)Analytical Insight
Carbonyl (C=O) ~189.5 (-CHO)~168.0 (-COOH)The upfield shift of ~21 ppm is characteristic of the transition from an aldehyde to a carboxylic acid, driven by the resonance donation of the hydroxyl oxygen.
Alkene (C-

)
N/A~142.5Highly deshielded due to

-position relative to the carbonyl (Michael acceptor characteristics).
Alkene (C-

)
N/A~118.0Shielded relative to C-

due to polarization of the

-system.
Aromatic C-OMe ~156.0~154.5Confirms the ether linkage remains intact and was not cleaved by the basic pyridine environment.

Conclusion

The synthesis of 3-(3-Nitro-4-methoxyphenyl)acrylic acid from 3-nitro-4-methoxybenzaldehyde is a robust procedure, provided that strict spectroscopic validation is employed. By utilizing FTIR to track the C=O shift and the emergence of the O-H band, alongside ¹H-NMR to definitively prove the E-alkene geometry via the 16 Hz coupling constant, researchers can establish a highly reliable, self-validating workflow. Understanding the causality behind these spectral shifts ensures that downstream applications in drug discovery utilize only structurally verified, high-purity intermediates.

References

  • Source: PubChem (National Institutes of Health)
  • Title: Nitration of Aromatic Compounds on Silica Sulfuric Acid Source: ResearchGate URL
  • Title: p-Methoxycinnamic Acid Diesters Lower Dyslipidemia, Liver Oxidative Stress and Toxicity in High-Fat Diet Fed Mice and Human Peripheral Blood Lymphocytes Source: MDPI URL
  • Title: Tetrachalcone substituted Zn phthalocyanine Source: The Royal Society of Chemistry URL

Sources

Safety & Regulatory Compliance

Safety

3-{3-Nitro-4-methoxyphenyl}acrylic acid proper disposal procedures

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a rigorous scientific discipline. Handling functionalized aromatic compounds like 3-(3-Nitro-4-methoxyphenyl...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a rigorous scientific discipline. Handling functionalized aromatic compounds like 3-(3-Nitro-4-methoxyphenyl)acrylic acid (also known as 3-nitro-4-methoxycinnamic acid) requires a deep understanding of its molecular reactivity.

This guide provides the essential operational and disposal protocols for this compound, bridging the gap between molecular mechanisms and daily laboratory logistics.

Physicochemical & Hazard Profile

Before handling or disposing of any chemical, we must establish its baseline physical and reactive properties. The table below summarizes the critical data required for risk assessment.

Property / ParameterValue / DescriptionOperational Implication
Chemical Name 3-(3-Nitro-4-methoxyphenyl)acrylic acidTarget compound for disposal.
Molecular Formula C₁₀H₉NO₅Non-halogenated organic waste stream.
Molecular Weight 223.18 g/mol Used for molarity calculations in quenching.
Physical State Solid (Powder/Crystals)High risk of aerosolization and inhalation.
Primary Hazards Irritant, Sensitizer, Reactive ElectrophileRequires stringent dermal and respiratory PPE.
Chemical Incompatibilities Strong reducing agents, strong basesRisk of exothermic reactions or salt formation.

Mechanistic Toxicology: The Causality of Risk

To design a self-validating safety protocol, we must understand why this compound is hazardous. The toxicity of 3-(3-Nitro-4-methoxyphenyl)acrylic acid is driven by two distinct reactive moieties:

  • The Nitroaromatic Moiety (Methemoglobinemia Risk): Nitroaromatic compounds can undergo in vivo enzymatic reduction to form reactive nitroso and hydroxylamine intermediates. These metabolites oxidize the ferrous (Fe²⁺) iron in hemoglobin to the ferric (Fe³⁺) state. Because ferric hemoglobin cannot bind oxygen, systemic exposure can lead to acquired methemoglobinemia and subsequent tissue hypoxia [1].

  • The α,β-Unsaturated Carbonyl (Michael Acceptor): The acrylic acid tail is a potent electrophile. It acts as a Michael acceptor, forming covalent bonds with nucleophilic sites in biological macromolecules. This reactivity depletes cellular glutathione (GSH) and covalently modifies proteins, leading to reactive toxicity, oxidative stress, and severe dermal sensitization [2].

Operational Takeaway: Your safety controls must prevent both inhalation of the dust (which bypasses first-pass metabolism and rapidly enters the bloodstream) and dermal contact (which initiates protein haptenation and sensitization).

Operational Safety & Handling Protocols

Every handling step must be a self-validating system, meaning the setup inherently proves it is working before you proceed.

  • Step 1: Environmental Control Validation. Always handle the dry powder inside a certified Class II Type B2 Biological Safety Cabinet (BSC) or a hard-ducted fume hood. Validation: Tape a small piece of Kimwipe to the bottom of the sash; it should pull inward continuously, confirming negative pressure.

  • Step 2: PPE Layering. Wear standard laboratory attire (long pants, closed-toe shoes), a flame-resistant lab coat, chemical splash goggles, and double nitrile gloves . Causality: Nitrile provides an excellent barrier against organic acids, but double-gloving ensures that if the outer glove is breached by a micro-tear, the inner glove maintains the barrier while you swap the outer layer.

  • Step 3: Static Mitigation. Nitroaromatic powders can cling to spatulas and weigh boats due to static electricity, increasing aerosolization risk. Use an anti-static gun (Zerostat) on the weigh boat before transferring the solid.

Spill Response & Immediate Mitigation

In the event of a spill, immediate containment prevents the spread of electrophilic dust.

  • Step 1: Isolate & Assess. Evacuate personnel from the immediate vicinity. If the spill is outside a fume hood, don an N95 or P100 particulate respirator before approaching.

  • Step 2: Wetting the Solid. Do not dry sweep. Dry sweeping aerosolizes the Michael acceptor. Gently mist the spilled powder with a compatible high-boiling solvent (e.g., polyethylene glycol or a 10% isopropanol/water mixture) to bind the dust.

  • Step 3: Mechanical Removal. Use a plastic scoop (avoid metal to prevent sparking, though the risk is low, it is a best practice for nitroaromatics) to transfer the wetted slurry into a wide-mouth, sealable hazardous waste container.

  • Step 4: Chemical Decontamination. Wash the spill surface with a mild alkaline soap solution. The slight alkalinity helps deprotonate any residual acid, increasing its aqueous solubility for final removal. Validation: Wipe the area with a damp pH strip; a neutral pH (7.0) confirms the complete removal of the acidic residue.

Step-by-Step Disposal Workflows

Proper disposal prevents environmental contamination and dangerous incompatible mixing in the waste room.

Workflow A: Disposal of Solid Waste
  • Collection: Sweep all unused or degraded solid 3-(3-Nitro-4-methoxyphenyl)acrylic acid into a primary containment vessel (e.g., a clear, wide-mouth HDPE bottle).

  • Segregation: Do not mix this solid with metal catalysts (e.g., Palladium on carbon) or reducing agents (e.g., Sodium borohydride), as nitroaromatics can undergo violent exothermic reduction.

  • Labeling: Label the container strictly as: "Hazardous Waste - Solid Non-Halogenated Organic (Contains Nitroaromatics)."

Workflow B: Disposal of Liquid Solutions
  • Solvent Compatibility Check: If the compound is dissolved in an organic solvent (e.g., DMSO, Methanol, or Dichloromethane), verify the halogen content.

  • Transfer: Slowly pour the solution into the appropriate liquid waste carboy (Halogenated vs. Non-Halogenated). Validation: Feel the outside of the waste carboy with the back of your gloved hand. If it feels warm, an exothermic reaction is occurring (likely an acid-base neutralization). Stop the transfer immediately and vent the cap.

  • Secondary Containment: Ensure the liquid waste carboy is stored in a secondary spill tray capable of holding 110% of the carboy's volume.

Workflow C: Contaminated Consumables
  • Consolidation: Place all contaminated weigh boats, pipette tips, and Kimwipes into a transparent, puncture-resistant biohazard or chemical waste bag.

  • Venting: Do not seal the bag airtight immediately if residual volatile solvents are present. Allow it to vent in the fume hood for 30 minutes before zip-tying it shut.

Waste Segregation Workflow Diagram

The following logical flow ensures rapid, error-free decision-making during the disposal process.

DisposalWorkflow Start Waste Generation: 3-(3-Nitro-4-methoxyphenyl) acrylic acid Decision1 Physical State? Start->Decision1 Solid Solid Powder/Crystals Decision1->Solid Liquid Dissolved in Solvent (e.g., DMSO, MeOH) Decision1->Liquid SolidContainer Seal in Compatible Solid Waste Container Solid->SolidContainer LiquidContainer Transfer to Organic Liquid Waste Carboy Liquid->LiquidContainer Labeling Label: 'Hazardous Waste - Non-Halogenated Organic (Contains Nitroaromatics)' SolidContainer->Labeling LiquidContainer->Labeling Storage Store in Secondary Containment (Away from Reducing Agents/Bases) Labeling->Storage EHSPickup Schedule EHS Hazardous Waste Pickup Storage->EHSPickup

Workflow for the segregation and disposal of 3-(3-Nitro-4-methoxyphenyl)acrylic acid waste.

References

  • "Methemoglobinemia - StatPearls - NCBI Bookshelf." National Center for Biotechnology Information. Available at: [Link]

  • "Predicting Michael-acceptor reactivity and toxicity through quantum chemical transition-state calculations." RSC Publishing. Available at: [Link]

Handling

Personal protective equipment for handling 3-{3-Nitro-4-methoxyphenyl}acrylic acid

Handling novel or highly functionalized active pharmaceutical ingredient (API) intermediates requires a rigorous, physics-based approach to laboratory safety. 3-{3-Nitro-4-methoxyphenyl}acrylic acid (also known as 3-nitr...

Author: BenchChem Technical Support Team. Date: March 2026

Handling novel or highly functionalized active pharmaceutical ingredient (API) intermediates requires a rigorous, physics-based approach to laboratory safety. 3-{3-Nitro-4-methoxyphenyl}acrylic acid (also known as 3-nitro-4-methoxycinnamic acid) presents unique handling challenges due to its dual-functional nature: a nitroaromatic moiety combined with an α,β-unsaturated carboxylic acid.

This guide provides drug development professionals with a self-validating, step-by-step operational protocol. By understanding the physicochemical causality behind each safety measure, laboratories can prevent exposure, cross-contamination, and analytical errors.

Risk Assessment & Physicochemical Causality

Before designing a handling protocol, we must deconstruct the chemical liabilities of 3-{3-Nitro-4-methoxyphenyl}acrylic acid:

  • Electrophilic Reactivity (Irritation): The acrylic acid (cinnamic) backbone acts as a mild Michael acceptor. Structurally analogous are classified under GHS as causing skin irritation (H315) and serious eye irritation (H319)[1].

  • Dermal Penetration & Sensitization: Nitroaromatic compounds are notorious for their ability to penetrate the stratum corneum and act as skin sensitizers.

  • Aerosolization & Electrostatics: Supplied as a dry, crystalline or lyophilized powder, this compound is highly susceptible to static charge accumulation. When manipulated with standard metal tools, electrostatic repulsion can cause violent dispersion of the powder, creating an immediate inhalation hazard.

Personal Protective Equipment (PPE) Matrix

In compliance with the standard for hazard assessment and PPE selection[2], the following barrier systems must be employed.

Protection ZoneRequired PPEQuantitative Spec / MaterialCausality & Scientific Rationale
Ocular Chemical Splash GogglesANSI Z87.1+, Indirect ventingProtects against corneal irritation from airborne micro-particulates (GHS H319). Safety glasses are insufficient against aerosolized dust.
Dermal (Hands) Nitrile Gloves (Double-gloved)≥ 4 mil (inner), ≥ 8 mil (outer)Prevents skin sensitization (GHS H315). Double gloving provides a fail-safe against micro-tears during mechanical handling of spatulas and vials.
Dermal (Body) Tyvek Lab Coat or Fluid-Resistant CoatKnee-length, elastic cuffsPrevents electrostatic attraction of powder to standard cotton clothing, mitigating delayed dermal exposure outside the lab.
Respiratory N95/P100 Particulate Respirator95% to 99.97% filtration efficiencyMandatory if weighing outside a fume hood; prevents inhalation of aerosolized nitroaromatic dust.
Engineering Chemical Fume Hood80–120 fpm face velocityPrimary containment strategy to maintain negative pressure and sweep aerosolized particles away from the operator's breathing zone.

Operational Workflow: Step-by-Step Handling Protocol

To ensure absolute safety and quantitative accuracy, follow this sequential handling methodology.

Workflow A 1. Hazard Assessment (Identify Skin/Eye/Resp Risks) B 2. Engineering Controls (Fume Hood Airflow > 100 fpm) A->B C 3. Static-Free Weighing (Anti-static spatulas & ionizer) B->C D 4. Solvent Dissolution (Prevent aerosolization) C->D E 5. Equipment Decontamination (Wet wipe with Isopropanol) D->E F 6. Hazardous Waste Segregation (Incineration protocol) E->F

Workflow for handling 3-{3-Nitro-4-methoxyphenyl}acrylic acid.

Phase A: Preparation and Static Elimination
  • Verify Containment: Ensure the chemical fume hood is operating with an average face velocity of 80–120 fpm. Do not handle the dry powder on an open bench.

  • Neutralize Electrostatics: Pass the sealed chemical container through an anti-static ionizer bar or use a zero-stat gun. Causality: Neutralizing the electrostatic charge prevents the powder from adhering to gloves or flying off the weighing spatula, ensuring accurate mass measurement and preventing inhalation exposure.

Phase B: Weighing and Transfer
  • Tare the Vessel: Place a disposable, anti-static weigh boat or pre-tared glass vial on an enclosed analytical balance inside the fume hood.

  • Transfer: Use a ceramic or PTFE-coated spatula (avoid untreated stainless steel to minimize static transfer) to transfer the 3-{3-Nitro-4-methoxyphenyl}acrylic acid.

  • Seal and Solvate: Cap the source bottle immediately to minimize environmental moisture absorption. If transferring to a reaction vessel, wash the weigh boat and funnel with the reaction solvent (e.g., DMF, DMSO, or methanol). Causality: Immediate solvation of the powder eliminates the inhalation hazard and ensures quantitative transfer.

Phase C: Decontamination
  • Wet-Wipe Method: Dry sweeping is strictly prohibited as it resuspends hazardous particulates. Dampen a clean laboratory wipe with isopropanol or a water/surfactant mixture and wipe down the balance, spatulas, and fume hood surface.

Emergency Response & Spill Management

  • Minor Powder Spill (< 50g): Do not sweep. Cover the powder with absorbent pads dampened with a suitable solvent (e.g., isopropanol or 10% ethanol in water) to suppress dust. Carefully scoop the wet material using a non-sparking tool into a hazardous waste container.

  • Skin Contact: Immediately remove contaminated PPE. Flush the affected area with copious amounts of water and mild soap for at least 15 minutes. Causality: Because the nitroaromatic moiety can penetrate compromised skin, never use harsh solvents (like acetone) to clean the skin , as organic solvents will strip the skin's lipid barrier and dramatically accelerate the dermal absorption of the API.

Waste Disposal and Environmental Compliance

According to standard chemical management guidelines outlined in [3], all materials contaminated with nitroaromatic compounds must be strictly segregated from general laboratory waste.

  • Solid Waste: Dispose of contaminated gloves, weigh boats, and wipes in a designated, biohazard-style rigid container lined with a heavy-duty plastic bag, labeled as "Hazardous Solid Waste - Nitroaromatic Organics."

  • Liquid Waste: Collect solvent washings in a compatible, properly labeled high-density polyethylene (HDPE) carboy. Ensure segregation from strong oxidizing or reducing agents, as nitro compounds can undergo exothermic reactions when mixed improperly.

  • Final Destruction: Waste must be slated for high-temperature incineration by a licensed hazardous waste disposal facility.

References

  • Title: 3-Nitrocinnamic acid | C9H7NO4 | CID 687126 - PubChem Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: 29 CFR 1910.132 - Personal Protective Equipment General Requirements Source: Occupational Safety and Health Administration (OSHA) / eCFR URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council (US) URL: [Link]

Sources

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